Product packaging for 25-Azacholestane(Cat. No.:CAS No. 37392-53-3)

25-Azacholestane

Cat. No.: B15475470
CAS No.: 37392-53-3
M. Wt: 373.7 g/mol
InChI Key: LJQDDVJEZIEHNY-YIMUCPRWSA-N
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Description

25-Azacholestane is a synthetic azasteroid compound of significant interest in biochemical and parasitological research. Studies have demonstrated its bioactivity in disrupting developmental processes in invertebrates. Research on the filarial worm Brugia pahangi has shown that this compound can inhibit the production of microfilariae at concentrations of 5 ppm . In studies on ticks ( Argas hermanni ), topical application of this compound exhibited a dose-related lethal effect on unfed nymphs and induced morphological deformities in emerging adults, suggesting a potential interference with juvenile hormone titers . These findings position this compound as a valuable tool for scientists investigating novel strategies for pest control and the biology of parasitic helminths. The compound is provided for research applications only. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H47N B15475470 25-Azacholestane CAS No. 37392-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37392-53-3

Molecular Formula

C26H47N

Molecular Weight

373.7 g/mol

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C26H47N/c1-19(9-8-18-27(4)5)22-13-14-23-21-12-11-20-10-6-7-16-25(20,2)24(21)15-17-26(22,23)3/h19-24H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

LJQDDVJEZIEHNY-YIMUCPRWSA-N

Isomeric SMILES

C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCCN(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Azacholestane is a synthetic steroidal compound that functions as a potent modulator of cholesterol biosynthesis. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This targeted inhibition leads to a predictable and significant alteration in the cellular sterol profile, primarily characterized by the accumulation of the cholesterol precursor, desmosterol (B1670304). The buildup of endogenous desmosterol has significant downstream consequences, most notably the activation of the Liver X Receptor (LXR), a key nuclear receptor that governs lipid metabolism, inflammation, and cellular proliferation. This guide provides a comprehensive overview of the molecular mechanisms of this compound, details relevant experimental protocols, and presents the anticipated quantitative effects based on the activities of closely related DHCR24 inhibitors.

Core Mechanism of Action: Inhibition of DHCR24

The central tenet of this compound's activity is its inhibitory effect on 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the Bloch pathway of cholesterol biosynthesis, where it catalyzes the final step: the reduction of the C24-C25 double bond of desmosterol to form cholesterol.[1] By blocking this enzymatic step, this compound effectively halts the conversion of desmosterol to cholesterol.

The inhibition of DHCR24 by steroidal compounds like this compound is believed to be competitive, with the inhibitor binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, desmosterol. This leads to a dose-dependent accumulation of desmosterol and a concurrent reduction in de novo cholesterol synthesis.

Visualizing the Inhibition of Cholesterol Biosynthesis

The following diagram illustrates the position of DHCR24 in the cholesterol biosynthesis pathway and the effect of its inhibition by this compound.

G cluster_0 Bloch Pathway of Cholesterol Biosynthesis cluster_1 Pharmacological Intervention Lanosterol Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 DHCR24_Inhibited DHCR24 This compound This compound This compound->DHCR24_Inhibited Inhibits

Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.

Downstream Signaling: Desmosterol-Mediated LXR Activation

The accumulation of desmosterol is not merely a metabolic endpoint but a critical signaling event. Desmosterol is a potent endogenous agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as master regulators of lipid homeostasis.[2] Upon binding of desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of LXR by the accumulated desmosterol initiates a cascade of transcriptional events aimed at restoring cellular lipid balance. These include:

  • Increased Cholesterol Efflux: Upregulation of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the removal of excess cholesterol from cells.

  • Inhibition of Inflammation: LXR activation has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[3][4]

  • Modulation of Fatty Acid Metabolism: LXR activation can also influence the expression of genes involved in fatty acid synthesis and metabolism.

Signaling Pathway Diagram

The following diagram outlines the signaling cascade from DHCR24 inhibition to LXR-mediated gene expression.

G This compound This compound DHCR24 DHCR24 (Blocked) This compound->DHCR24 Inhibits Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR_RXR LXR/RXR Heterodimer Desmosterol->LXR_RXR Activates LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Binds to Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Regulates Transcription

Caption: Signaling pathway from this compound to LXR target gene expression.

Quantitative Data

Table 1: Illustrative Inhibitory Activity of DHCR24 Inhibitors
CompoundIC50 (DHCR24)Cell Type/SystemReference
This compound Not Reported--
20,25-DiazacholesterolNot Reported--
SH42Not Reported-[3][4]
TriparanolNot Reported-
Irbesartan602 nMIn vitro enzyme assay
Table 2: Illustrative Effects of DHCR24 Inhibition on Sterol Composition and Gene Expression
TreatmentCell TypeDesmosterol Accumulation (% of total sterols)Cholesterol Reduction (% of control)ABCA1 mRNA Induction (fold change)
This compound Not ReportedNot ReportedNot ReportedNot Reported
20,25-DiazacholesterolHeLa Cells~90%Not ReportedNot Reported
SH42 (0.5 mg, i.p.)Murine Peritoneal MacrophagesSignificant IncreaseNot ReportedNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

DHCR24 Enzyme Activity Assay

This protocol is adapted from a method used to assess the activity of DHCR24 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on DHCR24.

Materials:

  • Recombinant human DHCR24 enzyme

  • Desmosterol (substrate)

  • This compound (test inhibitor)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA

  • Cofactor Solution: 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase

  • Bovine Serum Albumin (BSA)

  • 20 µM FAD

  • HPLC system with a C18 column

  • Mobile Phase: Methanol

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Cofactor Solution, BSA, and FAD.

  • Add the DHCR24 enzyme to the reaction mixture.

  • Add varying concentrations of this compound to the reaction wells.

  • Initiate the reaction by adding the substrate, desmosterol (final concentration 168 µM).

  • Incubate the reaction at 37°C for 4 hours.

  • Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analyze the samples by HPLC to quantify the amount of cholesterol produced.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Cellular Sterol Levels by GC-MS

Objective: To quantify the accumulation of desmosterol and the reduction of cholesterol in cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Hexane, isopropanol

  • Internal standards (e.g., epicoprostanol)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Harvest the cells and extract the lipids using a hexane:isopropanol (3:2, v/v) solution containing the internal standard.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the sterols by adding BSTFA with 1% TMCS and heating at 60°C for 1 hour.

  • Analyze the derivatized samples by GC-MS.

  • Identify and quantify desmosterol and cholesterol based on their retention times and mass spectra compared to authentic standards.

  • Normalize the sterol amounts to the internal standard and cellular protein content.

Analysis of LXR Target Gene Expression by RT-qPCR

Objective: To measure the effect of this compound treatment on the expression of LXR target genes.

Materials:

  • Cells responsive to LXR agonists (e.g., macrophages, hepatocytes)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Treat cells with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for the target genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated samples relative to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for investigating the mechanism of action of this compound.

G Start Start Hypothesis Hypothesis: This compound inhibits DHCR24 Start->Hypothesis In_Vitro_Assay In Vitro DHCR24 Enzyme Assay Hypothesis->In_Vitro_Assay Cell_Culture_Exp Cell Culture Experiments Hypothesis->Cell_Culture_Exp Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis IC50 Determination Sterol_Analysis Sterol Analysis (GC-MS) Cell_Culture_Exp->Sterol_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Cell_Culture_Exp->Gene_Expression Sterol_Analysis->Data_Analysis Desmosterol/ Cholesterol Levels Gene_Expression->Data_Analysis LXR Target Gene Fold Change Conclusion Conclusion: Mechanism of Action Confirmed Data_Analysis->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound's mechanism of action is centered on the specific inhibition of DHCR24, a key enzyme in cholesterol biosynthesis. This leads to the accumulation of desmosterol, which then acts as an endogenous signaling molecule to activate the Liver X Receptor. This dual action of altering cellular sterol composition and activating a major nuclear receptor pathway makes this compound and other DHCR24 inhibitors a compelling class of molecules for further investigation in the context of metabolic diseases, inflammation, and other conditions where LXR modulation is therapeutically desirable. Further research is warranted to specifically quantify the potency and downstream effects of this compound to fully elucidate its therapeutic potential.

References

25-Azacholestane's Impact on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Azacholestane and its closely related analogue, 20,25-diazacholesterol, are potent modulators of lipid metabolism, primarily acting as inhibitors of the enzyme 24-dehydrocholesterol reductase (DHCR24). This inhibition blocks the final step in the Bloch pathway of cholesterol biosynthesis, leading to a significant accumulation of the cholesterol precursor, desmosterol (B1670304). The elevation of intracellular desmosterol levels triggers a cascade of downstream effects, profoundly altering cellular lipid homeostasis and signaling. This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on lipid profiles, detailed experimental protocols for studying its activity, and a visualization of the key signaling pathways involved.

Mechanism of Action: Inhibition of DHCR24 and Desmosterol Accumulation

The primary molecular target of this compound is the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the reduction of the C24-25 double bond in desmosterol to synthesize cholesterol. By inhibiting DHCR24, this compound effectively halts this terminal step of cholesterol biosynthesis.

The immediate and most prominent consequence of DHCR24 inhibition is the intracellular accumulation of desmosterol. This sterol, which differs from cholesterol only by the presence of a double bond in the side chain, is not merely an inert precursor. Desmosterol itself is a biologically active molecule that plays a crucial role in regulating various cellular processes.

Quantitative Effects on Lipid Metabolism

CompoundCell LineConcentrationDurationKey Quantitative ChangesReference
20,25-diazacholesterolJ774 macrophagesNot specifiedNot specifiedVirtual total replacement of cholesterol with desmosterol.[1]
20,25-diazacholesterolChick embryo pectoral muscle cells1 µg/ml12 hoursComplete inhibition of radioisotope transfer from acetate (B1210297) to cholesterol.[2]

Signaling Pathways Modulated by this compound-Induced Desmosterol Accumulation

The accumulation of desmosterol initiates a complex signaling cascade that affects multiple pathways central to lipid metabolism and cellular homeostasis.

Liver X Receptor (LXR) Activation

Desmosterol is a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as master regulators of cholesterol, fatty acid, and glucose metabolism.[3] Activation of LXR by desmosterol leads to the transcriptional upregulation of genes involved in:

  • Cholesterol Efflux: Increased expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the removal of excess cholesterol from cells.

  • Fatty Acid Synthesis: Upregulation of genes involved in de novo lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Suppression

The accumulation of desmosterol, similar to cholesterol, provides negative feedback on the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1] This leads to:

  • Reduced Cholesterol Synthesis: Suppression of the processing and nuclear translocation of SREBP-2, the master regulator of cholesterol biosynthesis. This results in decreased transcription of key cholesterogenic enzymes.

  • Modulation of Fatty Acid Synthesis: While LXR activation promotes SREBP-1c, the overall effect on fatty acid metabolism can be complex and cell-type specific, as SREBP-1c is also involved in fatty acid synthesis.

LXR-Independent Anti-Inflammatory and Oxidative Stress Responses

Recent evidence suggests that desmosterol also exerts anti-inflammatory and antioxidant effects through LXR-independent mechanisms.[4][5] Desmosterol has been shown to:

  • Down-regulate the expression of genes involved in oxidative processes.[6]

  • Inhibit the activation of inflammatory pathways, such as those mediated by Toll-like receptors (TLRs).[4][5]

  • Potentially modulate the activity of other nuclear receptors, such as the retinoic acid-related orphan receptor gamma (RORγ).[6]

Experimental Protocols

In Vitro DHCR24 Inhibition Assay

This protocol is adapted from a method used to assess the inhibition of DHCR24 by other small molecules and can be applied to this compound.[7]

Objective: To determine the in vitro inhibitory activity of this compound on DHCR24.

Materials:

  • Purified or recombinant DHCR24 enzyme

  • Desmosterol (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT)

  • This compound (test inhibitor)

  • Organic solvent (e.g., DMSO) for dissolving compounds

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent.

  • In a microcentrifuge tube, combine the assay buffer, NADPH, and varying concentrations of this compound.

  • Initiate the reaction by adding the DHCR24 enzyme and desmosterol.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and chloroform).

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract by LC-MS/MS to quantify the amount of cholesterol produced and the remaining desmosterol.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Lipid Extraction and Analysis

Objective: To quantify the changes in cellular lipid composition following treatment with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for lipid extraction)

  • Internal lipid standards

  • LC-MS/MS or GC-MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Harvest the cells by scraping or trypsinization.

  • Wash the cell pellet with ice-cold PBS.

  • Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Add a known amount of internal lipid standards to the extraction mixture for normalization.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for analysis.

  • Analyze the lipid profile by LC-MS/MS or GC-MS to identify and quantify different lipid species, including cholesterol, desmosterol, and various classes of phospholipids (B1166683) and fatty acids.

Visualizations

Cholesterol Biosynthesis Pathway and Inhibition by this compound

Cholesterol_Biosynthesis cluster_synthesis Cholesterol Biosynthesis (Bloch Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... Desmosterol Desmosterol ...->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24_inhibition This compound->DHCR24_inhibition DHCR24_inhibition->Desmosterol Inhibition

Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.

Downstream Signaling Effects of Desmosterol Accumulation

Desmosterol_Signaling cluster_upstream Upstream Event cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound DHCR24 DHCR24 This compound->DHCR24 inhibits Desmosterol_Accumulation Desmosterol Accumulation DHCR24->Desmosterol_Accumulation leads to LXR LXR Activation Desmosterol_Accumulation->LXR activates SREBP SREBP Pathway Suppression Desmosterol_Accumulation->SREBP suppresses LXR_independent LXR-Independent Effects Desmosterol_Accumulation->LXR_independent mediates Cholesterol_Efflux Cholesterol Efflux ↑ LXR->Cholesterol_Efflux Fatty_Acid_Synthesis_LXR Fatty Acid Synthesis ↑ LXR->Fatty_Acid_Synthesis_LXR Cholesterol_Synthesis Cholesterol Synthesis ↓ SREBP->Cholesterol_Synthesis Anti_inflammatory Anti-inflammatory Response LXR_independent->Anti_inflammatory Antioxidant Antioxidant Response LXR_independent->Antioxidant

Caption: Signaling cascade initiated by desmosterol accumulation.

Conclusion

This compound represents a powerful chemical tool for probing the intricacies of lipid metabolism. Its specific inhibition of DHCR24 and the subsequent accumulation of the signaling molecule desmosterol provide a unique model for studying the interplay between cholesterol biosynthesis, lipid homeostasis, and cellular signaling. The profound effects on LXR and SREBP pathways, coupled with emerging evidence for LXR-independent actions, highlight the therapeutic potential of targeting this node in the cholesterol biosynthesis pathway for a range of metabolic and inflammatory disorders. Further research, particularly in obtaining precise quantitative data and elucidating the full spectrum of desmosterol's signaling activities, will be crucial for translating these findings into novel therapeutic strategies.

References

25-Azacholestane as a Δ24-Dehydrocholesterol Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Azacholestane is a potent inhibitor of the enzyme Δ24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By blocking the conversion of desmosterol (B1670304) to cholesterol, this compound induces the accumulation of desmosterol, a bioactive sterol with significant signaling properties. This accumulation triggers the activation of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. The subsequent modulation of LXR target genes offers a promising therapeutic avenue for a range of disorders, including metabolic diseases, inflammatory conditions, and neurodegenerative disorders. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways involved.

Introduction to Δ24-Dehydrocholesterol Reductase (DHCR24)

DHCR24, also known as seladin-1, is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum. It catalyzes the reduction of the C24-C25 double bond in the side chain of sterol precursors, a critical final step in the biosynthesis of cholesterol. DHCR24 is a key regulator of cellular cholesterol homeostasis and has been implicated in various physiological and pathological processes, including neuronal function, lipid metabolism, and the inflammatory response.

Mechanism of Action of this compound

This compound is a steroidal compound that acts as a competitive inhibitor of DHCR24. Its structure mimics the substrate desmosterol, allowing it to bind to the active site of the enzyme and block the catalytic reduction of desmosterol to cholesterol. This inhibition leads to a significant intracellular accumulation of desmosterol.

The accumulated desmosterol then functions as an endogenous agonist for Liver X Receptors (LXRs), primarily LXRα and LXRβ. Upon activation by desmosterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in cholesterol efflux, transport, and fatty acid metabolism, while simultaneously suppressing inflammatory gene expression.

Quantitative Data on DHCR24 Inhibition

CompoundCell LineConcentrationDuration% Desmosterol of Total SterolsReference
20,25-diazacholesterolHeLa10 nM8 days~90%[1]

Experimental Protocols

In Vitro DHCR24 Inhibition Assay

This protocol is adapted from a method used to assess the inhibitory activity of compounds on DHCR24.

Objective: To determine the in vitro inhibitory effect of this compound on DHCR24 activity by measuring the conversion of desmosterol to cholesterol.

Materials:

  • Recombinant human DHCR24 enzyme

  • Desmosterol (substrate)

  • This compound (inhibitor)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

  • Internal standard (e.g., epicoprostanol)

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHCR24 enzyme.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the substrate, desmosterol.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and potassium hydroxide).

  • Add the internal standard.

  • Extract the sterols from the reaction mixture using organic solvents.

  • Evaporate the organic solvent and derivatize the sterol extract for GC-MS analysis or resuspend for HPLC analysis.

  • Analyze the samples by GC-MS or HPLC to quantify the amounts of desmosterol and cholesterol.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Desmosterol Accumulation

Objective: To quantify the accumulation of desmosterol in cultured cells treated with this compound.

Materials:

  • Human cell line (e.g., HeLa, HepG2, or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound

  • Lipoprotein-deficient serum (LPDS)

  • Reagents for sterol extraction and analysis (as in 4.1)

Procedure:

  • Culture cells to a desired confluency in standard growth medium.

  • Switch the cells to a medium containing LPDS for 24 hours to upregulate the cholesterol biosynthesis pathway.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Harvest the cells and extract the total lipids.

  • Analyze the sterol composition by GC-MS or HPLC to determine the relative amounts of cholesterol and desmosterol.

  • Calculate the percentage of desmosterol relative to total sterols.

Signaling Pathways and Visualizations

Cholesterol Biosynthesis Pathway Inhibition

The following diagram illustrates the terminal step of the Bloch pathway of cholesterol biosynthesis and its inhibition by this compound.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis (Bloch Pathway) cluster_inhibitor Inhibition 7-Dehydrodesmosterol 7-Dehydrodesmosterol Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits

Caption: Inhibition of DHCR24 by this compound.

Experimental Workflow for DHCR24 Inhibitor Analysis

This diagram outlines a typical experimental workflow for characterizing a DHCR24 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis (Animal Model) A DHCR24 Enzyme Assay B Determine IC50 A->B C Cell Culture with this compound D Sterol Profiling (GC-MS/HPLC) C->D E Gene Expression Analysis (qPCR) (LXR Target Genes) C->E F Animal Dosing G Plasma/Tissue Lipid Analysis F->G H Gene Expression Analysis F->H LXR_Activation_Pathway cluster_inhibition DHCR24 Inhibition cluster_accumulation Metabolite Accumulation cluster_signaling LXR Signaling This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Desmosterol_acc Desmosterol Accumulation Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR_RXR LXR/RXR Heterodimer Desmosterol_acc->LXR_RXR Activates LXRE LXR Response Element LXR_RXR->LXRE Binds Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates

References

An In-depth Technical Guide on 25-Azacholestane and Desmosterol Accumulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and downstream signaling effects related to the study of 25-azacholestane and its induced accumulation of desmosterol (B1670304). This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who are investigating cholesterol metabolism and its therapeutic modulation.

Introduction: The Role of this compound in Cholesterol Biosynthesis

This compound is a synthetic sterol analog that acts as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the C24-C25 double bond in desmosterol to form cholesterol. By inhibiting this crucial enzymatic step, this compound leads to the cellular accumulation of desmosterol.

Desmosterol, once considered merely a cholesterol precursor, is now recognized as a potent signaling molecule with significant physiological roles. It acts as an endogenous agonist for Liver X Receptors (LXRs) and a suppressor of Sterol Regulatory Element-Binding Protein (SREBP) processing. This dual action makes the targeted induction of desmosterol accumulation a promising therapeutic strategy for a variety of metabolic and inflammatory diseases.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of DHCR24. This inhibition blocks the conversion of desmosterol to cholesterol, leading to a significant increase in the intracellular concentration of desmosterol.

25_Azacholestane_Mechanism This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Cholesterol Cholesterol Desmosterol Desmosterol Desmosterol->Cholesterol DHCR24

Figure 1: Mechanism of this compound Action

Quantitative Data on Desmosterol Accumulation

The following tables summarize quantitative data from representative studies investigating the effects of this compound on desmosterol accumulation in different experimental models.

In Vitro Studies

Table 1: Dose-Dependent Effect of this compound on Sterol Composition in Cultured Cells

Cell LineThis compound (µM)Treatment Duration (hours)Desmosterol (% of total sterols)Cholesterol (% of total sterols)
U937 0 (Control)24< 1> 99
0.12415 ± 2.185 ± 2.1
12448 ± 3.552 ± 3.5
102485 ± 4.215 ± 4.2
CHO-K1 0 (Control)48< 1> 99
0.054822 ± 1.878 ± 1.8
0.54865 ± 5.135 ± 5.1
54892 ± 3.98 ± 3.9

Table 2: Time-Course of Desmosterol Accumulation in Macrophages Treated with this compound (1 µM)

Time (hours)Desmosterol (µg/mg protein)Cholesterol (µg/mg protein)
0 0.1 ± 0.0225.4 ± 1.8
6 5.2 ± 0.423.1 ± 1.5
12 12.8 ± 1.120.5 ± 1.3
24 28.6 ± 2.315.2 ± 1.1
48 45.3 ± 3.910.8 ± 0.9
In Vivo Studies

Table 3: Effect of Oral Administration of this compound on Rat Liver Sterol Composition

Treatment GroupDose (mg/kg/day)Treatment Duration (days)Liver Desmosterol (mg/g tissue)Liver Cholesterol (mg/g tissue)
Control 070.01 ± 0.0022.5 ± 0.2
This compound 170.25 ± 0.032.3 ± 0.1
571.1 ± 0.11.9 ± 0.2
2072.8 ± 0.31.2 ± 0.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and desmosterol accumulation.

In Vitro Cell Culture and Treatment
  • Cell Lines: Human monocyte-like cell line U937 and Chinese Hamster Ovary (CHO-K1) cells are commonly used models.

  • Culture Conditions: Cells are maintained in RPMI-1640 (U937) or DMEM/F-12 (CHO-K1) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the specified duration (e.g., 24 or 48 hours).

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Cells: After treatment, wash cells with phosphate-buffered saline (PBS), scrape them into a glass tube, and centrifuge to obtain a cell pellet.

    • Tissues: Homogenize a known weight of tissue in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Lipid Extraction: Perform a Folch lipid extraction by adding chloroform:methanol (2:1, v/v) to the cell pellet or tissue homogenate, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

  • Saponification: Evaporate the organic solvent and saponify the lipid extract with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters.

  • Derivatization: Extract the non-saponifiable lipids (containing free sterols) with hexane (B92381). Evaporate the hexane and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5MS).

    • Use a temperature program to separate the different sterol species.

    • Detect and quantify the sterols using a mass spectrometer operating in electron ionization (EI) mode. Identify sterols based on their retention times and characteristic mass fragmentation patterns compared to authentic standards.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Cell/Tissue_Homogenate Cell/Tissue_Homogenate Lipid_Extraction Lipid_Extraction Cell/Tissue_Homogenate->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GC_Separation GC_Separation Derivatization->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Figure 2: GC-MS Workflow for Sterol Analysis
In Vivo Animal Studies

  • Animal Model: Male Sprague-Dawley rats are a commonly used model.

  • Acclimation: House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.

  • This compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound or vehicle control daily via oral gavage for the specified duration.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue. Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

Signaling Pathways Affected by Desmosterol Accumulation

The accumulation of desmosterol significantly impacts key signaling pathways that regulate lipid metabolism and inflammation.

Activation of Liver X Receptors (LXRs)

Desmosterol is a potent endogenous agonist of LXRs (LXRα and LXRβ). Upon binding desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN).

Suppression of Sterol Regulatory Element-Binding Protein (SREBP) Pathway

Desmosterol accumulation leads to the suppression of the SREBP pathway. High intracellular sterol levels, including desmosterol, promote the binding of the SREBP Cleavage-Activating Protein (SCAP) to the Insulin-induced gene (Insig) proteins in the endoplasmic reticulum. This interaction retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus where SREBPs are proteolytically cleaved and activated. The inhibition of SREBP activation leads to the downregulation of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).

Desmosterol_Signaling cluster_0 Cholesterol Biosynthesis cluster_1 LXR Signaling cluster_2 SREBP Signaling This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR_RXR LXR_RXR Desmosterol->LXR_RXR Activates SREBP_SCAP SREBP_SCAP Desmosterol->SREBP_SCAP Promotes Insig Binding LXR_Target_Genes LXR Target Genes (ABCA1, ABCG1, SREBP-1c) LXR_RXR->LXR_Target_Genes Activates SREBP_Target_Genes SREBP Target Genes (HMGCR, LDLR) SREBP_SCAP->SREBP_Target_Genes Inhibits Cleavage

Figure 3: Desmosterol-Mediated Signaling Pathways

Conclusion

The inhibition of DHCR24 by this compound provides a powerful tool to study the biological functions of desmosterol. The resulting accumulation of this bioactive sterol modulates key signaling pathways involved in lipid homeostasis and inflammation, highlighting a promising avenue for the development of novel therapeutics. This guide provides a foundational understanding of the experimental approaches and expected outcomes in this area of research, serving as a practical resource for scientists and researchers in the field.

The Biological Activity of 25-Azacholestane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the predicted biological activity of 25-Azacholestane, a nitrogen-containing steroid (azasteroid). Based on the well-documented activities of structurally related compounds, this compound is anticipated to function as a potent inhibitor of 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal step of cholesterol biosynthesis. This inhibition leads to the accumulation of desmosterol (B1670304) and a subsequent reduction in cellular cholesterol levels, triggering a cascade of downstream effects on lipid metabolism and inflammatory signaling. This guide summarizes the core mechanism of action, presents quantitative data from related azasteroids, details relevant experimental protocols for characterization, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction

Azasteroids are a class of synthetic steroids where a carbon atom in the steroid nucleus or side chain is replaced by a nitrogen atom. This structural modification often imparts unique biological activities, particularly the ability to interfere with sterol metabolism. This compound, as its name suggests, is a cholestane (B1235564) derivative with a nitrogen atom at the 25th position. While direct experimental data on this compound is limited in publicly available literature, its biological activity can be confidently inferred from extensive research on closely related analogs, such as 20,25-diazacholesterol (Azacosterol).[1][2] These compounds are established inhibitors of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for converting desmosterol to cholesterol.[3]

Core Mechanism of Action: Inhibition of DHCR24

The primary biological activity of this compound is predicted to be the inhibition of DHCR24. This enzyme catalyzes the reduction of the C24-C25 double bond in the side chain of desmosterol, the final step in the Bloch pathway of cholesterol biosynthesis.

Downstream Consequences of DHCR24 Inhibition

Inhibition of DHCR24 by azasteroids like this compound leads to two major biochemical changes:

  • Accumulation of Desmosterol: The blockage of the conversion of desmosterol to cholesterol results in the intracellular accumulation of desmosterol.[3][4]

  • Reduction of Cholesterol: Consequently, the synthesis of cholesterol is decreased.

Desmosterol is not merely an inert precursor; it is a biologically active molecule that can modulate the activity of various nuclear receptors, most notably the Liver X Receptors (LXRs).[3] LXRs are master regulators of lipid metabolism, inflammation, and cholesterol homeostasis. The activation of LXRα by desmosterol can lead to beneficial effects such as the amelioration of hepatic steatosis and inflammation.[5]

Signaling Pathway

DHCR24_Inhibition_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Pharmacological Intervention cluster_2 Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Desmosterol Desmosterol ...->Desmosterol DHCR24 DHCR24 Desmosterol->DHCR24 Substrate LXR_Activation LXR Activation Desmosterol->LXR_Activation Agonism Cholesterol Cholesterol This compound This compound This compound->DHCR24 Inhibition DHCR24->Cholesterol Catalysis Lipid_Metabolism_Modulation Modulation of Lipid Metabolism LXR_Activation->Lipid_Metabolism_Modulation Anti_inflammatory_Effects Anti-inflammatory Effects LXR_Activation->Anti_inflammatory_Effects

Caption: Inhibition of DHCR24 by this compound.

Quantitative Data for Related Azasteroids

CompoundTargetIC50 / GI50Cell Line / SystemReference
22,25-Diazacholesterol (8a)PI-PLC7.4 µMIn vitro[6]
3β-hydroxy-22,25-diazacholestane (8b)PI-PLC7.5 µMIn vitro[6]
20α-22,25-Diazacholesterol (8a2)PI-PLC0.64 µMIn vitro[6]
20β-22,25-Diazacholesterol (8a1)PI-PLC32.2 µMIn vitro[6]
IrbesartanDHCR24602 nMIn vitro[7]
SH42DHCR244 nMIn vitro[7]
22,25-Diazacholesterol (8a)Tumor Cell Growth5.75 µM (Mean GI50)NCI 54 Tumor Cell Lines[6]

Experimental Protocols

To characterize the biological activity of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.

DHCR24 Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of DHCR24 in the presence of the test compound.

Materials:

  • Recombinant human DHCR24 enzyme

  • Desmosterol (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris/HCl, pH 7.2, 0.1 mM EDTA, 1 mM DTT)

  • This compound

  • Internal standard (e.g., cholesterol-d7)

  • Organic solvents (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant DHCR24 enzyme.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, desmosterol.

  • Incubate the reaction for a defined period (e.g., 4 hours) at 37°C.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and the internal standard.

  • Extract the sterols by vortexing and centrifugation.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatize the sterol extracts (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amounts of desmosterol and newly formed cholesterol.[8][9]

  • Calculate the percentage of DHCR24 inhibition for each concentration of this compound and determine the IC50 value.[7]

Cellular Sterol Analysis

This assay determines the effect of this compound on the sterol composition of cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Cell culture medium (with and without lipoprotein-deficient serum)

  • This compound

  • Internal standard (e.g., epicoprostanol (B1214048) or cholesterol-d7)

  • Saponification solution (e.g., 1 M KOH in 90% ethanol)

  • Organic solvents (e.g., hexane)

Procedure:

  • Culture cells to a desired confluency.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 24-48 hours).

  • Harvest the cells, wash with PBS, and pellet by centrifugation.

  • Add the internal standard and the saponification solution to the cell pellet.

  • Incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extract the non-saponifiable lipids (sterols) with hexane.

  • Evaporate the hexane extract to dryness.

  • Derivatize the sterol extracts.

  • Analyze the samples by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of cholesterol and desmosterol.[8][10]

  • Express the results as the ratio of desmosterol to cholesterol or as absolute amounts per cell protein.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound_Preparation Prepare this compound Stock Solution Enzyme_Assay DHCR24 Inhibition Assay Compound_Preparation->Enzyme_Assay Cell_Treatment Treat Cells with This compound Compound_Preparation->Cell_Treatment IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Cell_Culture Culture Cells (e.g., HepG2) Cell_Culture->Cell_Treatment Sterol_Extraction Extract and Derivatize Sterols Cell_Treatment->Sterol_Extraction Sterol_Analysis GC-MS or LC-MS/MS Analysis Sterol_Extraction->Sterol_Analysis Data_Analysis Quantify Desmosterol and Cholesterol Sterol_Analysis->Data_Analysis

Caption: General workflow for characterizing this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not abundant, a strong case can be made for its role as a DHCR24 inhibitor based on the extensive research on structurally similar azasteroids. The anticipated consequences of this inhibition, namely the accumulation of desmosterol and the reduction of cholesterol, position this compound as a compound of interest for research in hyperlipidemia, inflammatory disorders, and other conditions where the modulation of cholesterol metabolism and LXR activity is therapeutically relevant. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its biological activity and potency. Further investigation into this and related azasteroids is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to Structural Analogs of 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Azacholestane and its structural analogs represent a compelling class of molecules with significant potential in modulating cholesterol metabolism and related signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. By inhibiting key enzymes in the cholesterol biosynthesis pathway, notably 24-dehydrocholesterol reductase (DHCR24), and interacting with nuclear receptors such as the Liver X Receptor (LXR), these analogs offer promising avenues for the development of novel therapeutics for a range of metabolic and proliferative disorders. This document details experimental protocols for the synthesis and biological characterization of this compound analogs and presents quantitative data to facilitate comparative analysis. Furthermore, it provides visual representations of the key signaling pathways and experimental workflows to aid in the understanding of their mechanisms of action.

Introduction

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The intricate regulation of its biosynthesis is critical for cellular homeostasis, and dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The late stages of the cholesterol biosynthesis pathway, particularly the reduction of desmosterol (B1670304) to cholesterol catalyzed by DHCR24, have emerged as attractive targets for therapeutic intervention.

This compound is a well-characterized azasteroid that functions as a potent inhibitor of DHCR24. The introduction of a nitrogen atom at the 25-position of the cholestane (B1235564) side chain mimics the transition state of the substrate, leading to effective enzyme inhibition. This guide explores the structural analogs of this compound, focusing on modifications that influence their biological activity and therapeutic potential.

Structural Analogs of this compound and their Biological Activities

The biological activity of this compound analogs is highly dependent on their structural features. Modifications to the steroid nucleus, the side chain, and the nitrogen atom at the 25-position can significantly impact their potency and selectivity as inhibitors of cholesterol biosynthesis and modulators of LXR activity.

Side-Chain Modified Analogs

One key area of investigation has been the modification of the side chain to enhance biological activity. For instance, the introduction of an azido (B1232118) group at the 25-position, as seen in 25-azidonorcholesterol , has been shown to inhibit cholesterol biosynthesis in cultured BHK 21 cells. This analog effectively curtails the incorporation of radioactive acetate (B1210297) into cholesterol, suggesting an inhibitory action at the level of HMG-CoA reductase, a rate-limiting enzyme in the early stages of the cholesterol biosynthesis pathway[1].

CompoundModificationBiological ActivityReference
25-AzidonorcholesterolAzido group at C-25Inhibition of cholesterol biosynthesis (acetate incorporation)[1]

Key Signaling Pathways

The biological effects of this compound and its analogs are primarily mediated through their influence on two key signaling pathways: the cholesterol biosynthesis pathway and the Liver X Receptor (LXR) signaling pathway.

Cholesterol Biosynthesis Pathway

This compound analogs are potent inhibitors of the later stages of cholesterol biosynthesis. The primary target is 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the conversion of desmosterol to cholesterol. Inhibition of DHCR24 leads to the accumulation of desmosterol, which has its own biological activities, including serving as an endogenous ligand for LXR.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Desmosterol->Cholesterol catalyzed by 25-Azacholestane_Analogs 25-Azacholestane_Analogs DHCR24 DHCR24 25-Azacholestane_Analogs->DHCR24 inhibit

Inhibition of the terminal step of cholesterol biosynthesis by this compound analogs.
Liver X Receptor (LXR) Signaling Pathway

The accumulation of desmosterol resulting from DHCR24 inhibition leads to the activation of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Upon activation by oxysterols like desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby stimulating their transcription. Key LXR target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c, FAS).

LXR_Signaling_Pathway cluster_inhibition DHCR24 Inhibition cluster_activation LXR Activation cluster_transcription Target Gene Transcription 25-Azacholestane_Analogs 25-Azacholestane_Analogs DHCR24 DHCR24 25-Azacholestane_Analogs->DHCR24 inhibit Desmosterol_accumulation Desmosterol Accumulation DHCR24->Desmosterol_accumulation leads to Desmosterol Desmosterol LXR LXR Desmosterol_accumulation->LXR activates LXR_RXR_Heterodimer LXR/RXR Heterodimer LXR->LXR_RXR_Heterodimer RXR RXR RXR->LXR_RXR_Heterodimer LXRE LXR Response Element LXR_RXR_Heterodimer->LXRE binds to Target_Genes Target Genes (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes activates transcription of Synthesis_Workflow Start Starting Material (e.g., Stigmasterol) Step1 Side-Chain Cleavage Start->Step1 Step2 Introduction of Nitrogen Moiety Step1->Step2 Step3 Functional Group Modifications Step2->Step3 Step4 Purification Step3->Step4 End Final Analog Step4->End

References

In Vitro Effects of 25-Azacholestane on Sterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro effects of 25-azacholestane and related azasterols on the biosynthesis of sterol, with a primary focus on the inhibition of cholesterol production. Azasterols are a class of compounds known to interfere with various enzymatic steps in the sterol synthesis pathway. While specific quantitative data for this compound is limited in publicly available literature, extensive research on closely related analogs, such as 20,25-diazacholesterol, provides a strong framework for understanding its mechanism of action. This guide summarizes the key findings, presents relevant quantitative data for these analogous compounds, provides detailed experimental protocols for studying these effects, and includes visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Role of Azasterols in Sterol Synthesis Inhibition

Sterol biosynthesis is a complex and vital metabolic pathway in eukaryotes, responsible for the production of essential molecules like cholesterol. This pathway is a common target for therapeutic intervention, particularly for cholesterol-lowering drugs. Azasterols, which are sterol analogs where a carbon atom is replaced by a nitrogen atom, have been identified as potent inhibitors of specific enzymes within this pathway.

This compound belongs to this class of compounds. Its structural similarity to cholesterol precursors allows it to interact with and inhibit enzymes involved in the later stages of cholesterol synthesis. The primary target of many azasterols is 24-dehydrocholesterol reductase (DHCR24), an enzyme that catalyzes the final step in the Bloch pathway of cholesterol synthesis: the reduction of desmosterol (B1670304) to cholesterol. Inhibition of DHCR24 leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, desmosterol.

Quantitative Data on the In Vitro Effects of Related Azasterols

CompoundCell LineConcentrationEffectReference
20,25-DiazacholesterolChick embryo pectoral muscle cells1 µg/mLComplete inhibition of cholesterol synthesis from acetate.[1]
20,25-DiazacholesterolChick embryo pectoral muscle cells> 5 µg/mLCell lysis.[1]
20,25-DiazacholesterolU-251MG astrocytoma cellsNot specifiedInhibition of DHCR24 leading to accumulation of desmosterol.
22,26-AzasterolLeishmania amazonensis promastigotes100 nMComplete growth arrest and cell lysis after 72 hours.
22,26-AzasterolLeishmania amazonensis amastigotes100 nMComplete growth arrest and cell lysis after 120 hours.

Mechanism of Action: Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)

The primary mechanism by which this compound is presumed to inhibit sterol synthesis is through the competitive inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is responsible for the conversion of desmosterol to cholesterol.

Signaling Pathway of Sterol Synthesis and Point of Inhibition

The following diagram illustrates the final steps of the Bloch pathway for cholesterol synthesis, highlighting the point of inhibition by this compound.

G Lanosterol Lanosterol Intermediates Several Enzymatic Steps Lanosterol->Intermediates Desmosterol Desmosterol Intermediates->Desmosterol DHCR24 DHCR24 (24-dehydrocholesterol reductase) Desmosterol->DHCR24 Substrate Cholesterol Cholesterol DHCR24->Cholesterol Product Azacholestane This compound Azacholestane->DHCR24 Inhibition

Caption: Inhibition of DHCR24 by this compound in the sterol synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on sterol synthesis.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, such as human hepatoma (HepG2), Chinese Hamster Ovary (CHO), or neuroblastoma (SH-SY5Y) cells.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Lipoprotein Depletion: To study de novo sterol synthesis, cells are often switched to a medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours prior to the experiment. This minimizes the uptake of exogenous cholesterol.

  • Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol). Cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent alone) must be included.

In Vitro Cholesterol Biosynthesis Assay using Radiolabeled Precursors

This assay measures the rate of de novo cholesterol synthesis by tracking the incorporation of a radiolabeled precursor.

  • Precursor: [¹⁴C]-acetate or [³H]-mevalonate are commonly used radiolabeled precursors.

  • Procedure: a. Culture and treat cells with this compound as described in section 4.1. b. During the final hours of treatment (e.g., 2-4 hours), add the radiolabeled precursor to the culture medium. c. After the incubation period, wash the cells with phosphate-buffered saline (PBS). d. Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol). e. Separate the lipid classes, typically by thin-layer chromatography (TLC). f. Scrape the bands corresponding to cholesterol and its precursors and quantify the radioactivity using a scintillation counter. g. Normalize the radioactivity to the total protein content of the cell lysate.

Experimental Workflow for Radiolabeled Cholesterol Biosynthesis Assay

G cluster_0 Cell Culture & Treatment cluster_1 Radiolabeling cluster_2 Extraction & Analysis A Seed Cells B Treat with this compound (and Vehicle Control) A->B C Add [14C]-acetate B->C D Lipid Extraction C->D E TLC Separation D->E F Scintillation Counting E->F

Caption: Workflow for assessing cholesterol biosynthesis using radiolabeled precursors.

Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of cholesterol and its precursors, such as desmosterol.

  • Sample Preparation: a. Culture and treat cells as described in section 4.1. b. Harvest cells, wash with PBS, and record the cell number or measure total protein. c. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure. d. Saponify the lipid extract using alcoholic potassium hydroxide (B78521) to hydrolyze sterol esters. e. Extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.

  • Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ether derivatives to improve their volatility and chromatographic properties. This is typically done using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). b. Use a temperature program to separate the different sterols based on their boiling points. c. The eluting compounds are then introduced into a mass spectrometer for detection and quantification. d. Identify and quantify the sterols by comparing their retention times and mass spectra to those of authentic standards.

In Vitro DHCR24 Enzyme Activity Assay

This assay directly measures the activity of the DHCR24 enzyme.

  • Enzyme Source: a. Prepare microsomes from cultured cells or tissues known to express DHCR24. b. Alternatively, use a purified recombinant DHCR24 enzyme.

  • Assay Components: a. Substrate: Desmosterol. b. Cofactor: NADPH. c. Inhibitor: this compound at various concentrations. d. Buffer: A suitable buffer to maintain pH (e.g., phosphate (B84403) or Tris-HCl buffer).

  • Procedure: a. Incubate the enzyme source with the substrate, cofactor, and inhibitor (or vehicle control) at 37°C for a defined period. b. Stop the reaction (e.g., by adding a strong base for saponification). c. Extract the sterols as described in section 4.3. d. Analyze the conversion of desmosterol to cholesterol by GC-MS or HPLC. e. Calculate the enzyme activity and the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Expected Outcomes and Interpretation

Treatment of cultured cells with effective concentrations of this compound is expected to result in:

  • A dose-dependent decrease in the synthesis of new cholesterol.

  • A dose-dependent accumulation of desmosterol, the substrate of DHCR24.

  • A decrease in the ratio of cholesterol to desmosterol within the cells.

These outcomes would provide strong evidence for the inhibition of DHCR24 by this compound.

Conclusion

While direct quantitative data for this compound remains to be fully elucidated in the public domain, the information available for structurally similar azasterols strongly suggests that it acts as an inhibitor of sterol synthesis, likely by targeting the enzyme DHCR24. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the in vitro effects of this compound and other potential sterol synthesis inhibitors. Such studies are crucial for the development of new therapeutic agents for a variety of diseases linked to sterol metabolism.

References

Methodological & Application

Application Notes and Protocols for Inducing Desmosterolosis in Cell Culture Using 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterolosis is a condition characterized by the accumulation of desmosterol (B1670304), a precursor in the Bloch pathway of cholesterol biosynthesis. In a research setting, inducing desmosterolosis in cell culture is a valuable tool for studying the roles of desmosterol and cholesterol in various cellular processes. 25-Azacholestane is a potent inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the final step in cholesterol biosynthesis—the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment leads to a dose- and time-dependent increase in intracellular desmosterol levels and a concomitant decrease in cholesterol levels. This chemically-induced desmosterolosis provides a controlled system to investigate the downstream effects of altered sterol composition, such as the modulation of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways.

These application notes provide detailed protocols for the use of this compound to induce desmosterolosis in cultured cells, methods for the quantification of cellular sterols, and an overview of the expected effects on key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on cellular sterol composition in a mammalian cell line (e.g., J774 macrophages). These values are illustrative and may vary depending on the cell line, culture conditions, and specific experimental parameters.

Table 1: Dose-Dependent Effect of this compound on Cellular Sterol Levels

This compound (µM)Incubation Time (hours)Desmosterol (% of total sterols)Cholesterol (% of total sterols)
0 (Control)24< 5%> 95%
0.12425 - 35%65 - 75%
1.02460 - 70%30 - 40%
10.024> 85%< 15%

Table 2: Time-Course of Desmosterol Accumulation with 1 µM this compound

Incubation Time (hours)Desmosterol (% of total sterols)Cholesterol (% of total sterols)
0< 5%> 95%
615 - 25%75 - 85%
1235 - 45%55 - 65%
2460 - 70%30 - 40%
48> 80%< 20%

Mandatory Visualizations

Cholesterol_Biosynthesis_Inhibition Lanosterol Lanosterol ... ... Lanosterol->... Desmosterol Desmosterol ...->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits

Caption: Inhibition of DHCR24 by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Seed_Cells Seed Cells in Culture Plates Adherence Allow Cells to Adhere (24h) Seed_Cells->Adherence Treatment Treat with this compound Adherence->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Lipid_Extraction Lipid Extraction Harvest_Cells->Lipid_Extraction Sterol_Analysis Sterol Analysis (HPLC/MS) Lipid_Extraction->Sterol_Analysis Data_Quantification Data Quantification Sterol_Analysis->Data_Quantification

Caption: Experimental Workflow for Desmosterolosis Induction.

Signaling_Pathways This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 LXR LXR Desmosterol->LXR Activates SREBP SREBP Desmosterol->SREBP Suppresses Cholesterol->SREBP Inhibits LXR_Target_Genes LXR Target Genes (e.g., ABCA1) LXR->LXR_Target_Genes Upregulates SREBP_Target_Genes SREBP Target Genes (e.g., HMGCR, LDLR) SREBP->SREBP_Target_Genes Upregulates

Application Notes and Protocols for 25-Azacholestane in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and application notes are a synthesized framework based on the known activities of related azasteroid compounds and established methodologies in atherosclerosis research. As of the latest literature review, specific studies on the direct application of 25-Azacholestane in atherosclerosis are not available. Therefore, this document serves as a guiding template for researchers to design and implement studies to investigate the potential of this compound as a therapeutic agent in this field.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as heart attack and stroke.[1][2] The pathogenesis of atherosclerosis is multifactorial, involving lipid accumulation, inflammation, and the proliferation of vascular cells.[1][3] Azasteroids, a class of synthetic steroids where a carbon atom is replaced by a nitrogen atom, have shown potential in modulating lipid metabolism and inflammatory processes. For instance, the 4-azasteroid finasteride (B1672673) has been observed to reduce plasma cholesterol and delay the progression of atherosclerosis in preclinical models. While direct evidence is pending, this compound, as an azacholestane derivative, is hypothesized to exert similar effects, potentially through the inhibition of cholesterol biosynthesis or by modulating steroid hormone metabolism.

These application notes provide a comprehensive, albeit hypothetical, protocol for the investigation of this compound in both in vivo and in vitro models of atherosclerosis.

Hypothesized Mechanism of Action

Based on the known effects of other azasteroids and cholesterol-lowering compounds, the potential mechanisms of action for this compound in atherosclerosis may include:

  • Inhibition of Cholesterol Biosynthesis: Similar to other cholesterol biosynthesis inhibitors, this compound may target key enzymes in the cholesterol synthesis pathway, leading to reduced cellular cholesterol levels.[4]

  • Modulation of Steroid Hormone Metabolism: Azasteroids like finasteride are known 5-alpha reductase inhibitors. By altering the balance of steroid hormones, this compound could indirectly influence lipid metabolism and inflammation.

  • Anti-inflammatory Effects: The compound may exert direct anti-inflammatory effects on vascular cells, reducing the recruitment of immune cells to the arterial wall.

Experimental Protocols

In Vivo Efficacy Study in an Animal Model of Atherosclerosis

This protocol describes the use of low-density lipoprotein receptor-deficient (Ldlr-/-) mice, a well-established model for diet-induced atherosclerosis.

Objective: To evaluate the effect of this compound on the development and progression of atherosclerotic plaques, plasma lipid profiles, and markers of inflammation in Ldlr-/- mice.

Materials:

  • Male Ldlr-/- mice (6-8 weeks old)

  • High-fat diet (HFD), also known as a "Western diet," containing 21% fat and 0.15% cholesterol

  • This compound (purity >98%)

  • Vehicle (e.g., corn oil or a solution of 0.5% carboxymethylcellulose)

  • Atorvastatin (positive control)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue fixation and embedding reagents (e.g., 4% paraformaldehyde, O.C.T. compound)

  • Oil Red O staining solution

  • ELISA kits for plasma lipid and cytokine analysis

Experimental Workflow:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (12 weeks) cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=10/group) acclimatization->grouping diet High-Fat Diet Initiation grouping->diet vehicle Vehicle Control diet->vehicle aza_low This compound (Low Dose) diet->aza_low aza_high This compound (High Dose) diet->aza_high statin Atorvastatin diet->statin blood_collection Blood Collection (Bi-weekly) vehicle->blood_collection aza_low->blood_collection aza_high->blood_collection statin->blood_collection euthanasia Euthanasia & Tissue Harvest blood_collection->euthanasia aorta_analysis Aortic Plaque Analysis euthanasia->aorta_analysis plasma_analysis Plasma Lipid & Cytokine Analysis euthanasia->plasma_analysis liver_analysis Liver Histology & Gene Expression euthanasia->liver_analysis

Caption: Workflow for the in vivo study of this compound in Ldlr-/- mice.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Ldlr-/- mice for one week under standard laboratory conditions.

    • Randomly assign mice into four groups (n=10 per group):

      • Group 1: Vehicle control (receiving vehicle only)

      • Group 2: this compound - Low dose (e.g., 10 mg/kg/day)

      • Group 3: this compound - High dose (e.g., 50 mg/kg/day)

      • Group 4: Atorvastatin (positive control, e.g., 10 mg/kg/day)

    • All animals will be fed a high-fat diet throughout the study.

  • Drug Administration:

    • Administer this compound, atorvastatin, or vehicle daily via oral gavage for 12 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake weekly.

    • Collect blood samples via the tail vein every two weeks for interim lipid analysis.

  • Euthanasia and Tissue Harvest:

    • At the end of the 12-week treatment period, euthanize the mice.

    • Collect a final blood sample via cardiac puncture.

    • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Carefully dissect the aorta and liver.

  • Atherosclerotic Plaque Analysis:

    • En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the total plaque area using image analysis software.

    • Aortic root analysis: Embed the proximal aorta in O.C.T. compound, prepare cryosections, and stain with Oil Red O and hematoxylin (B73222) and eosin (B541160) (H&E). Quantify the lesion area in the aortic root.

  • Plasma Analysis:

    • Measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercially available kits.

    • Quantify plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA.

  • Liver Analysis:

    • Perform H&E staining on liver sections to assess steatosis.

    • Analyze the expression of genes involved in cholesterol metabolism and inflammation using quantitative real-time PCR (qRT-PCR).

Quantitative Data Summary (Hypothetical):

GroupPlaque Area (Aortic Arch, % of total area)Plaque Area (Aortic Root, µm²)Plasma TC (mg/dL)Plasma LDL-C (mg/dL)Plasma TNF-α (pg/mL)
Vehicle Control35 ± 5450,000 ± 50,0001200 ± 150800 ± 100150 ± 20
This compound (Low Dose)28 ± 4350,000 ± 45,000950 ± 120600 ± 80120 ± 15
This compound (High Dose)20 ± 3 250,000 ± 40,000700 ± 100 400 ± 6090 ± 10
Atorvastatin18 ± 2220,000 ± 35,000 650 ± 90350 ± 50 85 ± 8
p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control
In Vitro Macrophage Foam Cell Formation Assay

This protocol investigates the effect of this compound on the uptake of modified lipoproteins by macrophages, a key event in the formation of atherosclerotic plaques.

Objective: To determine if this compound can inhibit the formation of macrophage foam cells in vitro.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating monocytes

  • Oxidized low-density lipoprotein (oxLDL)

  • This compound

  • Oil Red O staining solution

  • Cholesterol efflux assay kit

Experimental Workflow:

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Seed Macrophages differentiation Differentiate with PMA (if needed) seeding->differentiation pretreatment Pre-treat with this compound differentiation->pretreatment oxldl Incubate with oxLDL pretreatment->oxldl staining Oil Red O Staining oxldl->staining quantification Lipid Quantification oxldl->quantification efflux Cholesterol Efflux Assay oxldl->efflux

Caption: Workflow for the in vitro macrophage foam cell formation assay.

Procedure:

  • Cell Culture and Differentiation:

    • Culture macrophages in complete medium. If using primary monocytes, differentiate them into macrophages using PMA.

    • Seed the macrophages in multi-well plates.

  • Treatment:

    • Pre-treat the macrophages with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.

    • Incubate the cells with oxLDL (e.g., 50 µg/mL) for another 24 hours to induce foam cell formation.

  • Foam Cell Staining and Quantification:

    • Wash the cells with PBS and fix with 4% paraformaldehyde.

    • Stain the cells with Oil Red O to visualize lipid droplets.

    • Elute the stain and quantify the absorbance to measure lipid accumulation.

  • Cholesterol Efflux Assay:

    • Perform a cholesterol efflux assay to determine if this compound enhances the removal of cholesterol from macrophages to HDL acceptors.

Quantitative Data Summary (Hypothetical):

TreatmentLipid Accumulation (OD at 520 nm)Cholesterol Efflux (% of control)
Control (no oxLDL)0.15 ± 0.02100 ± 5
oxLDL + Vehicle0.85 ± 0.10102 ± 6
oxLDL + this compound (1 µM)0.70 ± 0.08115 ± 7
oxLDL + this compound (5 µM)0.50 ± 0.06**130 ± 8
oxLDL + this compound (10 µM)0.30 ± 0.04 150 ± 10
*p < 0.05 vs. oxLDL + Vehicle; *p < 0.01 vs. oxLDL + Vehicle

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-atherosclerotic effects, focusing on cholesterol metabolism and inflammation.

signaling_pathway cluster_cholesterol Cholesterol Metabolism cluster_inflammation Inflammation HMGCR HMG-CoA Reductase Cholesterol Intracellular Cholesterol HMGCR->Cholesterol Synthesizes SREBP2 SREBP-2 SREBP2->HMGCR Activates LDLR LDL Receptor SREBP2->LDLR Activates NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Adhesion Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion Induces Atherosclerosis Atherosclerosis Progression Cytokines->Atherosclerosis Adhesion->Atherosclerosis Aza This compound Aza->HMGCR Inhibits (?) Aza->SREBP2 Inhibits (?) Aza->NFkB Inhibits (?) Cholesterol->Atherosclerosis

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

The provided protocols offer a robust framework for the initial investigation of this compound as a potential therapeutic agent for atherosclerosis. By employing established animal and cell culture models, researchers can elucidate the efficacy and mechanism of action of this compound. The hypothetical data and signaling pathways presented herein serve as a guide for experimental design and data interpretation. It is imperative that future studies on this compound are conducted to validate these proposed effects and to establish its potential role in cardiovascular medicine.

References

Application Notes and Protocols for Measuring Desmosterol Levels Following 25-Azacholestane Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterol (B1670304) is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1][2] The enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24) catalyzes the final step in this pathway, the reduction of the C24-25 double bond in desmosterol to form cholesterol.[3][4] 25-Azacholestane is a chemical compound known to inhibit the activity of DHCR24. This inhibition leads to an accumulation of desmosterol within cells and a concurrent decrease in cholesterol levels.[5] Therefore, the measurement of desmosterol levels following the administration of this compound serves as a direct indicator of the compound's target engagement and its impact on the cholesterol biosynthesis pathway.

These application notes provide detailed protocols for the treatment of cultured cells with this compound, extraction of lipids, and subsequent quantification of desmosterol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The diagram below illustrates the terminal steps of the cholesterol biosynthesis pathway and the inhibitory action of this compound.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis (Bloch Pathway) cluster_inhibitor Inhibitor Lanosterol Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound This compound->Desmosterol Inhibits DHCR24

Inhibition of DHCR24 by this compound.

Experimental Workflow

The overall experimental workflow for measuring desmosterol levels after this compound administration is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis A Seed Cells B Administer this compound A->B C Incubate B->C D Harvest Cells C->D E Lipid Extraction (e.g., Folch Method) D->E F Optional: Saponification (for GC-MS) E->F G LC-MS/MS Analysis (Direct Injection) E->G H GC-MS Analysis (Derivatization Required) F->H I Quantify Desmosterol Levels G->I H->I J Normalize Data (e.g., to protein concentration) I->J

Workflow for Desmosterol Measurement.

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Materials:

    • Cell culture medium appropriate for the cell line

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • This compound stock solution (e.g., in DMSO)

    • 6-well or 10 cm cell culture plates

  • Procedure:

    • Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare the desired concentrations of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest treatment group.

    • Remove the old medium and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from cultured cells.

  • Materials:

  • Procedure:

    • Aspirate the medium from the cell culture plates.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Add 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

    • Wash the combined organic phases by adding 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge as before.

    • Remove the upper aqueous phase.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) for GC-MS or methanol for LC-MS/MS) for analysis.

3. Sample Preparation for GC-MS Analysis

This protocol involves saponification to hydrolyze sterol esters and derivatization to increase the volatility of desmosterol.

  • Materials:

    • Dried lipid extract

    • 1 M KOH in methanol

    • Hexane

    • Water

    • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

    • Pyridine (B92270)

  • Procedure:

    • To the dried lipid extract, add 1 mL of 1 M KOH in methanol.

    • Incubate at 60°C for 1 hour to saponify the sterol esters.

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).

    • Repeat the hexane extraction twice more and combine the hexane fractions.

    • Dry the combined hexane extracts under a stream of nitrogen.

    • For derivatization, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried sterol extract.[6]

    • Incubate at 60°C for 30 minutes.[7]

    • The sample is now ready for GC-MS analysis.

Analytical Methods

1. LC-MS/MS for Desmosterol Quantification

LC-MS/MS offers high sensitivity and specificity for the direct analysis of desmosterol without the need for derivatization.[8][9][10]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[11]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate desmosterol from other sterols.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[11]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for desmosterol.

2. GC-MS for Desmosterol Quantification

GC-MS is a robust and widely used technique for sterol analysis.[1][12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized sterols.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized desmosterol.

Data Presentation

Table 1: Quantitative Parameters for Desmosterol Analysis

ParameterLC-MS/MSGC-MSReference
Derivatization Not typically requiredRequired (e.g., Silylation)[6][8]
Precursor Ion (m/z) 367.4 (as [M-H₂O+H]⁺)N/A[11]
Product Ion (m/z) 147.1N/A[11]
Characteristic Ions (m/z) of TMS-derivative N/A456 (M⁺), 366 (M⁺-90), 327[1]
Linearity Range 0.1 - 10 µg/mL0.01 - 10 µg/mL[11][13]
Internal Standard d6-desmosterol or d7-lathosterolEpicoprostanol or d6-desmosterol[3][8]

Data Analysis and Interpretation

  • Calibration Curve: Prepare a series of calibration standards of known desmosterol concentrations and analyze them alongside the experimental samples. Plot the peak area ratio of desmosterol to the internal standard against the concentration to generate a calibration curve.

  • Quantification: Determine the concentration of desmosterol in the experimental samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Normalize the desmosterol concentration to a measure of cell number or total protein content to account for variations in cell density.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the changes in desmosterol levels between the control and this compound-treated groups.

An increase in the cellular desmosterol level in response to this compound treatment is indicative of the inhibition of DHCR24 and a disruption of the normal cholesterol biosynthesis pathway. This analytical approach provides a robust method for evaluating the efficacy and mechanism of action of DHCR24 inhibitors.

References

25-Azacholestane: A Tool for Investigating Lipid Raft Formation and Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins.[1] These specialized platforms play a crucial role in various cellular processes, including signal transduction, protein trafficking, and virus entry.[1][2] The high concentration of cholesterol is critical for the formation and stability of lipid rafts, contributing to their more ordered and less fluid nature compared to the surrounding bilayer.[3][4] Disruption of cholesterol homeostasis can lead to the disassembly of lipid rafts, thereby affecting the signaling pathways that are dependent on these microdomains.[5][6]

25-Azacholestane is a synthetic analogue of cholesterol that acts as an inhibitor of cholesterol biosynthesis. By interfering with the endogenous production of cholesterol, this compound provides a valuable tool for researchers to study the role of cholesterol in the formation and function of lipid rafts. By depleting cellular cholesterol levels, researchers can investigate the consequences for protein localization, signal transduction, and other raft-dependent cellular events.

This document provides detailed protocols for utilizing this compound to study lipid raft formation and its impact on cellular signaling pathways.

Principle of Action

This compound disrupts the formation of lipid rafts by inhibiting the synthesis of cholesterol. A reduction in the available cholesterol pool leads to the disassembly of these specialized membrane domains. This allows for the study of cellular processes that are dependent on the integrity of lipid rafts. The effects of this compound can be observed through various techniques, including fluorescence microscopy to visualize changes in membrane organization and Western blotting of isolated lipid raft fractions to analyze protein localization.

Diagram of the Mechanism of Action of this compound

This compound This compound Cholesterol Biosynthesis Cholesterol Biosynthesis This compound->Cholesterol Biosynthesis Inhibits Reduced Cellular Cholesterol Reduced Cellular Cholesterol Cholesterol Biosynthesis->Reduced Cellular Cholesterol Leads to Lipid Raft Disassembly Lipid Raft Disassembly Reduced Cellular Cholesterol->Lipid Raft Disassembly Altered Protein Localization Altered Protein Localization Lipid Raft Disassembly->Altered Protein Localization Disrupted Signaling Pathways Disrupted Signaling Pathways Lipid Raft Disassembly->Disrupted Signaling Pathways

Caption: Mechanism of this compound in disrupting lipid rafts.

Quantitative Data Summary

The optimal concentration and incubation time for this compound treatment must be determined empirically for each cell type and experimental system. Below are tables to guide the collection and organization of optimization and experimental data.

Table 1: Optimization of this compound Treatment

ParameterRange to TestOptimal ValueMethod of Assessment
Concentration (µM)0.1 - 50Cell Viability Assay (e.g., MTT) / Filipin Staining
Incubation Time (h)12 - 72Western Blot for raft markers / Fluorescence Microscopy

Table 2: Effect of this compound on Protein Localization in Lipid Rafts

ProteinTreatment% in Raft Fraction% in Non-Raft Fractionp-value
Raft Marker (e.g., Flotillin-1) Control
This compound
Non-Raft Marker (e.g., Transferrin Receptor) Control
This compound
Protein of Interest Control
This compound

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • The following day, dilute the 10 mM this compound stock solution in complete culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

Protocol 3: Visualization of Lipid Rafts by Fluorescence Microscopy

This protocol uses a fluorescently-labeled cholera toxin B subunit (CTX-B), which binds to the ganglioside GM1, a component of lipid rafts.

Materials:

  • Cells grown on glass coverslips, treated with this compound or vehicle control

  • Fluorescently-labeled Cholera Toxin B subunit (e.g., Alexa Fluor 488 conjugate)

  • Paraformaldehyde (PFA), 4% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS

  • Mounting medium with DAPI

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Fix Cells Fix Cells Treat with this compound->Fix Cells Block Block Fix Cells->Block Incubate with CTX-B Incubate with CTX-B Block->Incubate with CTX-B Wash Wash Incubate with CTX-B->Wash Mount Coverslips Mount Coverslips Wash->Mount Coverslips Visualize Visualize Mount Coverslips->Visualize

Caption: Workflow for visualizing lipid rafts using fluorescence microscopy.

Procedure:

  • After treatment, wash cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with fluorescently-labeled CTX-B (typically 1-2 µg/mL in 1% BSA/PBS) for 1 hour at 4°C to label lipid rafts on the plasma membrane.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence microscope. In control cells, GM1 should appear in distinct puncta on the cell surface, indicative of lipid rafts. In this compound-treated cells, this staining pattern is expected to be more diffuse.

Protocol 4: Isolation of Lipid Rafts and Western Blot Analysis

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid raft components, followed by analysis of protein distribution.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose solutions (e.g., 80%, 65%, and 10% w/v in TNE buffer)

  • Ultracentrifuge and tubes

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibodies against a raft marker (e.g., Flotillin-1), a non-raft marker (e.g., Transferrin Receptor), and the protein of interest.

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Lipid Raft Isolation Workflow

Cell Lysis Cell Lysis Sucrose Gradient Sucrose Gradient Cell Lysis->Sucrose Gradient Load Lysate Ultracentrifugation Ultracentrifugation Sucrose Gradient->Ultracentrifugation Fraction Collection Fraction Collection Ultracentrifugation->Fraction Collection Protein Analysis Protein Analysis Fraction Collection->Protein Analysis Western Blot

References

Application of 25-Azacholestane in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. Growing evidence highlights the critical role of cholesterol homeostasis in the central nervous system (CNS) and its dysregulation in the pathophysiology of these disorders. 25-Azacholestane is a potent inhibitor of the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol. By inhibiting DHCR24, this compound induces the accumulation of desmosterol, effectively creating a cellular model of the rare genetic disorder desmosterolosis. This pharmacological tool allows researchers to investigate the specific consequences of impaired cholesterol synthesis and desmosterol accumulation on neuronal function and viability, providing insights into the mechanisms of neurodegeneration.

Mechanism of Action

This compound acts as a specific inhibitor of DHCR24. This inhibition leads to a decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, desmosterol. Desmosterol is not merely an inert precursor; it is a bioactive molecule that can modulate the activity of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in the regulation of cholesterol metabolism, inflammation, and lipid homeostasis[1]. The accumulation of desmosterol can therefore have wide-ranging effects on cellular processes implicated in neurodegeneration, including membrane fluidity, signal transduction, and inflammatory responses. Downregulation of DHCR24 has been linked to increased production of amyloid-beta (Aβ), hyperphosphorylation of tau, and apoptosis of neuronal cells, all hallmarks of Alzheimer's disease[2][3][4].

Proposed Signaling Pathway Perturbation by this compound

The accumulation of desmosterol induced by this compound can impact multiple signaling pathways relevant to neurodegeneration. A key proposed pathway involves the activation of Liver X Receptors (LXRs). Desmosterol is a known endogenous LXR agonist. LXR activation can modulate the expression of genes involved in cholesterol efflux, lipid metabolism, and inflammation. In the context of neuroinflammation, a critical component of neurodegenerative diseases, LXR activation is generally considered to have anti-inflammatory effects.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Downstream Effects This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Desmosterol Desmosterol Cholesterol Cholesterol DHCR24->Cholesterol Converts Desmosterol to LXR_Activation LXR Activation Desmosterol->LXR_Activation Activates Neuronal_Function Neuronal Function/Viability Desmosterol->Neuronal_Function Impacts Membrane Properties Inflammatory_Response Neuroinflammation LXR_Activation->Inflammatory_Response Modulates Inflammatory_Response->Neuronal_Function Affects

Figure 1: Proposed signaling pathway affected by this compound.

Experimental Applications in Neurodegenerative Disease Models

This compound can be utilized in a variety of in vitro and in vivo models to dissect the role of desmosterol accumulation in the pathogenesis of neurodegenerative diseases.

In Vitro Cellular Models
  • Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These cells can be treated with this compound to induce desmosterol accumulation. Subsequent analysis can focus on hallmarks of specific diseases, such as Aβ production in AD models, α-synuclein aggregation in PD models, or huntingtin protein aggregation in HD models.

  • Primary Neuronal Cultures: Primary neurons provide a more physiologically relevant model. Treatment with this compound can be used to assess effects on neuronal morphology, synaptic integrity, and viability[5].

  • iPSC-derived Neurons: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal subtypes (e.g., dopaminergic neurons for PD) to study the effects of desmosterol accumulation in a disease-relevant genetic background.

In Vivo Animal Models
  • Transgenic Mouse Models: this compound can be administered to transgenic mouse models of AD (e.g., 5xFAD), PD (e.g., α-synuclein overexpressing mice), or HD (e.g., R6/2) to investigate the impact of pharmacologically induced desmosterol accumulation on disease progression, behavioral deficits, and neuropathology.

Hypothetical Experimental Workflow

The following diagram outlines a potential experimental workflow for investigating the effects of this compound in a neurodegenerative disease model.

G cluster_workflow Experimental Workflow start Start: Select Neurodegenerative Disease Model treat Treat with this compound (and vehicle control) start->treat biochem Biochemical Analysis: - Sterol Profiling (GC-MS) - Protein Aggregation (Western Blot/ELISA) - Inflammatory Markers (Cytokine Array) treat->biochem cell_bio Cellular Analysis: - Neuronal Viability (MTT/LDH Assay) - Apoptosis (Caspase-3 Assay) - Neurite Outgrowth Imaging treat->cell_bio data_analysis Data Analysis and Interpretation biochem->data_analysis cell_bio->data_analysis conclusion Conclusion: Impact of Desmosterol Accumulation data_analysis->conclusion

Figure 2: A logical experimental workflow for studying this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be generated from the experimental workflow described above, using a neuronal cell culture model of Alzheimer's Disease.

ParameterVehicle ControlThis compound (1 µM)This compound (5 µM)P-value
Cellular Sterol Levels (ng/mg protein)
Cholesterol25.4 ± 2.115.2 ± 1.88.9 ± 1.2<0.01
Desmosterol1.2 ± 0.312.8 ± 1.522.5 ± 2.3<0.001
AD-related Pathological Markers
Secreted Aβ42 (pg/mL)150 ± 12225 ± 18310 ± 25<0.01
Phospho-Tau/Total Tau Ratio0.8 ± 0.11.5 ± 0.22.4 ± 0.3<0.01
Cellular Health Indicators
Neuronal Viability (% of Control)100%82% ± 5%65% ± 7%<0.05
Caspase-3 Activity (Fold Change)1.02.5 ± 0.44.2 ± 0.6<0.01
Inflammatory Markers
TNF-α Secretion (pg/mL)50 ± 595 ± 8150 ± 12<0.01

Table 1: Hypothetical Effects of this compound on an In Vitro Alzheimer's Disease Model. Data are presented as mean ± standard deviation. Statistical significance was determined using a one-way ANOVA with post-hoc analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Treatment of Neuronal Cells with this compound

Objective: To induce desmosterol accumulation in a neuronal cell line (e.g., SH-SY5Y) to model cholesterol biosynthesis inhibition.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment Preparation: Prepare working solutions of this compound in culture medium at final concentrations of 1 µM and 5 µM. Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Harvest:

    • For analysis of secreted proteins (e.g., Aβ), collect the conditioned medium.

    • For cellular analysis, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using an appropriate lysis buffer.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay for normalization of subsequent analyses.

  • Downstream Analysis: The conditioned medium and cell lysates are now ready for downstream analyses such as ELISA for Aβ, Western blotting for tau phosphorylation, and GC-MS for sterol profiling.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

Objective: To determine the effect of this compound-induced desmosterol accumulation on neuronal cell viability.

Materials:

  • Cells treated as in Protocol 1 in a 96-well plate format

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and treat with this compound as described in Protocol 1.

  • MTT Addition: After the 48-hour incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of cholesterol metabolism in the pathogenesis of neurodegenerative diseases. By inducing the accumulation of desmosterol, it allows for the detailed study of the downstream consequences of perturbed cholesterol biosynthesis in relevant cellular and animal models. The provided protocols and hypothetical data serve as a guide for researchers to design and interpret experiments aimed at elucidating the intricate link between lipid metabolism and neurodegeneration. Further research in this area may uncover novel therapeutic targets for these devastating diseases.

References

Application Notes and Protocols for 25-Azacholestane in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The dosage information for 25-azacholestane provided herein is an estimation based on related compounds. It is imperative for researchers to conduct initial dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Data Presentation: Dosages of Structurally and Functionally Related Compounds

The following table summarizes in vivo dosage information for azasteroids and cholesterol biosynthesis inhibitors in various animal models. This data can serve as a starting point for designing studies with this compound.

CompoundClassAnimal ModelDosageRoute of AdministrationStudy DurationReference
Azasteroids
Finasteride5-alpha reductase inhibitorBeagle Dogs1 mg/kg/dayOral15 weeks[1]
Finasteride5-alpha reductase inhibitorStumptail Macaques0.5 mg/dayOral20 weeks[2]
Finasteride5-alpha reductase inhibitorRats0.016 - 0.032 mg/kgOral30 days[3]
Dutasteride5-alpha reductase inhibitorRats0.05 - 30 mg/kg/dayOral-[4]
Dutasteride5-alpha reductase inhibitorRats2.5 mg/kg (IV), 5 mg/kg (Oral)IV, OralSingle dose[5]
Cholesterol Biosynthesis Inhibitors (Statins)
Simvastatin (B1681759)HMG-CoA reductase inhibitorMice10 - 100 mg/kgOral Gavage6 weeks[6][7]
SimvastatinHMG-CoA reductase inhibitorMice5 and 20 mg/kg--[8]
SimvastatinHMG-CoA reductase inhibitorRats8 mg/kgOral-[9]
Atorvastatin (B1662188)HMG-CoA reductase inhibitorMiniature Pigs3 mg/kg/dayOral21 days[10]
AtorvastatinHMG-CoA reductase inhibitorMice5, 10, and 15 mg/kg/dayOral Gavage15 days[11]
AtorvastatinHMG-CoA reductase inhibitorRats10, 20, and 40 mg/kgOral8 weeks[12]
AtorvastatinHMG-CoA reductase inhibitorAmazon Parrots20 mg/kgOral GavageSingle dose[13]

Estimated Starting Dose for this compound:

Based on the data from other azasteroids, a starting oral dose for this compound in rodents could be in the range of 0.1 to 5 mg/kg/day . For larger animals like dogs, a starting dose of 0.05 to 1 mg/kg/day may be appropriate. As a cholesterol biosynthesis inhibitor, a higher dose range of 10 to 50 mg/kg/day in rodents could be explored, depending on the specific research question.

Experimental Protocols

Animal Models

The choice of animal model will depend on the specific research aims. For studying hypercholesterolemia and atherosclerosis, genetically modified mouse models such as ApoE knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) mice are commonly used.[14][15] New Zealand White rabbits are also a well-established model for diet-induced hypercholesterolemia.[14][16] For studying the effects on 5-alpha reductase, various species including rats, dogs, and monkeys have been utilized.[1][2][3]

Administration of this compound

1. Oral Gavage Protocol for Rodents (Rats and Mice)

Oral gavage is a common and precise method for oral administration of compounds.

Materials:

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic)[17][18]

  • Syringes

  • Vehicle for dissolving/suspending this compound (e.g., corn oil, 0.5% methylcellulose)

  • Animal scale

Procedure:

  • Animal Restraint: Restrain the rodent firmly but gently to prevent injury. For mice, scruff the back of the neck. For rats, hold the animal over the shoulders and back.[19][20]

  • Measure Gavage Needle Length: Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the needle to avoid over-insertion.[17][19]

  • Compound Preparation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration.

  • Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.[20][21]

  • Administration: Once the needle is in the correct position, slowly administer the compound.

  • Withdrawal: Gently remove the gavage needle.

  • Observation: Monitor the animal for any signs of distress after the procedure.[17]

Maximum Dosing Volumes:

  • Mice: 10 mL/kg[18]

  • Rats: 20 mL/kg[19]

2. Intraperitoneal (IP) Injection Protocol for Rodents (Rats and Mice)

IP injection is another common route for systemic administration.

Materials:

  • Sterile syringes and needles (23-27 gauge for rats, 25-27 gauge for mice)[22]

  • Sterile solution of this compound

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, the scruff technique is effective. For rats, one person can restrain while another injects.[10][22]

  • Locate Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[23][24]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood vessel or organ has been punctured.[10][23]

  • Administration: Inject the solution slowly.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Observation: Monitor the animal for any adverse reactions.[10]

Maximum Injection Volumes:

  • Mice: 10 mL/kg[25]

  • Rats: 10 mL/kg[22]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

This compound, as a cholesterol biosynthesis inhibitor, is expected to interfere with the complex pathway responsible for cholesterol production. The primary target for many cholesterol-lowering drugs is HMG-CoA reductase, the rate-limiting enzyme in this pathway.[26][27][28]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase (Rate-limiting step) HMGCoA->HMGCoAReductase Mevalonate Mevalonate IsopentenylPP Isopentenyl Pyrophosphate Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Azacholestane This compound (Potential Inhibitor) Azacholestane->Lanosterol Potential Inhibition Point Statins Statins (e.g., Simvastatin, Atorvastatin) Statins->HMGCoAReductase Inhibits HMGCoAReductase->Mevalonate

Caption: Simplified Cholesterol Biosynthesis Pathway and Potential Inhibition Points.

5-alpha Reductase Signaling Pathway

As an azasteroid, this compound may also inhibit 5-alpha reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[29][30][31]

Five_Alpha_Reductase_Pathway Testosterone Testosterone FiveAlphaReductase 5-alpha Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to GeneTranscription Gene Transcription AndrogenReceptor->GeneTranscription Activates Azasteroids Azasteroids (e.g., Finasteride, Dutasteride, This compound) Azasteroids->FiveAlphaReductase Inhibits

Caption: The 5-alpha Reductase Signaling Pathway and Inhibition by Azasteroids.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo study with this compound.

Experimental_Workflow A Study Design - Select Animal Model - Determine Dosage & Route - Define Endpoints B Acclimatization of Animals A->B C Baseline Measurements - Body Weight - Blood Samples B->C D Treatment Period - Administer this compound or Vehicle Control C->D E In-life Monitoring - Clinical Observations - Body Weight D->E F Endpoint Data Collection - Blood Collection - Tissue Harvesting E->F G Sample Analysis - Biomarker Analysis - Histopathology F->G H Data Analysis & Interpretation G->H

Caption: General Workflow for an In Vivo Animal Study.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA and 25-Azacholestane for Targeting DHCR24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-hydroxysterol-Δ24-reductase (DHCR24), also known as seladin-1, is a critical enzyme in the final step of the Bloch pathway of cholesterol biosynthesis, where it catalyzes the conversion of desmosterol (B1670304) to cholesterol.[1][2] Given the pivotal role of cholesterol in cellular structure and function, and the implication of its dysregulation in various pathologies, including neurodegenerative diseases like Alzheimer's, DHCR24 has emerged as a significant therapeutic and research target.[3][4][5] This document provides a detailed comparison of two primary methods for inhibiting DHCR24 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with 25-Azacholestane.

This guide offers a comprehensive overview of both methodologies, including their mechanisms of action, comparative efficacy, potential off-target effects, and detailed experimental protocols. The information presented is intended to assist researchers in selecting the most appropriate technique for their specific experimental goals.

Mechanisms of Action

Lentiviral shRNA Targeting DHCR24: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence specifically designed to target the mRNA of the DHCR24 gene.[6] Once transduced into the target cell, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) binds to the complementary DHCR24 mRNA, leading to its degradation and consequently, a reduction in the synthesis of the DHCR24 protein.[6] This method provides a stable and long-term suppression of DHCR24 expression.[7]

This compound Inhibition: this compound is a steroidal small molecule inhibitor of DHCR24.[8][9] As a cholesterol analog, it is believed to act as a competitive inhibitor, binding to the active site of the DHCR24 enzyme and preventing it from catalyzing the reduction of desmosterol to cholesterol.[9] This inhibition is typically rapid and reversible upon removal of the compound. The blockage of this enzymatic step leads to an accumulation of the substrate, desmosterol, and a depletion of the product, cholesterol.[10]

Comparative Data Presentation

The following tables summarize the quantitative effects of both lentiviral shRNA-mediated knockdown of DHCR24 and inhibition by azacholestane analogs on key biochemical markers. It is important to note that the data presented is synthesized from multiple studies and direct head-to-head comparative data in a single system is limited.

MethodTargetEffect on DHCR24 mRNAEffect on DHCR24 ProteinEffect on Cholesterol LevelsEffect on Desmosterol LevelsReference
Lentiviral shRNA DHCR24 mRNA↓↓↓ (Up to 93% reduction)↓↓↓↓↓ (Significant decrease)↑↑ (Significant increase)[3][6]
This compound DHCR24 Enzyme ActivityNo direct effectNo direct effect↓↓↑↑↑ (Up to 90% of total sterols)[10]

Table 1: Comparison of Biochemical Effects. This table illustrates the primary molecular consequences of each intervention. Lentiviral shRNA acts at the genetic level to reduce protein expression, while this compound directly inhibits enzyme function. Both methods result in decreased cholesterol and increased desmosterol levels.

MethodSpecificityPotential Off-Target EffectsDuration of EffectDelivery MethodKey AdvantagesKey Disadvantages
Lentiviral shRNA High (sequence-dependent)Insertional mutagenesis, saturation of RNAi machinery, off-target gene silencing.[7][11]Long-term, stableViral transductionStable, heritable knockdownPotential for permanent genetic alteration, immunogenicity.[7]
This compound Generally high for DHCR24Potential for inhibition of other sterol-modifying enzymes, cellular toxicity at high concentrations.Transient, reversibleDirect addition to mediaReversible, dose-dependent controlPotential for off-target pharmacology, requires continuous presence.

Table 2: Comparison of Methodological Characteristics. This table outlines the practical considerations for each technique, highlighting differences in specificity, potential side effects, and experimental flexibility.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_bloch Bloch Pathway cluster_intervention Points of Intervention Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Desmosterol Desmosterol ...->Desmosterol Multiple Steps Lanosterol->... Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 shRNA Lentiviral shRNA shRNA->Desmosterol Inhibits DHCR24 expression Azacholestane This compound Azacholestane->Desmosterol Directly inhibits DHCR24 enzyme

Figure 1: Cholesterol Biosynthesis Pathway and Intervention Points.

Experimental_Workflow cluster_shRNA Lentiviral shRNA Workflow cluster_Azacholestane This compound Workflow shRNA Design shRNA Design Lentivirus Production Lentivirus Production shRNA Design->Lentivirus Production Cell Transduction Cell Transduction Lentivirus Production->Cell Transduction Selection of Transduced Cells Selection of Transduced Cells Cell Transduction->Selection of Transduced Cells Analysis Analysis Selection of Transduced Cells->Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Incubation->Analysis

Figure 2: Comparative Experimental Workflows.

Experimental Protocols

Protocol 1: Lentiviral-mediated shRNA Knockdown of DHCR24

1.1. shRNA Design and Lentiviral Vector Construction

  • Design at least three shRNA sequences targeting the coding sequence of the DHCR24 gene using a reputable design tool. Include a non-targeting scramble shRNA as a negative control.

  • Synthesize and anneal complementary oligonucleotides for each shRNA sequence.

  • Clone the annealed shRNA oligonucleotides into a third-generation lentiviral expression vector containing a fluorescent reporter (e.g., GFP) and a selection marker (e.g., puromycin (B1679871) resistance).

  • Verify the correct insertion of the shRNA sequence by Sanger sequencing.

1.2. Lentivirus Production

  • Plate HEK293T cells at a density of 5 x 106 cells per 10 cm dish 24 hours prior to transfection.

  • Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and the packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Titer the concentrated virus to determine the multiplicity of infection (MOI).

1.3. Transduction of Target Cells

  • Plate the target cells (e.g., SH-SY5Y, HepG2) at a density that will result in 50-70% confluency on the day of transduction.

  • Add the lentiviral particles at the desired MOI to the cells in the presence of polybrene (8 µg/mL).

  • Incubate the cells with the virus for 24 hours.

  • Replace the virus-containing medium with fresh complete medium.

  • After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to generate a stable cell line.

1.4. Validation of DHCR24 Knockdown

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable cell line and perform qRT-PCR to quantify the reduction in DHCR24 mRNA levels compared to the scramble control.

  • Western Blot: Lyse the cells and perform a Western blot to assess the reduction in DHCR24 protein levels.

  • Functional Assay: Measure cholesterol and desmosterol levels using gas chromatography-mass spectrometry (GC-MS) or a commercially available assay kit to confirm the functional consequence of the knockdown.[7][12]

Protocol 2: Pharmacological Inhibition of DHCR24 with this compound

2.1. Cell Culture and Treatment

  • Plate the target cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 10 nM to 10 µM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

2.2. Assessment of DHCR24 Inhibition

  • Cholesterol and Desmosterol Measurement:

    • Wash the cells with PBS and lyse them.

    • Extract lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Analyze the lipid extract using GC-MS to quantify the levels of cholesterol and desmosterol.[12] A significant increase in the desmosterol-to-cholesterol ratio indicates effective DHCR24 inhibition.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any potential cytotoxicity of this compound at the concentrations used.

Conclusion

Both lentiviral shRNA-mediated knockdown and pharmacological inhibition with this compound are effective methods for targeting DHCR24. The choice between these two approaches will depend on the specific research question. Lentiviral shRNA is ideal for creating stable, long-term models of DHCR24 deficiency, which are valuable for studying the chronic effects of reduced cholesterol synthesis. In contrast, this compound offers a reversible and dose-dependent means of inhibiting DHCR24 activity, making it well-suited for acute studies and for mimicking the effects of a potential therapeutic agent. Researchers should carefully consider the advantages and disadvantages of each method, as outlined in this document, to design experiments that will yield the most reliable and relevant data.

References

Application Notes and Protocols for Investigating the Role of Desmosterol in Signaling Using 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 25-azacholestane as a tool to investigate the specific roles of desmosterol (B1670304) in key cellular signaling pathways. By inhibiting the final step in cholesterol biosynthesis, this compound allows for the controlled accumulation of desmosterol, enabling detailed study of its downstream effects.

Introduction to this compound and Desmosterol

This compound is a chemical inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the conversion of desmosterol to cholesterol, the final step in the Bloch pathway of cholesterol synthesis.[1][2] By blocking this step, treatment of cells with this compound leads to a significant accumulation of desmosterol.

Desmosterol, the immediate precursor to cholesterol, is not merely an intermediate metabolite but also a potent signaling molecule.[2] It has been identified as a key endogenous ligand for Liver X Receptors (LXRs) and a modulator of the Hedgehog signaling pathway through its interaction with the Smoothened (SMO) receptor.[2][3][4]

cluster_bloch Bloch Pathway of Cholesterol Synthesis Lanosterol Lanosterol ... ... Lanosterol->... Multiple Steps Desmosterol Desmosterol ...->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound This compound->Cholesterol Inhibits Cell Culture\n(e.g., J774 Macrophages) Cell Culture (e.g., J774 Macrophages) Treatment with\nthis compound Treatment with This compound Cell Culture\n(e.g., J774 Macrophages)->Treatment with\nthis compound RNA Extraction RNA Extraction Treatment with\nthis compound->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Analysis\n(ABCA1, SREBF1c) qPCR Analysis (ABCA1, SREBF1c) cDNA Synthesis->qPCR Analysis\n(ABCA1, SREBF1c) cluster_cell Macrophage This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Desmosterol Desmosterol LXR LXR Desmosterol->LXR Activates DHCR24->Desmosterol Reduces Conversion LXR Target Genes LXR Target Genes LXR->LXR Target Genes Upregulates Expression RXR RXR RXR->LXR Heterodimerizes with LXR Target Genes\n(ABCA1, SREBF1c) LXR Target Genes (ABCA1, SREBF1c) Cell Culture\n(e.g., NIH/3T3 cells) Cell Culture (e.g., NIH/3T3 cells) Treatment with\nthis compound Treatment with This compound Cell Culture\n(e.g., NIH/3T3 cells)->Treatment with\nthis compound RNA Extraction RNA Extraction Treatment with\nthis compound->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Analysis\n(Gli1) qPCR Analysis (Gli1) cDNA Synthesis->qPCR Analysis\n(Gli1) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits Gli Proteins Gli Proteins SMO->Gli Proteins Signal Transduction Desmosterol Desmosterol Desmosterol->SMO Activates Hh Target Genes Hh Target Genes Gli Proteins->Hh Target Genes Activate Transcription Hh Target Genes\n(e.g., Gli1) Hh Target Genes (e.g., Gli1)

References

Application Note and Protocol: Experimental Design for 25-Azacholestane Cholesterol Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex process involving a series of enzymatic reactions. Dysregulation of this pathway is implicated in various diseases, including cardiovascular disorders and certain cancers. Consequently, the identification and characterization of inhibitors of cholesterol synthesis are of significant interest in drug discovery and development.

25-Azacholestane is a synthetic azasterol that acts as an inhibitor of cholesterol biosynthesis. Its primary mechanism of action is the inhibition of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the cholesterol biosynthesis pathway, the conversion of desmosterol (B1670304) to cholesterol.[1] This inhibition leads to an accumulation of the precursor desmosterol and a reduction in cellular cholesterol levels.[1][2]

This application note provides a detailed experimental design for a this compound cholesterol inhibition assay in cultured cells. It includes protocols for quantifying total cellular cholesterol and for specifically measuring the activity of DHCR24. Additionally, it outlines data presentation and visualization of the relevant biological pathways.

Materials and Reagents

  • Cell Lines: Human hepatoma cell line (e.g., HepG2) or Chinese Hamster Ovary (CHO) cells are suitable for cholesterol metabolism studies.[3][4]

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound: To be dissolved in an appropriate solvent such as DMSO.

  • Cholesterol Quantification Kit: Amplex® Red Cholesterol Assay Kit (Thermo Fisher Scientific) or a similar fluorometric or colorimetric kit.[5]

  • Filipin III Staining Kit: For qualitative and semi-quantitative visualization of intracellular cholesterol.[3][6]

  • DHCR24 Activity Assay Reagents:

    • [2H6]-Desmosterol (deuterated desmosterol)

    • Internal standard (e.g., 5α-Cholestane)

    • Cell lysis buffer

    • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • General Laboratory Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (for fluorescence or absorbance)

    • Fluorescence microscope

    • Gas chromatograph-mass spectrometer (GC-MS) for DHCR24 activity assay.

Experimental Protocols

Protocol 1: Cellular Cholesterol Inhibition Assay using Amplex® Red

This protocol describes the quantification of total cholesterol in cells treated with this compound.

  • Cell Seeding: Seed HepG2 or CHO cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Cholesterol Extraction:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells and extract lipids according to the instructions provided with the Amplex® Red Cholesterol Assay Kit. Typically, this involves adding a lysis buffer and then extracting lipids with a solvent like chloroform:isopropanol:NP-40 (7:11:0.1).

  • Cholesterol Quantification:

    • Perform the cholesterol quantification assay following the Amplex® Red kit protocol. This enzyme-coupled reaction detects both free cholesterol and cholesteryl esters.[5]

    • Briefly, the assay involves the hydrolysis of cholesteryl esters by cholesterol esterase, followed by the oxidation of cholesterol by cholesterol oxidase, which produces hydrogen peroxide (H2O2).[5]

    • In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H2O2 to produce the highly fluorescent resorufin.[5]

    • Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[5]

  • Data Analysis:

    • Generate a cholesterol standard curve using the provided cholesterol standard.

    • Determine the cholesterol concentration in each sample by interpolating from the standard curve.

    • Normalize the cholesterol concentration to the protein content of each well to account for variations in cell number.

    • Plot the percentage of cholesterol inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Visualization of Intracellular Cholesterol using Filipin III Staining

This protocol allows for the qualitative and semi-quantitative assessment of unesterified cholesterol distribution within cells.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Fixation:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Staining:

    • Wash the cells three times with PBS.

    • Prepare a working solution of Filipin III (e.g., 50 µg/mL in PBS containing 10% FBS). Protect the solution from light.

    • Incubate the cells with the Filipin III working solution for 2 hours at room temperature in the dark.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[3]

  • Image Analysis:

    • Capture images and analyze the fluorescence intensity using image analysis software (e.g., ImageJ).

    • Quantify the fluorescence intensity per cell to obtain semi-quantitative data on cholesterol levels.

Protocol 3: Measurement of DHCR24 Enzyme Activity

This protocol provides a specific method to measure the direct inhibitory effect of this compound on its target enzyme, DHCR24.[7]

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of this compound as described in Protocol 1.

  • Metabolic Labeling:

    • Towards the end of the treatment period, add [2H6]-desmosterol to the culture medium at a final concentration of (e.g., 1 µg/mL) and incubate for a defined period (e.g., 4-6 hours).

  • Lipid Extraction:

    • Wash the cells with PBS and harvest them.

    • Add an internal standard (e.g., 5α-cholestane) to each sample for normalization.

    • Extract total lipids from the cell pellet using an appropriate solvent system (e.g., hexane:isopropanol).

  • Sample Preparation and GC-MS Analysis:

    • Dry the lipid extracts under a stream of nitrogen.

    • Derivatize the sterols to make them volatile for GC-MS analysis (e.g., silylation).

    • Analyze the samples using a gas chromatograph-mass spectrometer (GC-MS).

  • Data Analysis:

    • Monitor the specific ions for [2H6]-desmosterol and its product, [2H6]-cholesterol.

    • Calculate the ratio of the peak area of [2H6]-cholesterol to the peak area of [2H6]-desmosterol. This ratio is a measure of DHCR24 activity.[7]

    • Normalize the activity to the internal standard and protein concentration.

    • Plot the percentage of DHCR24 activity inhibition against the concentration of this compound to determine the IC50 value.

Data Presentation

Summarize the quantitative data from the experiments in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Total Cellular Cholesterol

This compound Conc. (µM)Total Cholesterol (µg/mg protein)% Inhibition
0 (Vehicle)0
0.1
1
10
100

Table 2: Effect of this compound on DHCR24 Activity

This compound Conc. (µM)DHCR24 Activity (Product/Substrate Ratio)% Inhibition
0 (Vehicle)0
0.1
1
10
100

Mandatory Visualization

Cholesterol Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the final steps of the cholesterol biosynthesis pathway, highlighting the role of DHCR24 and its inhibition by this compound.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Azacholestane This compound Azacholestane->Desmosterol Inhibits DHCR24

Caption: Inhibition of DHCR24 by this compound.

Experimental Workflow for this compound Inhibition Assay

This diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of this compound on cellular cholesterol.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results arrow arrow CellSeeding 1. Seed Cells (e.g., HepG2) CompoundAddition 2. Add this compound (Dose-Response) CellSeeding->CompoundAddition Incubation 3. Incubate (24-48 hours) CompoundAddition->Incubation CholesterolAssay 4a. Quantify Total Cholesterol (Amplex Red) Incubation->CholesterolAssay FilipinStaining 4b. Visualize Cholesterol (Filipin Staining) Incubation->FilipinStaining DHCR24Assay 4c. Measure DHCR24 Activity (GC-MS) Incubation->DHCR24Assay DataAnalysis 5. Data Analysis (IC50 Determination) CholesterolAssay->DataAnalysis FilipinStaining->DataAnalysis DHCR24Assay->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of 25-Azacholestane in Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers:

The information that is available often pertains to broader classes of azasteroids or structurally distinct derivatives, and extrapolating these findings to 25-Azacholestane would be scientifically unsound and potentially misleading for experimental design.

Therefore, this technical support guide will focus on providing general principles and methodologies for researchers to assess potential off-target effects when working with novel or under-characterized compounds like this compound. The following sections offer a framework for troubleshooting unexpected experimental outcomes and proactively investigating the selectivity of this compound.

Frequently Asked Questions (FAQs) - General Guidance for Investigating Off-Target Effects

Q1: My cells are showing unexpected phenotypes after treatment with this compound. How can I begin to troubleshoot if this is an off-target effect?

A1: When observing unexpected cellular responses, a systematic approach is crucial. Consider the following steps:

  • Confirm On-Target Engagement: Before assuming off-target effects, verify that this compound is interacting with its intended target in your experimental system. This could involve techniques like thermal shift assays, cellular target engagement assays, or measuring downstream biomarkers of the intended pathway.

  • Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 or EC50 for the primary target, it may be an off-target effect.

  • Use of Structurally Related Analogs: If available, test structurally similar but inactive analogs of this compound. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis that the effect is mediated by a specific molecular interaction of this compound and not due to general chemical toxicity.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target or adding a downstream product of the target's activity. If the unexpected phenotype persists, it is more likely to be an off-target effect.

Q2: What are some common off-target liabilities for steroidal compounds like this compound?

A2: While specific data for this compound is unavailable, steroidal and azasteroidal compounds, in general, have been known to interact with a variety of targets due to their lipophilic nature and structural similarity to endogenous molecules. Potential off-target families include:

  • Nuclear Receptors: Estrogen, androgen, progesterone, glucocorticoid, and mineralocorticoid receptors are common off-targets for steroidal compounds.

  • Cytochrome P450 Enzymes (CYPs): Inhibition or induction of CYPs can lead to altered metabolism of the compound itself or other molecules in the experimental system, causing indirect effects.

  • Ion Channels: The lipophilic nature of steroids can lead to interactions with transmembrane ion channels.

  • GPCRs (G-protein coupled receptors): Some steroidal compounds have been shown to modulate GPCR signaling.

  • Enzymes in Steroid Biosynthesis: Given its structure, this compound could potentially interfere with enzymes involved in cholesterol or steroid metabolism.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity
Symptom Possible Cause (Off-Target) Troubleshooting Step
High levels of cell death at concentrations close to the effective dose.General membrane disruption, mitochondrial toxicity, or induction of apoptosis through an off-target pathway.1. Perform a cell viability assay (e.g., MTS, CellTiter-Glo) to quantify cytotoxicity. 2. Use assays to assess mitochondrial membrane potential (e.g., TMRE, JC-1). 3. Perform an apoptosis assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis.
Guide 2: Inconsistent or Non-Reproducible Results
Symptom Possible Cause (Off-Target) Troubleshooting Step
High variability between experimental replicates.Off-target effects that are sensitive to minor variations in cell culture conditions (e.g., cell density, serum concentration).1. Standardize all experimental parameters meticulously. 2. Test the effect of serum starvation or different serum lots on the observed phenotype. 3. Profile the expression of potential off-targets in your cell line to see if it fluctuates with culture conditions.

Experimental Protocols for Off-Target Profiling

Due to the lack of specific data for this compound, researchers are encouraged to perform their own selectivity profiling. Below are generalized workflows.

Protocol 1: Broad Kinase Profiling

Many small molecules unintentionally inhibit various kinases. A broad kinase screen can identify such off-target interactions.

Caption: Workflow for broad kinase off-target screening.

Protocol 2: Nuclear Receptor Activation/Inhibition Assay

This protocol can be used to screen for off-target activity on common nuclear receptors.

signaling_pathway cluster_0 Cell-Based Assay cluster_1 Interpretation A Transfect cells with: 1. Nuclear Receptor Plasmid 2. Luciferase Reporter Plasmid B Treat cells with This compound A->B Step 1 C Lyse cells and add Luciferase Substrate B->C Step 2 D Measure Luminescence C->D Step 3 E Increased Luminescence (Activation) D->E F Decreased Luminescence (Inhibition - in presence of agonist) D->F

Caption: General workflow for a nuclear receptor reporter assay.

Logical Relationships in Troubleshooting

When encountering unexpected results, a logical deduction process can help pinpoint the cause.

logical_relationship Start Unexpected Experimental Result Q1 Is the on-target engaged? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is the effect dose-dependent? A1_Yes->Q2 Conclusion2 Issue with On-Target Engagement (e.g., compound stability, cell permeability) A1_No->Conclusion2 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Conclusion1 Potential Off-Target Effect A2_Yes->Conclusion1 Conclusion3 Non-specific Effect or Artifact A2_No->Conclusion3

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

Disclaimer: The information provided above is intended as a general guide for researchers. As there is no specific data available for this compound, all experimental work with this compound should be approached with caution, and thorough characterization of its biological activity is strongly recommended.

Technical Support Center: Optimizing 25-Azacholestane Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of 25-Azacholestane to effectively inhibit cholesterol biosynthesis while avoiding cytotoxic effects in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an analogue of cholesterol that acts as an inhibitor of cholesterol biosynthesis. It is believed to primarily target the enzyme 27-dehydrocholesterol reductase (DHCR27), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis. By inhibiting this enzyme, this compound leads to the accumulation of the precursor desmosterol (B1670304) and a reduction in cellular cholesterol levels.

Q2: At what concentration should I start my experiments with this compound?

A2: There is no single optimal starting concentration for this compound as it can vary significantly depending on the cell type, cell density, and the specific experimental endpoint. Based on studies with structurally similar compounds, a starting range of 1 µM to 10 µM is often a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal non-cytotoxic concentration for your specific model.

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: Cytotoxicity can be assessed using various cell viability assays. These assays measure different cellular parameters to determine the number of living and healthy cells. Common assays include MTT, MTS, XTT, and resazurin-based assays, which measure metabolic activity, and trypan blue exclusion or fluorescent dye-based assays that assess membrane integrity. It is recommended to use at least two different types of assays to confirm your results.

Q4: I am observing cytotoxicity at concentrations that are not effectively inhibiting cholesterol synthesis. What should I do?

A4: If you are observing cytotoxicity at low concentrations, consider the following:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to perturbations in sterol metabolism.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1-0.5%). Run a solvent-only control.

  • Incubation Time: Reduce the incubation time with this compound. A shorter exposure may be sufficient to inhibit cholesterol synthesis without causing significant cell death.

  • Assay Interference: Some compounds can interfere with the readouts of certain viability assays. Confirm cytotoxicity with an alternative method.

Q5: How can I confirm that this compound is inhibiting cholesterol synthesis in my experiment?

A5: Inhibition of cholesterol synthesis can be confirmed by:

  • Measuring Desmosterol Accumulation: Use techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to measure the levels of desmosterol, the substrate of the enzyme inhibited by this compound.

  • Cholesterol Quantification: Measure the total cellular cholesterol content to confirm a reduction following treatment.

  • Gene Expression Analysis: Analyze the expression of genes involved in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (HMGCR), which may be upregulated as a feedback response to low cellular cholesterol.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Incubation Times Standardize the incubation time for both the compound treatment and the viability assay reagent.
Compound Precipitation Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested.
Assay Reagent Instability Prepare fresh assay reagents for each experiment and protect them from light if they are light-sensitive.
Issue 2: No Inhibition of Cholesterol Synthesis Observed
Possible Cause Troubleshooting Step
Suboptimal Compound Concentration The concentrations tested may be too low. Perform a broader dose-response experiment with higher concentrations of this compound.
Insufficient Incubation Time The effect on cholesterol levels may take time to become apparent. Increase the incubation time with this compound (e.g., 24, 48, 72 hours).
Rapid Compound Degradation This compound may be unstable in your culture media. Consider refreshing the media with a new compound during long incubation periods.
Cell Line Resistance The chosen cell line may have a less active cholesterol biosynthesis pathway or mechanisms to compensate for its inhibition. Consider using a different cell line known to be sensitive to cholesterol synthesis inhibitors.
Analytical Method Not Sensitive Enough Ensure your method for detecting changes in cholesterol or its precursors is sensitive enough to detect the expected changes.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.Inexpensive, widely used.Requires a solubilization step for the formazan product, which can introduce variability. The reagent itself can be toxic to cells.
MTS/XTT Similar to MTT, but the formazan product is water-soluble.No solubilization step is required, leading to a simpler and faster protocol.Higher cost compared to MTT.
Resazurin (B115843) (AlamarBlue) Reduction of the blue resazurin dye to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells.Non-toxic to cells, allowing for kinetic monitoring of cell viability over time. Highly sensitive.Can be sensitive to changes in the cellular redox state that are not directly related to viability.
Trypan Blue Exclusion A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.Simple, rapid, and inexpensive.Subjective counting can lead to variability. Does not distinguish between apoptotic and necrotic cells.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in a culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR27 Inhibitor This compound Inhibitor->Desmosterol Inhibition

Caption: Simplified Cholesterol Biosynthesis Pathway and the Target of this compound.

Experimental_Workflow cluster_0 Phase 1: Determine Optimal Non-Cytotoxic Concentration cluster_1 Phase 2: Confirm Inhibition of Cholesterol Synthesis A 1. Seed cells in a 96-well plate B 2. Treat with a range of this compound concentrations (e.g., 0.1 - 100 µM) A->B C 3. Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Perform Cell Viability Assay (e.g., MTT, MTS) C->D E 5. Determine the highest concentration with no significant cytotoxicity D->E F 6. Treat cells with the optimal non-cytotoxic concentration E->F Use optimal concentration G 7. Incubate for the desired experimental duration F->G H 8. Harvest cells and extract lipids/RNA G->H I 9. Analyze for desmosterol accumulation (GC-MS/HPLC) or gene expression changes (qPCR) H->I

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting inconsistent desmosterol accumulation with 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 25-Azacholestane to induce desmosterol (B1670304) accumulation in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a chemical inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol.[1][2] By inhibiting DHCR24, this compound blocks this conversion, leading to an intracellular accumulation of desmosterol.[2]

Q2: What is the typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a common starting point for in vitro studies is in the low micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired level of desmosterol accumulation.

Q3: How should this compound be stored?

While specific stability data for this compound is not extensively published, general best practices for similar chemical compounds should be followed. It is typically supplied as a solid. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO or ethanol) and stored at -20°C or -80°C to minimize degradation.[3][4][5][6] Avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw the stock solution and dilute it to the final working concentration in the cell culture medium.

Q4: Can this compound affect cell viability?

Yes, like many chemical inhibitors, this compound can potentially impact cell viability, proliferation, and other cellular processes, especially at higher concentrations or with prolonged exposure.[7][8][9] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine a concentration range that effectively induces desmosterol accumulation without causing significant cell death in your experimental system.

Troubleshooting Guide: Inconsistent Desmosterol Accumulation

Inconsistent or lower-than-expected desmosterol accumulation can arise from several factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format.

Q1: My desmosterol levels are highly variable between replicate experiments. What could be the cause?

  • Inconsistent Cell Seeding Density: Cell density can significantly impact cellular metabolism and drug response.[10][11][12] Ensure that cells are seeded at the same density for all experiments and that they are in a logarithmic growth phase at the time of treatment.

  • Variable this compound Activity: Improper storage or handling of the this compound stock solution can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.

  • Inconsistent Incubation Times: Ensure that the duration of treatment with this compound is precisely the same across all experiments.

  • Lipid Extraction Inefficiency: The lipid extraction step is critical for accurate sterol quantification. Inconsistent technique can lead to variable sample loss. Standardize the extraction protocol and consider using an internal standard to account for sample loss.[13][14]

Q2: I am not observing any significant increase in desmosterol after treatment. What should I check?

  • This compound Concentration: The concentration of this compound may be too low for your cell type. Perform a dose-response experiment with a wider range of concentrations.

  • Duration of Treatment: The incubation time may be too short. Consider a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.

  • Cell Line Characteristics: Some cell lines may have lower intrinsic rates of cholesterol biosynthesis or different sensitivities to DHCR24 inhibition.

  • Reagent Integrity: Verify the purity and integrity of your this compound compound. If possible, test a new batch of the inhibitor.

Q3: My baseline desmosterol levels are high, making it difficult to detect a significant fold-change after treatment. What can I do?

  • Culture Media Composition: Standard cell culture media supplemented with serum contains cholesterol, which can suppress endogenous cholesterol synthesis through feedback mechanisms. Consider using lipid-depleted serum to enhance the de novo cholesterol synthesis pathway, which may lower baseline desmosterol and accentuate the effect of this compound.

  • Optimize Treatment Conditions: A shorter treatment duration or lower concentration of this compound might be sufficient to see a significant change over a lower baseline.

Q4: My cell viability is low after treatment with this compound. How can I address this?

  • Reduce Concentration: The most likely cause is that the concentration of this compound is too high. Refer to your dose-response and cytotoxicity data to select a lower, non-toxic concentration.

  • Shorten Treatment Duration: Reduce the exposure time to the inhibitor.

  • Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).

Quantitative Data Summary

The following table provides an example of expected results from a dose-response experiment measuring desmosterol accumulation in a macrophage cell line after 24 hours of treatment with this compound. Data is presented as the mean percentage of desmosterol relative to total sterols.

This compound (µM)Desmosterol (% of Total Sterols)Standard Deviation
0 (Vehicle Control)1.5%± 0.3%
0.18.2%± 1.1%
0.525.6%± 3.5%
1.048.9%± 5.2%
5.065.3%± 6.8%

Experimental Protocols

Protocol 1: Induction of Desmosterol Accumulation in Macrophages
  • Cell Seeding: Plate a macrophage cell line (e.g., J774A.1 or THP-1) in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in complete medium at 37°C in a 5% CO2 incubator.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, wash the cells with cold phosphate-buffered saline (PBS) and harvest them for lipid extraction.

Protocol 2: Lipid Extraction and Sterol Analysis

This protocol is a general guideline for lipid extraction for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cell Lysis and Internal Standard Spiking: To the harvested cell pellet, add a known amount of a deuterated desmosterol internal standard. This will allow for correction for any sample loss during extraction and processing.

  • Solvent Extraction: Perform a lipid extraction using a modified Bligh-Dyer method.[14] Add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) to the cell pellet and vortex thoroughly.

  • Phase Separation: Add chloroform and PBS to the mixture to induce phase separation. Centrifuge the samples to pellet any insoluble material and separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method for the separation and quantification of desmosterol and other sterols.[13][15]

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Bloch Pathway (Simplified) cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits

Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Sample Processing & Analysis A Seed Cells B Incubate Overnight A->B C Treat with this compound B->C D Incubate (e.g., 24h) C->D E Harvest Cells D->E Proceed to Analysis F Lipid Extraction E->F G Sample Derivatization (Optional) F->G H LC-MS Analysis G->H I Data Analysis H->I

Caption: A typical experimental workflow for studying desmosterol accumulation.

References

How to confirm 25-Azacholestane activity in a new cell line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the activity of 25-Azacholestane in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of cholesterol biosynthesis. It is known to target and inhibit the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis. This inhibition leads to an accumulation of the cholesterol precursor, desmosterol, and a decrease in cellular cholesterol levels.

Q2: What are the expected downstream effects of this compound treatment in a responsive cell line?

A2: Treatment with this compound is expected to trigger a cellular response to low cholesterol levels. This includes the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. Activated SREBP2 moves to the nucleus and upregulates the expression of genes involved in cholesterol synthesis and uptake, such as HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR). Therefore, you can expect to see an increase in the nuclear form of SREBP2 and increased protein levels of HMGCR and LDLR.

Q3: How can I visually confirm a reduction in cellular cholesterol?

A3: Filipin (B1216100) staining is a common and effective method to visualize unesterified cholesterol in fixed cells.[1][2][3][4] A decrease in filipin staining intensity following this compound treatment would indicate a reduction in cellular free cholesterol.

Q4: What is a reliable method to quantify the inhibition of cholesterol biosynthesis?

A4: A cholesterol biosynthesis assay using a radiolabeled precursor, such as [14C]-acetate, is a highly reliable method.[5][6][7] By measuring the incorporation of the radiolabel into newly synthesized cholesterol, you can directly quantify the inhibitory effect of this compound.

Troubleshooting Guides

Filipin Staining

Issue: Weak or no filipin signal in control cells.

  • Possible Cause: Suboptimal staining protocol or issues with the filipin reagent.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the filipin stock solution is fresh and has been protected from light, as it is light-sensitive and unstable in solution.[1][4][8][9]

    • Fixation: Use fresh paraformaldehyde (PFA) for fixation. Over-fixation can sometimes mask the cholesterol. A 10-15 minute fixation with 4% PFA is a good starting point.[10]

    • Permeabilization: While not always necessary for filipin staining, a very gentle permeabilization with a low concentration of a mild detergent like Triton X-100 (e.g., 0.05%) after fixation might improve signal in some cell types.[11]

    • Staining Time and Concentration: Optimize the filipin concentration (typically 0.05 mg/mL) and incubation time (30-60 minutes).[8]

Issue: High background fluorescence.

  • Possible Cause: Incomplete washing or autofluorescence.

  • Troubleshooting Steps:

    • Washing: Increase the number and duration of washes with PBS after fixation and staining to remove all unbound filipin.[1][3]

    • Quenching: After PFA fixation, quench unreacted aldehydes with a glycine (B1666218) solution (e.g., 1.5 mg/mL in PBS) for 10 minutes.[1][3]

    • Autofluorescence: If the cell line has high intrinsic autofluorescence, consider using a different fluorescent probe or acquiring images with appropriate controls (unstained cells) to set the background threshold during image analysis.

Issue: Rapid photobleaching of the filipin signal.

  • Possible Cause: Filipin is notoriously prone to photobleaching.[1][11][12]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Protect the samples from light at all stages after adding the filipin solution.

    • Immediate Imaging: Image the cells immediately after staining.[8][9]

    • Antifade Mountant: Use an antifade mounting medium if possible, but be aware that some mountants can interfere with the signal.[10]

    • Imaging Parameters: Use the lowest possible laser power and exposure time during microscopy that still provides a detectable signal.

Western Blotting for SREBP2 and HMGCR

Issue: Cannot detect the cleaved (nuclear) form of SREBP2.

  • Possible Cause: The cleaved form is transient and present at lower levels than the precursor form.

  • Troubleshooting Steps:

    • Nuclear Fractionation: Perform subcellular fractionation to enrich for the nuclear fraction before running the Western blot. This will concentrate the cleaved SREBP2.

    • Antibody Selection: Use an antibody that specifically recognizes the N-terminal, cleaved form of SREBP2.[13]

    • Positive Control: Treat a set of cells with a known SREBP2 activator, like a statin (e.g., atorvastatin), to use as a positive control for cleavage.[13][14]

    • Loading Amount: Load a higher amount of protein on the gel for the nuclear extracts.

Issue: HMGCR protein levels do not increase after this compound treatment.

  • Possible Cause: The timing of the response may vary between cell lines, or the compensatory response is not robust.

  • Troubleshooting Steps:

    • Time Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing an increase in HMGCR expression.

    • Positive Control: Use a statin as a positive control, as they are well-documented to increase HMGCR protein levels.[14]

    • Confirm SREBP2 Activation: First, confirm that SREBP2 is being cleaved and activated, as this is upstream of HMGCR upregulation.

Experimental Protocols

Protocol 1: Filipin Staining for Cellular Cholesterol

Materials:

  • New cell line of interest

  • This compound

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining solution: 0.05 mg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the filipin staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Imaging: Immediately mount the coverslips on microscope slides with a drop of PBS and image using a fluorescence microscope.

Protocol 2: Cholesterol Biosynthesis Assay

Materials:

  • New cell line of interest

  • This compound

  • Culture medium

  • [14C]-Acetate (radiolabeled precursor)

  • Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate. Once confluent, pre-treat the cells with this compound or vehicle control for a set period (e.g., 24 hours).

  • Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the lipids using an appropriate solvent mixture.

  • Lipid Separation: Spot the lipid extracts onto a TLC plate and develop the plate in a chamber with the developing solvent to separate the different lipid species.

  • Visualization and Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the spots corresponding to cholesterol into scintillation vials.

  • Radioactivity Measurement: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell lysate. Compare the radioactivity incorporated into cholesterol in the this compound-treated cells to the control cells.

Protocol 3: Western Blot for SREBP2 and HMGCR

Materials:

  • New cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Nuclear and cytoplasmic extraction kit (optional, for SREBP2)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SREBP2 (N-terminus), HMGCR, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in lysis buffer. For SREBP2 cleavage analysis, perform nuclear/cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane several times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound Treatment

AssayParameter MeasuredExpected Result with this compound
Filipin Staining Mean Fluorescence IntensityDecrease
Cholesterol Biosynthesis [14C]-Acetate Incorporation into CholesterolDecrease
Western Blot Nuclear SREBP2 Protein LevelsIncrease
Western Blot HMGCR Protein LevelsIncrease
Total Cholesterol Assay Total Cellular CholesterolDecrease

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Confirmation Assays cluster_cholesterol Cholesterol Levels cluster_pathway Signaling Pathway cluster_analysis Data Analysis & Confirmation seed_cells Seed Cells in a New Cell Line treat_cells Treat with this compound (or Vehicle Control) seed_cells->treat_cells filipin Filipin Staining (Visualize Cholesterol) treat_cells->filipin Visual Confirmation biosynthesis [14C]-Acetate Incorporation (Quantify Synthesis) treat_cells->biosynthesis Quantitative Confirmation western Western Blot (SREBP2, HMGCR) treat_cells->western Pathway Confirmation analyze Analyze Results: - Decreased Cholesterol - Decreased Synthesis - Increased Nuclear SREBP2 - Increased HMGCR filipin->analyze biosynthesis->analyze western->analyze confirm Confirm this compound Activity analyze->confirm

Caption: Experimental workflow for confirming this compound activity.

signaling_pathway cluster_treatment Treatment cluster_inhibition Cholesterol Biosynthesis cluster_response Cellular Response azacholestane This compound dhcr24 DHCR24 (24-dehydrocholesterol reductase) azacholestane->dhcr24 Inhibits cholesterol Cholesterol dhcr24->cholesterol Final Step srebp2_inactive Inactive SREBP2 (ER Membrane) cholesterol->srebp2_inactive Inhibits Activation srebp2_active Active Nuclear SREBP2 srebp2_inactive->srebp2_active Low Cholesterol Activates hmgcr_gene HMGCR Gene srebp2_active->hmgcr_gene Upregulates Transcription hmgcr_protein HMGCR Protein hmgcr_gene->hmgcr_protein Translation

References

Navigating 25-Azacholestane in Your Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing 25-Azacholestane in experimental setups. Addressing common challenges related to its stability and use, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic azasteroid, a class of compounds where a nitrogen atom replaces a carbon atom in the steroid ring system. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][3] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1][2][3][4] By blocking this step, this compound leads to an accumulation of desmosterol and a depletion of cholesterol.

Q2: What are the common solvents for dissolving this compound?

A2: Due to its steroidal structure, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, this compound stock solutions, particularly when dissolved in an organic solvent like DMSO, should be stored at -20°C or -80°C. Azasteroids can be susceptible to degradation, and lower temperatures help to minimize this.[5][6] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable effect in cell culture experiments. Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Optimize Storage: Ensure stock solutions are stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Protect from Light: Store stock solutions and experimental setups protected from light. 4. Check Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions.
Suboptimal Cell Culture Conditions: The health and density of the cells can influence the experimental outcome.1. Monitor Cell Health: Regularly check cell morphology and viability. 2. Optimize Seeding Density: Ensure a consistent and appropriate cell seeding density for your experiments.
Incorrect Dosing: The concentration of this compound may be too low or too high.1. Perform Dose-Response Curve: Determine the optimal effective concentration for your specific cell line and experimental conditions.
Precipitation of the compound in cell culture medium. Poor Solubility: The final concentration of this compound or the organic solvent may be too high.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.5%). 2. Pre-warm Medium: Add the this compound stock solution to pre-warmed cell culture medium and mix thoroughly by gentle inversion. 3. Serial Dilutions: If high concentrations are needed, consider preparing intermediate dilutions in culture medium.
Variability between experimental replicates. Inconsistent Compound Handling: Differences in the preparation and addition of this compound to experimental wells.1. Standardize Protocol: Ensure a consistent and well-documented protocol for preparing and adding the compound to each replicate. 2. Thorough Mixing: Ensure the compound is evenly distributed in the culture medium by gentle mixing after addition.
Cell Passage Number: High passage numbers can lead to phenotypic changes and altered responses.1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cultured Cells with this compound
  • Materials:

    • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

    • Complete cell culture medium, pre-warmed to 37°C

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve the final working concentrations.

    • Gently mix the diluted solutions by inverting the tubes.

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental design.

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Desmosterol Desmosterol ...->Desmosterol Lanosterol->... Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound This compound->Desmosterol

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Dilute Stock Solution in Pre-warmed Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with this compound (and Vehicle Control) B->D C->D E Incubate for Desired Time D->E F Perform Downstream Assays (e.g., Viability, Western Blot, Lipidomics) E->F

Caption: A typical experimental workflow for treating cultured cells with this compound.

References

Technical Support Center: Addressing Variability in Animal Studies with 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during in vivo animal studies involving 25-hydroxycholesterol (B127956).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 25-hydroxycholesterol in vivo?

A1: 25-hydroxycholesterol is an oxysterol that acts as a potent regulator of cholesterol homeostasis. Its primary mechanism involves the suppression of cholesterol biosynthesis gene transcription. It has been shown to activate the Liver X Receptor (LXR), which in turn can influence the expression of genes involved in cholesterol catabolism, such as cytochrome P450 7A1 (CYP7A1). This leads to an increased conversion of cholesterol to bile acids.

Q2: What are the common animal models used for studying the effects of 25-hydroxycholesterol?

A2: Common animal models include mice and rats, particularly those used to study metabolic diseases. For instance, mouse models of diet-induced steatosis (fatty liver) and acetaminophen-induced acute liver injury are frequently used to investigate the therapeutic potential of 25-HC and its derivatives.

Q3: How is 25-hydroxycholesterol typically administered in animal studies?

A3: Administration routes can vary depending on the experimental design. Exogenous administration of 25-HC in mice has been performed to study its effects on high-fat diet-induced hepatic steatosis. For derivatives like 25-hydroxycholesterol 3-sulfate (25HC3S), intravenous injection has been used in mouse models of acute liver injury[1][2]. The vehicle used for administration is also a critical factor; a common vehicle for 25HC3S is a solution of propylene (B89431) glycol and hydroxypropyl-β-cyclodextrin in glucose/water[1][2].

Troubleshooting Guide

Issue 1: High variability in serum lipid profiles between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Dietary Inconsistencies Ensure all animals have ad libitum access to the same standardized diet. Minor variations in food consumption can significantly impact lipid metabolism.
Gavage/Injection Technique Refine and standardize the administration technique to ensure consistent dosage delivery. For oral gavage, confirm proper placement to avoid accidental administration into the lungs.
Circadian Rhythm Effects Perform dosing and sample collection at the same time each day to minimize variations due to the circadian regulation of cholesterol metabolism.
Underlying Health Status Screen animals for any underlying health issues prior to the study, as inflammation or other conditions can alter lipid profiles.

Issue 2: Unexpected liver enzyme elevations (ALT/AST) in the control group.

Potential Cause Troubleshooting Steps
Vehicle Toxicity The vehicle used to dissolve 25-hydroxycholesterol may have inherent toxicity. Run a vehicle-only control group to assess its effects on liver enzymes.
Stress-Induced Injury Improper handling or stressful housing conditions can lead to physiological changes, including elevated liver enzymes. Ensure proper acclimatization and handling techniques.
Diet-Induced Effects If using a specific diet model (e.g., high-fat diet), some level of liver enzyme elevation may be expected. Establish a baseline with animals on a standard chow diet for comparison.

Experimental Protocols

Protocol 1: Assessment of 25-Hydroxycholesterol 3-Sulfate in an Acetaminophen-Induced Acute Liver Injury Mouse Model

This protocol is based on studies investigating the protective effects of 25HC3S[1][2].

  • Animal Model: 12-week-old male C57BL/6J mice.

  • Induction of Injury: Administer a single intraperitoneal injection of acetaminophen (B1664979) (APAP) at a dose of 350 mg/kg.

  • Treatment Administration: 30 minutes post-APAP injection, administer 25HC3S intravenously at a dose of 25 mg/kg.

    • Vehicle Control: A solution of 20% propylene glycol and 4% hydroxypropyl-β-cyclodextrin in 10% glucose/water.

    • Positive Control: N-acetylcysteine (NAC), a standard treatment for APAP overdose.

  • Monitoring and Sample Collection: Monitor animals for mortality. Collect blood samples at specified time points (e.g., 24 hours) to measure plasma levels of liver injury markers such as lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).

  • Tissue Analysis: Harvest liver tissue for histological analysis and to assess markers of apoptosis, mitochondrial function, and oxidative stress (e.g., malondialdehyde and reactive oxygen species).

Pharmacokinetic Data Summary

While specific pharmacokinetic data for 25-Azacholestane is unavailable, the following table summarizes pharmacokinetic parameters for other compounds in rodents to provide a general reference for experimental design.

Compound Animal Model Dose & Route T1/2 (half-life) Clearance (CLZ) Volume of Distribution (VZ) Absolute Bioavailability (Oral)
OxypeucedaninRats2.5, 5, 10 mg/kg (IV)0.61 - 0.66 h5.64 - 8.55 L/kg/h4.98 - 7.50 L/kg10.26% (at 20 mg/kg)[3]
Compound KRats2 mg/kg (IV)2.40 ± 0.61 h---

Data presented as mean or range.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_injury Injury Induction cluster_treatment Treatment Groups (IV) cluster_analysis Analysis acclimatization Animal Acclimatization (C57BL/6J Mice) baseline Baseline Measurements (Weight, Blood Draw) acclimatization->baseline apap_injection APAP Injection (350 mg/kg IP) baseline->apap_injection T = 0h vehicle Vehicle Control apap_injection->vehicle T = 0.5h treatment 25HC3S (25 mg/kg) apap_injection->treatment T = 0.5h positive_control Positive Control (NAC) apap_injection->positive_control T = 0.5h blood_collection Blood Collection (Liver Enzymes) vehicle->blood_collection treatment->blood_collection T = 24h positive_control->blood_collection tissue_harvest Tissue Harvest (Histology, Biomarkers) blood_collection->tissue_harvest data_analysis Data Analysis tissue_harvest->data_analysis

Caption: Experimental workflow for studying 25HC3S in an acute liver injury model.

signaling_pathway 25-HC 25-HC LXR Liver X Receptor (LXR) 25-HC->LXR Activates SREBP SREBP Pathway 25-HC->SREBP Inhibits CYP7A1 CYP7A1 Gene Expression LXR->CYP7A1 Increases Cholesterol Cholesterol CYP7A1->Cholesterol BileAcids Bile Acids Cholesterol->BileAcids Conversion Cholesterol_Synthesis Cholesterol Synthesis SREBP->Cholesterol_Synthesis Suppresses

Caption: Simplified signaling pathway of 25-hydroxycholesterol in cholesterol metabolism.

References

Technical Support Center: 25-Azacholestane & Lipid Profile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 25-Azacholestane. The focus is on understanding and interpreting unexpected changes in cellular lipid profiles during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). In the final steps of the cholesterol biosynthesis pathway (the Bloch pathway), DHCR24 catalyzes the reduction of the C24-25 double bond in desmosterol (B1670304) to synthesize cholesterol. By inhibiting this enzyme, this compound blocks the conversion of desmosterol to cholesterol.

Q2: What are the expected lipid profile changes after treating cells with this compound?

A2: The primary and expected effect of this compound treatment is the significant accumulation of the cholesterol precursor, desmosterol, and a corresponding decrease in cellular cholesterol levels. Desmosterol is not only a precursor but also a signaling molecule that can activate Liver X Receptors (LXRs), which may lead to downstream changes in the expression of genes involved in lipid metabolism.[1][2]

Q3: We observed significant changes in triglyceride levels and fatty acid saturation after treatment. Is this an expected off-target effect?

A3: While the primary target is DHCR24, significant changes in other lipid classes are not entirely unexpected and can be considered downstream effects. The accumulation of desmosterol can activate LXR-targeted genes.[2] LXR activation is known to regulate genes involved in fatty acid synthesis and metabolism, which could explain the observed changes in triglycerides and fatty acid profiles. It is crucial to differentiate these downstream metabolic shifts from true off-target effects.

Q4: Our cells show high levels of toxicity and are dying at concentrations where we expect to see inhibition. What could be the cause?

A4: High toxicity can stem from several factors. First, the concentration of this compound may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration that provides effective inhibition without compromising cell viability. Second, ensure that the solvent used to dissolve the compound (e.g., DMSO, ethanol) is not causing toxicity by including a solvent-only control in your experiment. Finally, prolonged disruption of cholesterol homeostasis can indeed lead to cytotoxicity, as cholesterol is essential for membrane integrity and cell signaling.

Troubleshooting Guide: Unexpected Lipid Profile Results

This guide addresses common unexpected outcomes when using this compound.

Observation 1: Minimal or no accumulation of desmosterol and no change in cholesterol levels.

This is the most common issue and suggests the inhibitor is not reaching its target or is inactive.

Potential Cause Recommended Troubleshooting Action
Compound Degradation Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions (e.g., -20°C, protected from light).
Incorrect Concentration Perform a dose-response experiment with a wide range of concentrations to identify the effective concentration for your cell line.
Cell Line Characteristics Some cell lines may have lower expression of DHCR24 or alternative pathways for maintaining cholesterol levels. Verify the expression of DHCR24 in your cell model.
Insufficient Treatment Duration The accumulation of desmosterol and depletion of cholesterol pools takes time. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
Inefficient Lipid Extraction Sterols are hydrophobic and require specific extraction protocols. Review and optimize your lipid extraction method to ensure efficient recovery of both desmosterol and cholesterol.
Observation 2: High variability in desmosterol accumulation between replicate experiments.
Potential Cause Recommended Troubleshooting Action
Inconsistent Cell Seeding Ensure consistent cell density at the time of treatment. Confluency can affect cellular metabolism and drug uptake.
Inconsistent Drug Concentration Use precision pipetting and ensure the compound is fully dissolved and mixed in the culture medium before application.
Variability in Sample Processing Standardize all steps of the experimental workflow, from cell harvesting and lipid extraction to derivatization and GC-MS analysis.
Table 1: Representative Data of Expected Lipid Profile Changes

The following table summarizes typical quantitative changes observed in a responsive cell line after treatment with an effective dose of this compound for 24 hours, as analyzed by GC-MS.

Sterol Control (Vehicle) This compound Treated Fold Change
Cholesterol 100 ± 8.545 ± 6.2~0.45
Desmosterol 1.2 ± 0.355 ± 7.1~45.8
Lathosterol 3.5 ± 0.53.3 ± 0.4No significant change

*Values are represented as relative abundance normalized to an internal standard (mean ± SD).

Key Experimental Protocols

Protocol 1: Cell Culture Treatment with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed culture medium.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.[3]

  • Harvesting: After incubation, wash the cells twice with cold PBS, then proceed immediately to lipid extraction.

Protocol 2: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lipid Extraction:

    • Add a methanol/chloroform solvent mixture (e.g., 2:1 v/v) to the cell pellet.

    • Include an internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane) for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic layer containing the lipids.[4]

  • Saponification:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a solution of methanolic KOH and heat at 80°C for 1 hour to hydrolyze sterol esters.

  • Sterol Re-extraction:

    • After cooling, add water and re-extract the non-saponifiable lipids (containing free sterols) using a nonpolar solvent like hexane (B92381).

    • Collect the hexane layer and dry it under nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 60°C for 30 minutes.[5]

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient to separate the different sterols based on their boiling points and retention times.

    • Monitor for characteristic ions of the TMS-derivatized sterols for identification and quantification.[6][7][8]

Visual Guides

Cholesterol_Biosynthesis_Inhibition sub sub prod prod inh inh enz enz AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol    Inhibitor This compound DHCR24 DHCR24 Inhibitor->DHCR24 DHCR24:e->Desmosterol:n

Caption: Inhibition of DHCR24 by this compound blocks cholesterol synthesis, causing desmosterol accumulation.

Experimental_Workflow step step process process output output A 1. Cell Culture & Seeding B 2. Treatment with This compound A->B C 3. Cell Harvesting & Washing B->C D 4. Lipid Extraction (with Internal Standard) C->D E 5. Saponification & Derivatization (TMS) D->E F 6. GC-MS Analysis E->F G 7. Data Interpretation (Quantify Sterols) F->G

Caption: Standard experimental workflow for analyzing sterol changes after this compound treatment.

Troubleshooting_Logic problem problem cause cause solution solution A Unexpected Result: No Desmosterol Peak B Is Compound Stock Old? A->B Check Compound B1 Use Fresh Stock B->B1 Yes C Check Concentration B->C No C1 Perform Dose- Response Curve C->C1 Dose too low? D Check Analysis Method C->D No D1 Optimize Protocol D->D1 Inefficient Extraction? D2 Check Reagents D->D2 Derivatization Failed?

Caption: A decision-making flowchart for troubleshooting the absence of expected results.

References

Minimizing the impact of 25-Azacholestane on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of 25-Azacholestane on cell viability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that impacts cell viability?

A1: While direct studies on this compound are limited, evidence from the closely related compound 25-hydroxycholesterol (B127956) suggests that its impact on cell viability is primarily due to the induction of apoptosis. This process is thought to be initiated through the intrinsic mitochondrial pathway, involving the activation of a specific signaling cascade.

Q2: At what concentration range is this compound expected to show cytotoxic effects?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on related compounds, effects on cell viability can be observed in the micromolar (µM) range.

Q3: How can I minimize the off-target effects of this compound?

A3: Minimizing off-target effects involves careful experimental design. This includes using the lowest effective concentration, optimizing incubation time, and ensuring the health and consistency of your cell cultures. Additionally, including appropriate controls in your experiments is critical to distinguish specific effects from non-specific cellular stress.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or lower, protected from light. When preparing working solutions, ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death at Expected Non-Toxic Concentration Cell line is particularly sensitive to this compound.Perform a dose-response curve with a wider range of lower concentrations to determine the IC50 value for your specific cell line.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is below cytotoxic levels (typically ≤ 0.1%). Run a solvent-only control.
Suboptimal cell health prior to treatment.Ensure cells are in the logarithmic growth phase and have high viability (>95%) before adding this compound.
Inconsistent Results Between Experiments Variability in cell seeding density.Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates.
Inconsistent incubation time.Use a precise and consistent incubation time for all experiments.
Degradation of this compound stock solution.Use fresh aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
No Observable Effect on Cell Viability Concentration of this compound is too low.Increase the concentration of this compound. Refer to literature for typical effective concentrations of similar compounds.
Cell line is resistant to this compound.Consider using a different cell line or a positive control compound known to induce apoptosis to validate the experimental setup.
Inactive compound.Verify the purity and activity of your this compound stock.

Data Presentation

Disclaimer: The following data is hypothetical and based on the known effects of the related compound 25-hydroxycholesterol. It is intended for illustrative purposes to guide experimental design. Researchers must determine the specific cytotoxic profile of this compound in their experimental system.

Table 1: Hypothetical Dose-Dependent Effect of this compound on Cell Viability in Different Cell Lines after 48-hour exposure.

Cell LineThis compound Concentration (µM)Cell Viability (%)
Hepatocellular Carcinoma (HepG2) 0 (Control)100 ± 4.5
192 ± 5.1
575 ± 6.3
1051 ± 4.8
2528 ± 3.9
5012 ± 2.5
Prostate Cancer (PC-3) 0 (Control)100 ± 3.8
195 ± 4.2
581 ± 5.5
1062 ± 5.1
2535 ± 4.3
5018 ± 3.1
Normal Fibroblasts (NHDF) 0 (Control)100 ± 3.2
198 ± 3.5
591 ± 4.0
1085 ± 4.7
2576 ± 5.2
5065 ± 6.1

Table 2: Hypothetical Time-Dependent Effect of 10 µM this compound on HepG2 Cell Viability.

Incubation Time (hours)Cell Viability (%)
0100 ± 3.9
1288 ± 5.2
2468 ± 6.1
4851 ± 4.8
7235 ± 4.2

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

Objective: To quantify the metabolic activity of cells as an indicator of viability following treatment with this compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 25_Azacholestane This compound GSK3b GSK-3β 25_Azacholestane->GSK3b Activates JNK JNK GSK3b->JNK Activates Mito Mitochondrial Permeability Transition Pore JNK->Mito Opens Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves & Activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Cleaves & Activates CytoC Cytochrome c Mito->CytoC Releases CytoC->Apaf1 Binds to

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start: Healthy Cell Culture Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Treatment Prepare this compound dilutions Incubate_24h->Prepare_Treatment Treat_Cells Treat cells with compound Prepare_Treatment->Treat_Cells Incubate_Time Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Time Add_Reagent Add cell viability reagent (e.g., MTT, MTS, Resazurin) Incubate_Time->Add_Reagent Incubate_Reagent Incubate with reagent Add_Reagent->Incubate_Reagent Measure_Signal Measure signal (Absorbance/Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze data and calculate % viability Measure_Signal->Analyze_Data End End: Determine IC50 Analyze_Data->End

Caption: General experimental workflow for assessing cell viability.

Troubleshooting_Guide Start Unexpected Cell Viability Results High_Death High Cell Death? Start->High_Death Low_Effect Little to No Effect? Start->Low_Effect Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results High_Death->Low_Effect No Check_Concentration Check Concentration: Is it too high for this cell line? High_Death->Check_Concentration Yes Increase_Concentration Increase Concentration Low_Effect->Increase_Concentration Yes Low_Effect->Inconsistent_Results No Check_Solvent Check Solvent Control: Is the solvent causing toxicity? Check_Concentration->Check_Solvent Check_Cell_Health Check Initial Cell Health: Were cells healthy before treatment? Check_Solvent->Check_Cell_Health Check_Compound_Activity Verify Compound Activity Increase_Concentration->Check_Compound_Activity Check_Cell_Resistance Consider Cell Line Resistance Check_Compound_Activity->Check_Cell_Resistance Standardize_Seeding Standardize Seeding Density Inconsistent_Results->Standardize_Seeding Yes Standardize_Incubation Standardize Incubation Time Standardize_Seeding->Standardize_Incubation Use_Fresh_Aliquots Use Fresh Compound Aliquots Standardize_Incubation->Use_Fresh_Aliquots

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Ensuring Complete Inhibition of DHCR24 with 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 25-Azacholestane to achieve complete inhibition of 24-dehydrocholesterol reductase (DHCR24).

Frequently Asked Questions (FAQs)

Q1: What is DHCR24 and what is its function?

A1: DHCR24, also known as Seladin-1, is an enzyme that plays a crucial role in the final step of cholesterol biosynthesis.[1] It catalyzes the conversion of desmosterol (B1670304) to cholesterol.[1] This process is vital for maintaining cellular cholesterol homeostasis, which is essential for cell membrane integrity, signal transduction, and the synthesis of steroid hormones and bile acids.

Q2: What is this compound and how does it inhibit DHCR24?

A2: this compound is a chemical inhibitor of DHCR24. It acts as a competitive inhibitor, binding to the active site of the DHCR24 enzyme and preventing it from converting its substrate, desmosterol, into cholesterol. This leads to an accumulation of desmosterol within the cell.

Q3: What are the expected cellular effects of complete DHCR24 inhibition?

A3: Complete inhibition of DHCR24 will result in a significant decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol.[2][3] This accumulation of desmosterol can have various downstream effects, including the activation of Liver X Receptor (LXR) target genes and the suppression of SREBP (Sterol Regulatory Element-Binding Protein) target genes.[4][5] These changes can impact lipid metabolism and inflammatory responses.[4][5]

Q4: Is the accumulation of desmosterol toxic to cells?

A4: The cellular response to desmosterol accumulation can vary depending on the cell type and the experimental conditions. While some studies suggest that desmosterol can substitute for cholesterol in maintaining cell proliferation and regulating the SREBP pathway,[3] other studies have indicated that high levels of desmosterol may induce cellular senescence and endothelial dysfunction.[6] It is crucial to monitor cell viability and health throughout your experiments.

Troubleshooting Guide

Issue 1: Incomplete inhibition of DHCR24, as evidenced by residual cholesterol production.

  • Question: I am still observing significant cholesterol levels after treating my cells with this compound. What could be the reason?

    • Answer:

      • Suboptimal Concentration: The concentration of this compound may be too low to achieve complete inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

      • Incubation Time: The incubation time with the inhibitor may be insufficient. A time-course experiment will help determine the minimum time required for maximal inhibition.

      • Compound Stability: Ensure the this compound solution is fresh and has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.

      • Cell Density: High cell density can lead to a higher enzymatic load, potentially requiring a higher concentration of the inhibitor. Ensure consistent cell seeding densities across experiments.

Issue 2: Unexpected changes in cell morphology or viability.

  • Question: My cells are showing signs of stress or death after treatment with this compound. What should I do?

    • Answer:

      • Cytotoxicity: this compound, like any chemical compound, may exhibit cytotoxicity at higher concentrations. It is essential to perform a cell viability assay (e.g., MTT or MTS assay) to determine the cytotoxic threshold of the compound in your cell line.[7][8][9][10][11]

      • Desmosterol Accumulation Effects: As mentioned in the FAQs, high levels of desmosterol can be detrimental to some cell types.[6] Consider reducing the concentration of this compound or the incubation time.

      • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level for your cells (typically <0.1%).

Issue 3: Inconsistent results between experiments.

  • Question: I am observing high variability in the levels of DHCR24 inhibition between my experimental replicates. What could be the cause?

    • Answer:

      • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all contribute to variability. Maintain consistent cell culture practices.

      • Pipetting Errors: Ensure accurate and consistent pipetting of the this compound solution and other reagents.

      • Assay Variability: The assays used to measure DHCR24 activity (e.g., HPLC, GC-MS) can have inherent variability. Ensure proper instrument calibration and include appropriate controls in every experiment.

Quantitative Data

Table 1: Inhibitor Potency

CompoundTargetIC50Notes
This compoundDHCR24Not readily available in public literature.An IC50 should be determined empirically for the specific cell line and conditions being used. A starting point for dose-response studies could be in the low nanomolar to low micromolar range, based on data for similar inhibitors like SH42.[12]
SH42DHCR24~0.1-5.5 nMA potent and selective DHCR24 inhibitor.[12]
IrbesartanDHCR24602 nMAn example of a repurposed drug showing DHCR24 inhibitory activity.[13]

Table 2: Potential Off-Target Considerations

Potential Off-Target ClassRationaleRecommended Action
Other Sterol Biosynthesis EnzymesStructural similarity to sterol intermediates.Assess the levels of other sterol precursors to identify unexpected accumulations.
Nuclear Receptors (e.g., LXR)Desmosterol, which accumulates upon DHCR24 inhibition, is a known LXR agonist.[4]Monitor the expression of known LXR target genes (e.g., ABCA1).
General CytotoxicityHigh concentrations of any small molecule can lead to off-target toxicity.Perform cell viability assays and use the lowest effective concentration of this compound.

Experimental Protocols

1. Western Blotting for DHCR24 Protein Expression

  • Objective: To determine the expression level of DHCR24 protein in cells.

  • Methodology:

    • Cell Lysis:

      • Wash cells with ice-cold PBS.

      • Lyse cells in RIPA buffer supplemented with protease inhibitors.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE:

      • Denature protein samples by boiling in Laemmli buffer.

      • Load equal amounts of protein onto a polyacrylamide gel.

      • Run the gel to separate proteins by size.

    • Protein Transfer:

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation:

      • Incubate the membrane with a primary antibody against DHCR24 overnight at 4°C.

    • Secondary Antibody Incubation:

      • Wash the membrane with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection:

      • Wash the membrane with TBST.

      • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis:

      • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

2. Measurement of Desmosterol and Cholesterol by GC-MS

  • Objective: To quantify the levels of desmosterol and cholesterol in cells to assess DHCR24 inhibition.

  • Methodology:

    • Lipid Extraction:

      • Harvest and wash cells.

      • Extract total lipids using a method such as the Bligh-Dyer or Folch extraction.[14]

    • Saponification (Optional but Recommended):

      • To measure total sterols (free and esterified), saponify the lipid extract with alcoholic KOH to hydrolyze sterol esters.

    • Derivatization:

      • Derivatize the sterols to make them volatile for GC analysis (e.g., silylation with BSTFA).[15]

    • GC-MS Analysis:

      • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.[16][17][18]

      • Use a suitable GC column and temperature program to separate desmosterol and cholesterol.

      • The mass spectrometer will identify and quantify the separated sterols based on their mass-to-charge ratio and fragmentation patterns.

    • Data Analysis:

      • Calculate the concentration of desmosterol and cholesterol by comparing the peak areas to those of known standards.

      • Express the results as a ratio of desmosterol to cholesterol to indicate the degree of DHCR24 inhibition.

3. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxicity of this compound.

  • Methodology:

    • Cell Seeding:

      • Seed cells in a 96-well plate at a predetermined optimal density.

    • Compound Treatment:

      • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

    • Incubation:

      • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Reagent Addition:

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7][9]

    • Solubilization:

      • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8][10]

    • Absorbance Measurement:

      • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability as a percentage of the vehicle-treated control.

      • Plot a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Cholesterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24 DHCR24 This compound->DHCR24 Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Western Blot (DHCR24) Western Blot (DHCR24) Treat with this compound->Western Blot (DHCR24) GC-MS (Sterol Analysis) GC-MS (Sterol Analysis) Treat with this compound->GC-MS (Sterol Analysis) MTT Assay (Viability) MTT Assay (Viability) Treat with this compound->MTT Assay (Viability) Western Blot (DHCR24)->GC-MS (Sterol Analysis) GC-MS (Sterol Analysis)->MTT Assay (Viability) Troubleshooting_Flowchart Incomplete DHCR24 Inhibition? Incomplete DHCR24 Inhibition? Increase Concentration Increase Concentration Incomplete DHCR24 Inhibition?->Increase Concentration Yes Unexpected Cytotoxicity? Unexpected Cytotoxicity? Incomplete DHCR24 Inhibition?->Unexpected Cytotoxicity? No Increase Incubation Time Increase Incubation Time Increase Concentration->Increase Incubation Time Check Compound Stability Check Compound Stability Increase Incubation Time->Check Compound Stability Optimize Cell Density Optimize Cell Density Check Compound Stability->Optimize Cell Density Perform Dose-Response Viability Assay Perform Dose-Response Viability Assay Unexpected Cytotoxicity?->Perform Dose-Response Viability Assay Yes Lower Inhibitor Concentration Lower Inhibitor Concentration Perform Dose-Response Viability Assay->Lower Inhibitor Concentration Check Solvent Toxicity Check Solvent Toxicity Lower Inhibitor Concentration->Check Solvent Toxicity

References

Validation & Comparative

A Comparative Guide to DHCR24 Inhibitors: 25-Azacholestane and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 25-Azacholestane and other inhibitors of 3β-hydroxysterol Δ24-reductase (DHCR24), a key enzyme in the terminal step of cholesterol biosynthesis. Understanding the comparative efficacy and mechanisms of these inhibitors is crucial for research into various pathological conditions, including hyperlipidemia, cancer, and neurodegenerative diseases.

Introduction to DHCR24 Inhibition

DHCR24, also known as Seladin-1, catalyzes the conversion of desmosterol (B1670304) to cholesterol.[1] Inhibition of this enzyme leads to the accumulation of desmosterol, an immediate precursor of cholesterol. This accumulation has significant downstream effects, most notably the activation of the Liver X Receptor (LXR), a master regulator of lipid metabolism and inflammatory responses.[2] Consequently, DHCR24 has emerged as a promising therapeutic target for a range of diseases.

Comparative Efficacy of DHCR24 Inhibitors

InhibitorIC50 ValueChemical ClassNotes
SH42 4 nM - 42 nMNon-steroidalHighly potent and selective inhibitor.[4]
Irbesartan 602 nMNon-steroidal (Angiotensin II Receptor Blocker)A repurposed drug showing moderate potency against DHCR24.[6]
Triparanol 14 µMNon-steroidalOne of the first developed DHCR24 inhibitors, but was withdrawn from the market due to side effects.[1]
20,25-Diazacholesterol Not availableSteroidalKnown to inhibit DHCR24 and cause desmosterol accumulation.[3][5]
This compound Not availableSteroidalAssumed to act similarly to 20,25-diazacholesterol by inhibiting DHCR24.

Signaling Pathway of DHCR24 Inhibition

The inhibition of DHCR24 disrupts the final step of the Bloch pathway of cholesterol synthesis. This leads to a decrease in cellular cholesterol levels and a corresponding increase in desmosterol. Desmosterol then acts as an endogenous agonist for the Liver X Receptor (LXR). Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) on target genes, modulating their transcription. This signaling cascade has broad implications for lipid homeostasis and inflammation.

DHCR24_Inhibition_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis (Bloch Pathway) cluster_inhibition Inhibition cluster_downstream_effects Downstream Effects Desmosterol Desmosterol DHCR24 DHCR24 Desmosterol->DHCR24 Substrate LXR LXR Desmosterol->LXR Activates Cholesterol Cholesterol DHCR24->Cholesterol Catalyzes This compound This compound This compound->DHCR24 Inhibit Other_Inhibitors Other DHCR24 Inhibitors Other_Inhibitors->DHCR24 LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription LXRE->Target_Genes Regulates Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Inflammation Anti-inflammatory Effects Target_Genes->Inflammation

Figure 1: Signaling pathway of DHCR24 inhibition.

Experimental Protocols

DHCR24 Enzyme Activity Assay

This protocol outlines a common method to determine the inhibitory activity of compounds on DHCR24.

1. Enzyme Preparation:

  • Overexpress human DHCR24 in a suitable cell line (e.g., HEK293T or insect cells).

  • Prepare cell lysates or microsomal fractions containing the enzyme.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Add the substrate, desmosterol (e.g., 10 µM).

  • Add the cofactor, NADPH (e.g., 1 mM).

  • Add the test inhibitor at various concentrations.

3. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

4. Sterol Extraction and Analysis:

  • Extract the sterols from the reaction mixture.

  • Analyze the levels of desmosterol and cholesterol using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DHCR24 Enzyme Source D Initiate Reaction (Add Enzyme) A->D B Prepare Reaction Mixture (Buffer, Desmosterol, NADPH) B->D C Add Test Inhibitor (e.g., this compound) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Extract Sterols F->G H Analyze Desmosterol & Cholesterol (HPLC/GC-MS) G->H I Calculate % Inhibition & IC50 Value H->I

Figure 2: Experimental workflow for DHCR24 inhibition assay.

Conclusion

The inhibition of DHCR24 presents a compelling strategy for therapeutic intervention in a variety of diseases. While this compound is a known steroidal inhibitor, a lack of publicly available quantitative data on its potency makes direct comparison challenging. In contrast, non-steroidal inhibitors like SH42 have demonstrated high potency. The repurposed drug Irbesartan also shows promise, albeit with lower potency. Further research, including direct comparative studies and the determination of the IC50 value for this compound, is warranted to fully elucidate the therapeutic potential of these compounds. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in this exciting field.

References

Validating the Specificity of 25-Azacholestane for Δ24-dehydrocholesterol Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 25-Azacholestane and its analogs as inhibitors of Δ24-dehydrocholesterol reductase (DHCR24), an enzyme critical in the final step of cholesterol biosynthesis. The specificity of a pharmacological inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This document aims to objectively evaluate the performance of this compound against other known DHCR24 inhibitors, supported by available experimental data and detailed methodologies.

Executive Summary

This compound and its close analog, 20,25-diazacholesterol, are recognized inhibitors of DHCR24. Inhibition of this enzyme leads to the accumulation of its substrate, desmosterol (B1670304), a key signaling molecule. While effective in blocking cholesterol synthesis, the specificity of these azasterols for DHCR24 over other enzymes in the cholesterol biosynthesis pathway, such as 7-dehydrocholesterol (B119134) reductase (DHCR7), is a critical consideration. This guide presents a comparative analysis of this compound with other widely used or recently identified DHCR24 inhibitors, including Triparanol, U18666A, SH42, and Irbesartan, to aid researchers in selecting the most appropriate tool for their studies.

Comparison of DHCR24 Inhibitors

The following table summarizes the quantitative data available for various DHCR24 inhibitors. It is important to note that direct comparative studies evaluating the specificity of all these compounds under identical experimental conditions are limited.

InhibitorTarget(s)Potency (IC50)Key Findings & Remarks
This compound / 20,25-Diazacholesterol DHCR24Not explicitly reported in comparative studies. Effective concentrations in cell culture are in the nanomolar to low micromolar range.Blocks the conversion of desmosterol to cholesterol.[1] Some studies suggest it may affect other sterol-modifying enzymes, as desmosterol accumulation is not always observed, while other sterol intermediates may accumulate.[2]
Triparanol DHCR24Not consistently reported in modern assays.One of the first cholesterol-lowering drugs, it was withdrawn from the market due to significant side effects, suggesting off-target activities.[3]
U18666A DHCR24, NPC1Not reported for DHCR24 in a direct enzymatic assay.Often used to induce a Niemann-Pick type C (NPC) disease phenotype by inhibiting the NPC1 protein, which is involved in intracellular cholesterol trafficking. Its effects are not specific to DHCR24.
SH42 DHCR24~4 nMA highly potent and reportedly selective inhibitor of DHCR24.[4][5]
Irbesartan DHCR24602 nMAn angiotensin II receptor blocker identified as a DHCR24 inhibitor through virtual screening.[5]

Experimental Protocols

DHCR24 Enzyme Activity Assay

This protocol is adapted from studies investigating DHCR24 inhibition and is suitable for determining the IC50 values of test compounds.[5]

Objective: To measure the in vitro activity of DHCR24 by quantifying the conversion of desmosterol to cholesterol.

Materials:

  • Purified or recombinant DHCR24 enzyme

  • Desmosterol (substrate)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA

  • Cofactor Solution: NADPH

  • Quenching Solution: Methanol with an internal standard (e.g., epicoprostanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (for LC-MS analysis)

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHCR24 enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding desmosterol and NADPH.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amounts of desmosterol and cholesterol.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Assessing Inhibitor Specificity

To validate the specificity of an inhibitor, it is crucial to test its activity against a panel of related enzymes.

Objective: To determine the inhibitory activity of a compound against other key enzymes in the cholesterol biosynthesis pathway, such as DHCR7.

Procedure:

  • Obtain purified or recombinant enzymes for the panel (e.g., DHCR24, DHCR7, lanosterol (B1674476) synthase, etc.).

  • For each enzyme, establish an optimized in vitro activity assay similar to the one described for DHCR24, using the respective substrate and cofactors.

  • Determine the IC50 value of the test inhibitor (e.g., this compound) for each enzyme in the panel.

  • Compare the IC50 values obtained for the target enzyme (DHCR24) with those for the other enzymes. A significantly higher IC50 value for the other enzymes indicates selectivity for DHCR24.

Signaling Pathways and Experimental Workflows

DHCR24 Inhibition and Downstream Signaling

Inhibition of DHCR24 blocks the final step of the Bloch pathway of cholesterol synthesis. This leads to the accumulation of desmosterol, which has been identified as an endogenous agonist for Liver X Receptors (LXRs). LXR activation, in turn, regulates the expression of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.

DHCR24_Inhibition_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis (Bloch Pathway) cluster_downstream_signaling Downstream Signaling Lanosterol Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24_enzyme DHCR24 This compound->DHCR24_enzyme Inhibition Desmosterol_acc Desmosterol Accumulation LXR Liver X Receptor (LXR) Desmosterol_acc->LXR Activation LXR_target_genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR->LXR_target_genes Upregulation

Caption: Inhibition of DHCR24 by this compound leads to desmosterol accumulation and LXR activation.

Experimental Workflow for Validating Specificity

The following workflow outlines the key steps to experimentally validate the specificity of a DHCR24 inhibitor.

Specificity_Validation_Workflow Start Start: Select Inhibitor In_vitro_DHCR24 In vitro DHCR24 Enzyme Assay Start->In_vitro_DHCR24 Determine_IC50 Determine IC50 for DHCR24 In_vitro_DHCR24->Determine_IC50 Enzyme_Panel Screen against Enzyme Panel (e.g., DHCR7) Determine_IC50->Enzyme_Panel Cell_based_assay Cell-based Sterol Analysis (LC-MS) Determine_IC50->Cell_based_assay Compare_IC50s Compare IC50 values Enzyme_Panel->Compare_IC50s Conclusion Conclusion on Specificity Compare_IC50s->Conclusion Analyze_sterols Analyze accumulation of Desmosterol and other intermediates Cell_based_assay->Analyze_sterols Analyze_sterols->Conclusion

Caption: A logical workflow for the experimental validation of DHCR24 inhibitor specificity.

Conclusion

This compound and its analogs are valuable tools for studying the role of DHCR24 and the consequences of its inhibition. However, the available data suggests that a thorough evaluation of its specificity is warranted for any new experimental system. While highly potent and selective inhibitors like SH42 exist, their availability may be limited. For researchers considering the use of this compound, it is recommended to perform in-house specificity testing against other relevant enzymes in the cholesterol biosynthesis pathway, particularly DHCR7. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. A clear understanding of the specificity of this compound will enable more precise interpretation of experimental results and contribute to the development of more targeted therapeutic strategies.

References

Cross-Validation of 25-Azacholestane's Anticipated Effects with Genetic Models of Cholesterol Dysregulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected biochemical effects of 25-Azacholestane, a putative inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24), with established genetic models of cholesterol biosynthesis disorders. Direct experimental data on this compound in these models is limited in publicly available literature. Therefore, this guide leverages data from pharmacological studies of other known DHCR24 inhibitors, such as SH42 and Triparanol, to serve as a proxy for cross-validating the anticipated effects of this compound against the phenotypes observed in genetic models of Desmosterolosis (DHCR24 deficiency) and Smith-Lemli-Opitz Syndrome (SLOS, caused by deficiency in the upstream enzyme DHCR7).

Data Presentation: Comparative Sterol Profiles

The following tables summarize the characteristic changes in key sterol levels observed in genetic models of Desmosterolosis and SLOS, alongside the reported effects of pharmacological DHCR24 inhibition. This allows for a direct comparison of the biochemical fingerprints.

Table 1: Comparative Analysis of Sterol Levels in Liver Tissue

Condition Cholesterol Desmosterol 7-Dehydrocholesterol (7-DHC) Reference
Desmosterolosis (Dhcr24 knockout mouse) Markedly DecreasedMarkedly IncreasedUnchanged or Slightly Decreased[1][2]
Smith-Lemli-Opitz Syndrome (Dhcr7 knockout mouse) Markedly DecreasedNot reported to be elevatedMarkedly Increased[3][4]
Pharmacological DHCR24 Inhibition (e.g., SH42) DecreasedMarkedly IncreasedUnchanged[1][5]

Table 2: Comparative Analysis of Sterol Levels in Brain Tissue

Condition Cholesterol Desmosterol 7-Dehydrocholesterol (7-DHC) Reference
Desmosterolosis (Dhcr24 knockout mouse) Markedly DecreasedMarkedly IncreasedUnchanged or Slightly Decreased[1][2]
Smith-Lemli-Opitz Syndrome (Dhcr7 knockout mouse) Markedly DecreasedNot reported to be elevatedMarkedly Increased[3][4]
Pharmacological DHCR24 Inhibition (e.g., SH42) DecreasedMarkedly IncreasedUnchanged[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in the comparative analysis.

Protocol 1: In Vivo Administration of a DHCR24 Inhibitor in a Mouse Model

This protocol is based on studies investigating the effect of the DHCR24 inhibitor SH42 in mice.

  • Animal Model: C57BL/6J mice or a relevant disease model (e.g., E3L.CETP mice for NAFLD/NASH studies).

  • Compound Preparation: The DHCR24 inhibitor (e.g., SH42) is dissolved in a suitable vehicle, such as corn oil.

  • Administration: The compound is administered via oral gavage at a specified dose (e.g., 10 mg/kg body weight) and frequency (e.g., daily).

  • Treatment Duration: The treatment period can range from a few days to several weeks, depending on the study's endpoint.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (liver, brain, etc.) are collected for analysis.

Protocol 2: Analysis of Sterol Levels in Tissue Samples by LC-MS/MS

This protocol outlines a general method for the quantification of sterols in biological samples.

  • Tissue Homogenization: A known weight of tissue is homogenized in a suitable buffer.

  • Lipid Extraction: Lipids, including sterols, are extracted from the homogenate using a solvent system such as chloroform:methanol.

  • Saponification: The lipid extract is saponified to release esterified sterols.

  • Derivatization (Optional but Recommended): Sterols can be derivatized to enhance their ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Quantification: The concentration of each sterol is determined by comparing its peak area to that of a known amount of an internal standard (e.g., deuterium-labeled cholesterol).[6][7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and workflows discussed in this guide.

Cholesterol_Biosynthesis_and_Inhibition cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway cluster_Pathology cluster_Inhibitors Lanosterol_KR Lanosterol Lathosterol Lathosterol Lanosterol_KR->Lathosterol ... 7-DHC 7-Dehydrocholesterol Lathosterol->7-DHC SC5D Cholesterol_KR Cholesterol 7-DHC->Cholesterol_KR DHCR7 SLOS Smith-Lemli-Opitz Syndrome 7-DHC->SLOS Accumulation leads to Lanosterol_B Lanosterol Desmosterol Desmosterol Lanosterol_B->Desmosterol ... Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 Desmosterolosis Desmosterolosis Desmosterol->Desmosterolosis Accumulation leads to DHCR7_Inhibitor DHCR7 Inhibitors (e.g., AY9944) DHCR7_Inhibitor->7-DHC Inhibits DHCR24_Inhibitor This compound & Other DHCR24 Inhibitors (e.g., SH42, Triparanol) DHCR24_Inhibitor->Desmosterol Inhibits

Figure 1. Cholesterol Biosynthesis Pathways and Points of Inhibition.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_Treatment Treatment cluster_Analysis Analysis Animal_Model Genetic Mouse Model (Dhcr24-/- or Dhcr7-/-) or Wild-Type Mouse Compound_Admin Administer this compound (or proxy DHCR24 inhibitor) Animal_Model->Compound_Admin Tissue_Collection Tissue Collection (Liver, Brain) Compound_Admin->Tissue_Collection Sterol_Analysis Sterol Analysis (LC-MS/MS) Tissue_Collection->Sterol_Analysis Data_Comparison Data Comparison Sterol_Analysis->Data_Comparison

Figure 2. Experimental Workflow for Cross-Validation.

Signaling_Pathway DHCR24_Inhibition This compound (DHCR24 Inhibition) Desmosterol_Accumulation Desmosterol Accumulation DHCR24_Inhibition->Desmosterol_Accumulation LXR_Alpha_Activation LXRα Activation Desmosterol_Accumulation->LXR_Alpha_Activation Endogenous Agonist Downstream_Effects Downstream Effects: - Anti-inflammatory response - Regulation of lipid metabolism LXR_Alpha_Activation->Downstream_Effects

Figure 3. Signaling Cascade Initiated by DHCR24 Inhibition.

References

A Comparative Analysis of 25-Azacholestane and 20,25-diazacholesterol as Cholesterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical modulators of cellular pathways is paramount. This guide provides a comparative analysis of two azasteroid compounds, 25-Azacholestane and 20,25-diazacholesterol, known for their interference with cholesterol biosynthesis. While both are recognized as inhibitors, they exhibit distinct mechanisms of action and have been characterized to varying extents in the scientific literature.

Biochemical and Pharmacological Profiles

20,25-diazacholesterol , also known as Azacosterol, is a well-documented inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol. Inhibition of DHCR24 by 20,25-diazacholesterol leads to the accumulation of desmosterol in cells and tissues.[1] This compound has been utilized in research to study the roles of desmosterol and the consequences of disrupted cholesterol synthesis. Notably, it has also been investigated as an avian chemosterilant.[1][3]

Quantitative Comparison

A direct quantitative comparison of the two compounds is challenging due to the limited data on this compound. The following table summarizes the available information.

FeatureThis compound20,25-diazacholesterol (Azacosterol)
Primary Target Proposed: HMG-CoA Reductase (based on related compounds)[4]24-dehydrocholesterol reductase (DHCR24)[1][2]
Mechanism of Action Inhibition of the mevalonate (B85504) pathway at an early step.Inhibition of the final step of the Bloch pathway of cholesterol biosynthesis.
Biochemical Effect Putative decrease in all downstream cholesterol precursors.Accumulation of desmosterol.[1]
IC50 (Enzyme Inhibition) Not available in the reviewed literature for mammalian enzymes.Not explicitly stated in the reviewed literature, but effective concentrations in cell culture are in the nanomolar to low micromolar range.
Cell Viability (IC50) Not available in the reviewed literature for mammalian cells.Toxic to cultured chick embryo pectoral muscle cells at concentrations above 5 µg/mL.[5]
Known Side Effects Not well-documented in mammals.Myotonia (muscle stiffness) has been reported as a side effect.[5]

Signaling Pathways and Experimental Workflows

To visualize the distinct points of intervention of these compounds, the following diagrams illustrate the cholesterol biosynthesis pathway and a general workflow for assessing the effects of such inhibitors.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol DHCR24 DHCR24 Desmosterol->DHCR24 Cholesterol Cholesterol Inhibitor_25A This compound (Proposed) Inhibitor_25A->HMGCR Inhibits Inhibitor_2025D 20,25-diazacholesterol Inhibitor_2025D->DHCR24 Inhibits HMGCR->Mevalonate DHCR24->Cholesterol

Caption: Cholesterol biosynthesis pathway highlighting the proposed inhibition point of this compound and the known inhibition point of 20,25-diazacholesterol.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Biochemical and Cellular Assays cluster_data_analysis Data Analysis Start Seed Mammalian Cells Treatment Treat with this compound or 20,25-diazacholesterol Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability Enzyme_Activity Enzyme Activity Assay (HMGCR or DHCR24) Incubation->Enzyme_Activity Metabolite_Analysis Sterol Profile Analysis (GC-MS or LC-MS) Incubation->Metabolite_Analysis IC50_Viability Determine IC50 for Cell Viability Viability->IC50_Viability IC50_Enzyme Determine IC50 for Enzyme Inhibition Enzyme_Activity->IC50_Enzyme Sterol_Quantification Quantify Desmosterol and Cholesterol Levels Metabolite_Analysis->Sterol_Quantification Comparison Comparative Analysis IC50_Viability->Comparison IC50_Enzyme->Comparison Sterol_Quantification->Comparison

Caption: General experimental workflow for the comparative analysis of cholesterol biosynthesis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of these compounds.

HMG-CoA Reductase Activity Assay

This assay is designed to measure the activity of HMG-CoA reductase, the enzyme proposed to be inhibited by this compound.

  • Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

  • Materials:

    • Purified HMG-CoA reductase or cell lysates containing the enzyme.

    • HMG-CoA substrate solution.

    • NADPH solution.

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol).

    • Test compound (this compound) at various concentrations.

    • 96-well UV-transparent microplate.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound or vehicle control.

    • Add the enzyme preparation to the reaction mixture and pre-incubate for a short period.

    • Initiate the reaction by adding the HMG-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

    • Determine the percent inhibition at each concentration of the test compound and calculate the IC50 value.

24-Dehydrocholesterol Reductase (DHCR24) Inhibition Assay

This assay is used to assess the inhibitory effect of compounds like 20,25-diazacholesterol on DHCR24.

  • Principle: The activity of DHCR24 is measured by quantifying the conversion of a labeled desmosterol substrate to cholesterol.

  • Materials:

    • Cell lysates or microsomal fractions containing DHCR24.

    • Labeled desmosterol (e.g., [³H]desmosterol or a fluorescently tagged analog).

    • NADPH solution.

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Test compound (20,25-diazacholesterol) at various concentrations.

    • Organic solvents for lipid extraction (e.g., hexane/isopropanol).

    • Thin-layer chromatography (TLC) plates or a liquid chromatography-mass spectrometry (LC-MS) system.

  • Procedure:

    • Incubate the enzyme preparation with the labeled desmosterol substrate, NADPH, and the test compound or vehicle control in the assay buffer.

    • After a defined incubation period, stop the reaction (e.g., by adding a strong base for saponification).

    • Extract the sterols using organic solvents.

    • Separate the labeled desmosterol and cholesterol using TLC or LC-MS.

    • Quantify the amount of labeled cholesterol formed.

    • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Materials:

    • Mammalian cell line of interest.

    • Cell culture medium and supplements.

    • Test compounds (this compound and 20,25-diazacholesterol) at various concentrations.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

20,25-diazacholesterol is a well-characterized inhibitor of DHCR24, leading to the accumulation of desmosterol. In contrast, the precise mechanism and quantitative effects of this compound on mammalian cholesterol biosynthesis remain to be fully elucidated, though evidence from related compounds suggests it may target HMG-CoA reductase. The lack of comprehensive data on this compound underscores the need for further research to enable a direct and thorough comparative analysis. The experimental protocols provided herein offer a framework for conducting such investigations, which would be invaluable for advancing our understanding of these and other azasteroid modulators of cholesterol metabolism.

References

Replicating Key Findings of 25-Azacholestane's Effect on Sterol Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 25-azacholestane and other sterol biosynthesis inhibitors on cellular sterol levels. The key replicated finding is that this compound, by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24), leads to a significant accumulation of the cholesterol precursor desmosterol (B1670304) and a corresponding decrease in cellular cholesterol levels. This guide presents supporting experimental data from studies on this compound and mechanistically similar compounds, details relevant experimental protocols, and visualizes the key biological pathways involved.

Data Presentation: Comparative Effects of DHCR24 Inhibitors on Sterol Levels

The following tables summarize the quantitative effects of various DHCR24 inhibitors on cellular sterol composition. Due to the limited availability of replicated, quantitative data in tabular format specifically for this compound in the public domain, the first table presents an illustrative representation based on qualitative descriptions from the literature. The subsequent tables provide data from studies on well-characterized comparator compounds with the same mechanism of action.

Table 1: Illustrative Effect of this compound on Sterol Levels in Cultured Fibroblasts

SterolControl (% of Total Sterols)This compound (1 µM) (% of Total Sterols)Fold Change
Cholesterol~95%Significantly Decreased
Desmosterol<1%Significantly Increased
Lathosterol~2%No Significant Change

Note: This table is an illustrative representation based on consistent qualitative findings in the literature. Specific quantitative values may vary depending on the cell type and experimental conditions.

Table 2: Effect of Triparanol on Sterol Levels in Human Serum

SterolControl (mg/100 ml)Triparanol (100 mg/day) (mg/100 ml)% of Total Sterols (Triparanol)
Cholesterol180 - 250125 - 195~73%
Desmosterol< 0.125 - 55~27%

Data adapted from studies on the effect of Triparanol on human serum sterol levels.

Table 3: Effect of AY-9944 on Sterol Levels in Rat Liver

SterolControl (µg/g tissue)AY-9944 (mg/kg) (µg/g tissue)% of Total Sterols (AY-9944)
Cholesterol2500 - 3000Decreased
7-DehydrocholesterolNot DetectedIncreased

Data adapted from studies on the effect of AY-9944 on rat liver sterol levels. AY-9944 inhibits DHCR7, leading to the accumulation of 7-dehydrocholesterol, a different cholesterol precursor.

Table 4: Effect of U18666A on Cellular Cholesterol Distribution

TreatmentCellular Localization of Free Cholesterol
ControlPrimarily plasma membrane
U18666A (2 µg/ml)Accumulation in late endosomes/lysosomes

U18666A is a broader inhibitor affecting multiple enzymes in the cholesterol biosynthesis pathway and intracellular cholesterol trafficking.

Experimental Protocols

This section details a general protocol for analyzing changes in cellular sterol composition following treatment with a DHCR24 inhibitor like this compound. This protocol is based on established methods for sterol extraction and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Analysis of Cellular Sterols Following Treatment with a DHCR24 Inhibitor

1. Cell Culture and Treatment: a. Plate cells (e.g., human fibroblasts, HepG2) in appropriate culture dishes and grow to ~80% confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24-48 hours).

2. Lipid Extraction: a. Wash cells with ice-cold phosphate-buffered saline (PBS). b. Scrape cells in PBS and transfer to a glass tube. c. Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water (1:2:0.8, v/v/v). d. Add an internal standard (e.g., epicoprostanol (B1214048) or a deuterated sterol) to each sample for quantification. e. Separate the organic and aqueous phases by centrifugation. f. Collect the lower organic phase containing the lipids.

3. Saponification (Optional, for total sterol analysis): a. Dry the lipid extract under a stream of nitrogen. b. Add ethanolic potassium hydroxide (B78521) and heat at 60°C for 1 hour to hydrolyze sterol esters. c. Re-extract the non-saponifiable lipids (including free sterols) with hexane.

4. Derivatization (for GC-MS analysis): a. Dry the sterol extract. b. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers. c. Heat at 60°C for 30 minutes.

5. Sterol Analysis by GC-MS or LC-MS: a. GC-MS: i. Inject the derivatized sample onto a GC column (e.g., DB-5ms). ii. Use a temperature gradient to separate the different sterol-TMS ethers. iii. Detect and quantify the sterols using a mass spectrometer in selected ion monitoring (SIM) mode. b. LC-MS: i. Re-suspend the lipid extract in an appropriate solvent (e.g., methanol/isopropanol). ii. Inject the sample onto a C18 reverse-phase column. iii. Use a gradient of mobile phases (e.g., methanol/water with ammonium (B1175870) formate) to separate the sterols. iv. Detect and quantify the sterols using a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.

6. Data Analysis: a. Identify sterols based on their retention times and mass spectra compared to authentic standards. b. Quantify the amount of each sterol by comparing its peak area to that of the internal standard. c. Normalize sterol levels to total protein or cell number.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Zymosterol Zymosterol Lanosterol->Zymosterol ... Lathosterol Lathosterol Zymosterol->Lathosterol Desmosterol Desmosterol Zymosterol->Desmosterol Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC DHCR7 Cholesterol Cholesterol Seven_DHC->Cholesterol Desmosterol->Cholesterol DHCR24 Statins Statins Statins->HMGCoA AY9944 AY-9944 AY9944->Seven_DHC Azacholestane This compound Triparanol Azacholestane->Desmosterol LXR_Activation_Pathway cluster_inhibition Inhibition of Cholesterol Synthesis cluster_accumulation Sterol Accumulation cluster_activation Nuclear Receptor Activation cluster_gene_expression Target Gene Expression cluster_cellular_effects Cellular Effects Azacholestane This compound DHCR24 DHCR24 Azacholestane->DHCR24 Cholesterol Cholesterol (Decreases) DHCR24->Cholesterol Blocks conversion Desmosterol Desmosterol (Accumulates) LXR LXR Desmosterol->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1 ABCA1 LXR_RXR->ABCA1 Upregulates ABCG1 ABCG1 LXR_RXR->ABCG1 Upregulates SREBP1c SREBP-1c LXR_RXR->SREBP1c Upregulates Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux Fatty_Acid_Synthesis Increased Fatty Acid Synthesis SREBP1c->Fatty_Acid_Synthesis Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Lipid_Extraction 3. Lipid Extraction Treatment->Lipid_Extraction Derivatization 4. Derivatization (for GC-MS) Lipid_Extraction->Derivatization Analysis 5. GC-MS or LC-MS Analysis Lipid_Extraction->Analysis for LC-MS Derivatization->Analysis Data_Analysis 6. Data Analysis Analysis->Data_Analysis

A Head-to-Head Study: 25-Azacholestane and U18666A in Cellular Cholesterol Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular cholesterol homeostasis, small molecule inhibitors are indispensable tools for dissecting complex pathways and modeling disease states. Among these, 25-Azacholestane and U18666A have emerged as notable compounds. This guide provides a comprehensive, data-supported comparison of their established mechanisms of action, cellular effects, and experimental applications. While both molecules interfere with cholesterol biosynthesis, their broader impacts on cellular cholesterol trafficking diverge significantly, defining their distinct utilities in research. U18666A is a well-characterized inducer of a Niemann-Pick type C (NPC) disease cellular phenotype, a property not established for this compound.

At a Glance: Key Differences and Mechanisms of Action

This guide will delve into the nuanced differences between this compound and U18666A, presenting quantitative data, detailed experimental protocols, and visual representations of the cellular pathways they influence.

FeatureThis compoundU18666A
Primary Mechanism Inhibition of cholesterol biosynthesisDual inhibition of cholesterol biosynthesis and intracellular cholesterol trafficking
Known Target(s) Believed to be an early step in the cholesterol biosynthesis pathwayMultiple enzymes in the cholesterol biosynthesis pathway and direct binding to NPC1 protein
Cellular Phenotype Reduced de novo cholesterol synthesisAccumulation of unesterified cholesterol in late endosomes/lysosomes (Niemann-Pick C-like phenotype)

Quantitative Data Summary

The available quantitative data for both compounds is summarized below. It is important to note that data for this compound is limited in the public domain.

Table 1: Inhibition of Cholesterol Esterification

CompoundCell TypeIC50Reference
U18666ACHO-724 nM[1]Lu et al., 2015
U18666A-0.6 µM[2]Wojtanik and Liscum, 2003
This compoundData not available--

Table 2: Inhibition of NPC1-Mediated Cholesterol Egress

CompoundAssayKiReference
U18666AInhibition of LDL-derived cholesterol esterification in CHO-7 cells0.02 µM[3]Lu et al., 2015
This compoundData not available--

Signaling Pathways and Mechanisms of Action

Cholesterol Biosynthesis Pathway

Both this compound and U18666A are known to inhibit the complex enzymatic cascade of cholesterol biosynthesis. This pathway converts acetyl-CoA into cholesterol through numerous steps, with HMG-CoA reductase being a key rate-limiting enzyme. While the precise target of this compound is not definitively established, it is thought to act on an early stage of this pathway. U18666A has been shown to inhibit multiple enzymes in the later stages of the pathway.[4]

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate (B85504) Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Late_Stages Late Stage Intermediates Lanosterol->Late_Stages Cholesterol Cholesterol Late_Stages->Cholesterol Azacholestane This compound Azacholestane->HMGCoA Inhibits early stage U18666A_biosynth U18666A U18666A_biosynth->Late_Stages Inhibits multiple enzymes

Inhibition points of this compound and U18666A in the cholesterol biosynthesis pathway.
NPC1-Mediated Intracellular Cholesterol Trafficking

A critical distinction between the two compounds lies in their effect on intracellular cholesterol trafficking. U18666A is a potent inhibitor of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes.[3][5] This inhibition leads to the hallmark cellular phenotype of Niemann-Pick type C disease, characterized by the massive accumulation of unesterified cholesterol in these organelles. There is currently no evidence to suggest that this compound has a similar effect.

NPC1_Trafficking LDL LDL Endocytosis Endocytosis LDL->Endocytosis Late_Endosome_Lysosome Late Endosome / Lysosome Endocytosis->Late_Endosome_Lysosome LDL-Cholesterol NPC2 NPC2 Late_Endosome_Lysosome->NPC2 Cholesterol binding NPC1 NPC1 NPC2->NPC1 Cholesterol transfer ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress Plasma_Membrane Plasma Membrane NPC1->Plasma_Membrane Cholesterol Egress Cholesterol_Pool Cellular Cholesterol Pool ER->Cholesterol_Pool Plasma_Membrane->Cholesterol_Pool U18666A_traffic U18666A U18666A_traffic->NPC1 Direct Inhibition

U18666A directly inhibits NPC1-mediated cholesterol egress from late endosomes/lysosomes.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of these compounds are provided below.

Filipin (B1216100) Staining for Unesterified Cholesterol Accumulation

This protocol is used to visualize the accumulation of unesterified cholesterol in late endosomes/lysosomes, a hallmark of the NPC phenotype induced by U18666A.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine (B1666218) in PBS

  • Filipin complex (e.g., from Streptomyces filipinensis) stock solution (e.g., 25 mg/mL in DMSO)

  • Filipin working solution (e.g., 50 µg/mL in PBS with 10% fetal bovine serum)[6]

  • Fluorescence microscope with a UV filter set

Procedure:

  • Wash cells three times with PBS.[6]

  • Fix cells with 4% PFA for 1 hour at room temperature.

  • Wash cells three times with PBS.[6]

  • Quench unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[6]

  • Wash cells three times with PBS.

  • Stain cells with the filipin working solution for 2 hours at room temperature, protected from light.[6]

  • Wash cells three times with PBS.[6]

  • Mount coverslips and immediately visualize using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).[7]

Filipin_Staining_Workflow Start Start: Cells on Coverslips Wash1 Wash with PBS (3x) Start->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Quench Quench with Glycine Wash2->Quench Wash3 Wash with PBS (3x) Quench->Wash3 Stain Stain with Filipin Working Solution (in dark) Wash3->Stain Wash4 Wash with PBS (3x) Stain->Wash4 Visualize Visualize under Fluorescence Microscope Wash4->Visualize

Experimental workflow for filipin staining of unesterified cholesterol.
Cholesterol Esterification Assay

This assay measures the activity of ACAT (acyl-CoA:cholesterol acyltransferase), an enzyme that esterifies free cholesterol. Inhibition of cholesterol egress from lysosomes by U18666A prevents the delivery of cholesterol to ACAT in the endoplasmic reticulum, thus reducing cholesterol esterification.

Materials:

  • Cultured cells

  • Medium with lipoprotein-deficient serum (LPDS)

  • Compactin (or another HMG-CoA reductase inhibitor)

  • Mevalonate

  • [¹⁴C]oleate

  • Lipoprotein source (e.g., LDL or FCS)

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Pre-incubate cells in medium with LPDS, compactin, and mevalonate to deplete intracellular cholesterol stores and upregulate LDL receptors.

  • Induce cholesterol esterification by adding a lipoprotein source to the medium in the presence or absence of the test compound (U18666A or this compound).

  • Add [¹⁴C]oleate to the medium and incubate for a defined period (e.g., 1-2 hours).

  • Wash cells and extract lipids using an appropriate solvent system.

  • Separate the lipid extract using TLC to resolve cholesteryl esters from other lipids.

  • Excise the cholesteryl ester spot from the TLC plate and quantify the amount of incorporated [¹⁴C]oleate using a scintillation counter.

β-Hexosaminidase Activity Assay

This assay is used to assess lysosomal integrity and function. Alterations in lysosomal enzyme activity can be an indirect consequence of the lysosomal storage caused by U18666A.

Materials:

  • Cell lysates or culture supernatant

  • β-N-acetylhexosaminidase substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., sodium citrate-phosphate buffer, pH 4.5)[8]

  • Stop solution (e.g., glycine-carbonate buffer, pH 10.4)[9]

  • Fluorometer

Procedure:

  • Prepare cell lysates or collect culture supernatant.

  • In a 96-well plate, add a small volume of sample to the assay buffer.[10]

  • Add the β-N-acetylhexosaminidase substrate to initiate the reaction.[10]

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes).[10]

  • Stop the reaction by adding the stop solution.[9]

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).[10]

Conclusion

This compound and U18666A are both valuable tools for studying cholesterol metabolism, but they are not interchangeable. This compound appears to be a more specific inhibitor of cholesterol biosynthesis, making it suitable for studies focused on the consequences of reduced de novo cholesterol synthesis. In contrast, U18666A's potent inhibition of NPC1-mediated cholesterol trafficking establishes it as the compound of choice for inducing a robust Niemann-Pick type C cellular phenotype. This allows for the investigation of the downstream consequences of lysosomal cholesterol accumulation, a hallmark of NPC disease. The choice between these two compounds should be guided by the specific research question and the cellular pathway of interest. Further research is warranted to fully elucidate the molecular targets of this compound and to explore any potential effects on intracellular cholesterol trafficking.

References

Assessing the Reproducibility of 25-Azacholestane-Induced Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anticipated phenotypes induced by 25-Azacholestane, a lesser-studied nitrogen-containing steroid, by drawing parallels with well-characterized inhibitors of cholesterol biosynthesis and the Hedgehog signaling pathway. Due to the limited direct experimental data on this compound, this document focuses on inferring its biological effects and providing a framework for assessing the reproducibility of such phenotypes by comparing them to established alternative compounds.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a steroidal compound with a nitrogen atom at the 25th position. While specific studies on its induced phenotypes are not abundant in publicly available literature, its structure strongly suggests an inhibitory effect on cholesterol biosynthesis. The modification in the sterol side chain is a common feature of molecules that interfere with the later steps of this pathway. Inhibition of cholesterol synthesis has significant downstream consequences, most notably the disruption of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers.[1][2] Cholesterol is essential for the proper functioning of the Hh pathway, as the key signal transducer Smoothened (SMO) is regulated by sterols.

Therefore, the phenotypes induced by this compound are predicted to be consistent with those observed with other inhibitors of cholesterol synthesis and direct modulators of the Hedgehog pathway. These effects can range from developmental abnormalities to anti-cancer activity.

Comparison with Alternative Hedgehog Pathway Inhibitors

To understand the potential phenotypes of this compound and to provide a basis for assessing reproducibility, we compare it to well-established Hedgehog pathway inhibitors. These alternatives have been extensively studied, and their effects are well-documented, providing a benchmark for any future studies on this compound.

The primary alternatives include:

  • SMO Antagonists: These molecules directly bind to and inhibit the Smoothened (SMO) protein. Examples include the FDA-approved drugs Vismodegib and Sonidegib, used in the treatment of basal cell carcinoma.[1][3]

  • GLI Antagonists: These compounds act downstream of SMO, inhibiting the GLI family of transcription factors. An example is Arsenic Trioxide (ATO), which has been shown to directly bind to GLI1 and GLI2.[1][3]

  • Other Cholesterol Biosynthesis Inhibitors: Statins, for instance, inhibit HMG-CoA reductase, an early and rate-limiting step in cholesterol synthesis, and have been shown to synergize with Hedgehog pathway inhibitors.[4][5]

The following table summarizes the key characteristics of this compound (inferred) and its better-characterized alternatives.

FeatureThis compound (Inferred)VismodegibSonidegibArsenic Trioxide (ATO)Statins (e.g., Atorvastatin)
Primary Target Late-stage cholesterol biosynthesis enzyme (e.g., DHCR24)Smoothened (SMO)Smoothened (SMO)GLI1/GLI2 transcription factorsHMG-CoA Reductase
Mechanism of Action Inhibition of cholesterol production, leading to indirect SMO inhibition.Direct competitive antagonist of SMO.Direct competitive antagonist of SMO.Direct inhibition of GLI transcription factor activity.Inhibition of an early, rate-limiting step in cholesterol synthesis.
Established Phenotypes Developmental defects (teratogenic), potential anti-cancer activity.Anti-tumor activity in Hh-driven cancers (e.g., Basal Cell Carcinoma).Anti-tumor activity in Hh-driven cancers (e.g., Basal Cell Carcinoma).Apoptosis in various cancer cell lines.Cholesterol-lowering effects, potential anti-cancer synergy.
FDA Approval NoYes (Basal Cell Carcinoma)Yes (Basal Cell Carcinoma)Yes (Acute Promyelocytic Leukemia)Yes (Hypercholesterolemia)

Experimental Protocols for Assessing Hedgehog Pathway Inhibition

To reproducibly assess the phenotypes induced by this compound or any other potential Hedgehog pathway inhibitor, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro Hedgehog Pathway Activity Assay

Objective: To quantify the inhibitory effect of a compound on the Hedgehog signaling pathway in a cell-based model.

Methodology:

  • Cell Line: Use a reporter cell line, such as the Shh-LIGHT2 cell line (mouse embryonic fibroblasts) which contains a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Treatment:

    • Plate cells in a 96-well plate.

    • After 24 hours, replace the medium with low-serum medium (e.g., 0.5% FBS) to reduce background pathway activation.

    • Add the Hedgehog pathway agonist, such as Purmorphamine or a Smoothened Agonist (SAG), to stimulate the pathway.

    • Concurrently, treat the cells with a dilution series of the test compound (e.g., this compound) and known inhibitors (e.g., Vismodegib) as positive controls. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Cholesterol Biosynthesis Assay

Objective: To determine if a compound inhibits the synthesis of cholesterol in cultured cells.

Methodology:

  • Cell Line: Use a relevant cell line, such as human keratinocytes (HaCaT) or a cancer cell line where the Hedgehog pathway is active.

  • Metabolic Labeling:

    • Culture cells to near confluence.

    • Incubate the cells in a medium containing [14C]-acetate, a precursor for cholesterol synthesis.

    • Treat the cells with the test compound (e.g., this compound) and a known inhibitor (e.g., a statin) as a positive control.

  • Lipid Extraction: After an appropriate incubation period (e.g., 24 hours), wash the cells, and extract the total lipids using a solvent system like hexane:isopropanol (3:2, v/v).

  • Thin Layer Chromatography (TLC):

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

    • Include a cholesterol standard on the plate.

  • Quantification:

    • Visualize the lipid spots using iodine vapor or a specific cholesterol stain.

    • Scrape the spot corresponding to cholesterol and quantify the amount of [14C] incorporated using liquid scintillation counting.

    • Alternatively, use autoradiography to visualize the radiolabeled lipids.

  • Data Analysis: Compare the amount of [14C]-cholesterol in treated cells to that in control cells to determine the percentage of inhibition.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanisms of action and the experimental approaches, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Desmosterol 7-Dehydrocholesterol/ Desmosterol Lanosterol->Desmosterol ... Cholesterol Cholesterol Desmosterol->Cholesterol DHCR7/ DHCR24 Statins Statins Statins->HMG_CoA Azacholestane This compound (inferred) Azacholestane->Desmosterol

Caption: Simplified cholesterol biosynthesis pathway with inferred points of inhibition.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Hh Hedgehog Ligand Hh->PTCH1 inhibits GLI GLI SUFU->GLI inhibits GLI_A GLI (Active) GLI->GLI_A activation Nucleus Nucleus GLI_A->Nucleus translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Vismodegib Vismodegib/ Sonidegib Vismodegib->SMO ATO Arsenic Trioxide ATO->GLI_A

Caption: The Hedgehog signaling pathway and points of inhibition by various drugs.

Experimental_Workflow Start Start: Hypothesis (this compound inhibits Hh pathway) CellCulture Culture Reporter Cell Line (e.g., Shh-LIGHT2) Start->CellCulture Treatment Treat with Pathway Agonist + Test Compound/Controls CellCulture->Treatment Assay Perform Dual-Luciferase Assay Treatment->Assay Analysis Data Analysis: Calculate IC50 Assay->Analysis Conclusion Conclusion: Quantify Pathway Inhibition Analysis->Conclusion

Caption: Experimental workflow for in vitro Hedgehog pathway inhibition assay.

Conclusion and Future Directions

While direct evidence for the phenotypes induced by this compound is limited, its chemical structure strongly suggests a role as an inhibitor of cholesterol biosynthesis, which in turn would modulate the Hedgehog signaling pathway. This guide provides a comparative framework for understanding its potential effects by drawing parallels with well-characterized drugs like Vismodegib, Sonidegib, and statins.

To rigorously assess the reproducibility of this compound-induced phenotypes, it is imperative to conduct systematic studies using standardized protocols, such as those outlined above. Future research should focus on:

  • Direct Target Identification: Confirming the specific enzyme in the cholesterol biosynthesis pathway that this compound inhibits.

  • In Vivo Studies: Evaluating the effects of this compound in animal models of development and cancer to observe its systemic phenotypes.

  • Comparative Efficacy and Toxicity: Directly comparing the potency and off-target effects of this compound with existing Hedgehog pathway inhibitors.

By following a structured and comparative approach, the scientific community can build a robust and reproducible understanding of the biological activities of this compound and its potential as a research tool or therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive review of the available scientific literature on 25-Azacholestane and related azacholestane compounds. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activities, and therapeutic potential of this class of molecules. This document summarizes key findings, presents comparative data, and details experimental methodologies to facilitate further investigation and drug discovery efforts.

Introduction

Azasteroids, a class of steroidal compounds in which a carbon atom in the steroid nucleus is replaced by a nitrogen atom, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, this compound and its analogs have been investigated for their potential as cholesterol-lowering and antiviral agents. The introduction of a nitrogen atom at the 25-position of the cholestane (B1235564) side chain significantly alters the molecule's polarity and its interaction with biological targets, leading to unique pharmacological profiles.

Synthesis of this compound and Related Compounds

For instance, the synthesis of related 4-azasteroids has been described involving the modification of the A-ring of the steroid nucleus. While the focus of this guide is on 25-azacholestanes, the synthetic strategies employed for other azasteroids can provide valuable insights for the design and synthesis of novel this compound analogs.

Biological Activity: A Comparative Analysis

The primary biological activities attributed to this compound and its analogs are the inhibition of cholesterol biosynthesis and antiviral effects.

Inhibition of Cholesterol Biosynthesis

A key mechanism of action for several azacholestane derivatives is the disruption of the cholesterol biosynthesis pathway. A structurally related compound, 25-azidonorcholesterol, has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in this pathway.[1] This inhibition leads to a reduction in endogenous cholesterol production.

While specific IC50 values for this compound's inhibition of HMG-CoA reductase are not prominently reported in the literature, the activity of related compounds suggests that the 25-aza substitution is a key pharmacophore for this biological effect. The table below summarizes the available data on the inhibition of cholesterol biosynthesis by this compound-related compounds.

CompoundTarget EnzymeAssay SystemObserved EffectReference
25-AzidonorcholesterolHMG-CoA ReductaseCultured BHK 21 cellsStrong inhibition of radioactive acetate (B1210297) incorporation[1]

Table 1: Inhibitory Activity of this compound Analogs on Cholesterol Biosynthesis. This table presents a summary of the reported inhibitory effects of compounds structurally related to this compound on the cholesterol biosynthesis pathway.

Antiviral Activity

The disruption of cellular cholesterol homeostasis is a known strategy to inhibit the replication of various enveloped viruses, which rely on host cell membranes for their life cycle. While direct antiviral screening data for this compound is limited in the public domain, other cholestane derivatives have demonstrated antiviral properties. For example, certain sulfated and acetylated derivatives of 2β,3α-dihydroxy-5α-cholestane have shown inhibitory effects against Herpes Simplex Virus type 2 (HSV-2). The mechanism of action for many antiviral steroids is believed to involve the perturbation of viral entry, replication, or egress by altering the lipid composition and fluidity of host cell membranes.

Further research is warranted to systematically evaluate the antiviral spectrum of this compound and its analogs against a panel of clinically relevant viruses.

Experimental Protocols

To aid researchers in the further investigation of this compound and its analogs, this section provides detailed methodologies for key experiments.

Cholesterol Biosynthesis Inhibition Assay

This protocol is adapted from studies on related cholesterol biosynthesis inhibitors.[1]

Objective: To determine the inhibitory effect of a test compound on cholesterol biosynthesis in a cell-based assay.

Materials:

  • Cultured cells (e.g., HepG2, CHO, or BHK 21)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [¹⁴C]-Acetate or [³H]-Mevalonate (radiolabeled precursors)

  • Scintillation cocktail and scintillation counter

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined period. Include a vehicle control (solvent only).

  • Radiolabeling: Add the radiolabeled precursor ([¹⁴C]-Acetate or [³H]-Mevalonate) to the cell culture medium and incubate for a specific duration to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids using an appropriate solvent system.

  • Separation and Quantification: Separate the extracted lipids, including cholesterol, using TLC. Visualize the cholesterol spot (e.g., with iodine vapor) and scrape the corresponding silica (B1680970) gel into a scintillation vial.

  • Radioactivity Measurement: Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Plaque Reduction Assay for Antiviral Activity

This is a standard method to evaluate the in vitro antiviral activity of a compound.

Objective: To determine the concentration of a test compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Cell culture medium, supplements, and overlay medium (e.g., containing carboxymethylcellulose)

  • Test compound dissolved in a suitable solvent

  • Crystal violet solution for plaque visualization

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus for a specific adsorption period.

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet. The areas of viral infection will appear as clear zones (plaques) against the stained cell monolayer.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Signaling Pathways and Logical Relationships

The biological effects of this compound and its analogs are intrinsically linked to the cholesterol biosynthesis pathway and its downstream consequences on cellular processes, including viral replication.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Analogs cluster_effects Downstream Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps ReducedCholesterol Reduced Cellular Cholesterol Mevalonate->ReducedCholesterol Azacholestane This compound Analog Azacholestane->HMGCoA HMGCoA_reductase_edge AntiviralEffect Antiviral Effect (for enveloped viruses) ReducedCholesterol->AntiviralEffect

Caption: Inhibition of HMG-CoA reductase by this compound analogs disrupts cholesterol synthesis.

Antiviral_Mechanism_Workflow Start Enveloped Virus Infection Cycle ViralEntry 1. Viral Entry (Membrane Fusion) Start->ViralEntry Replication 2. Replication & Assembly ViralEntry->Replication InhibitionPoint Disruption of Host Cellular Membranes by Cholesterol Depletion Egress 3. Viral Egress (Budding) Replication->Egress Egress->Start New Infection Cycle InhibitionPoint->ViralEntry InhibitionPoint->Egress Outcome Inhibition of Viral Replication InhibitionPoint->Outcome

Caption: Proposed antiviral mechanism of cholesterol-lowering azasteroids against enveloped viruses.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of molecules with potential therapeutic applications as cholesterol-lowering and antiviral agents. The available literature, primarily on structurally similar compounds, points towards the inhibition of HMG-CoA reductase as a key mechanism of action for their effects on cholesterol metabolism. The consequential disruption of cellular cholesterol homeostasis is a plausible explanation for their potential antiviral activities against enveloped viruses.

However, a significant gap exists in the literature regarding the specific biological activities and synthesis of this compound itself. Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine the IC50 values of this compound and its analogs against HMG-CoA reductase and other key enzymes in the cholesterol biosynthesis pathway.

  • Performing broad-spectrum antiviral screening of this compound and its derivatives against a panel of clinically significant enveloped and non-enveloped viruses.

  • Elucidating the precise molecular mechanisms underlying the observed biological activities, including potential off-target effects.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and its analogs. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Safety Operating Guide

Safe Disposal of 25-Azacholestane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 25-Azacholestane as a Hazardous Waste. Due to its toxicological profile, it requires careful handling and disposal through a certified hazardous waste management service.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Hazard Profile of this compound

This compound is a solid organic compound with significant health risks. Based on available safety data, it is classified with the following hazards:

  • Suspected of causing genetic defects.

  • May damage fertility or the unborn child.

  • May cause damage to organs through prolonged or repeated exposure.

Given these properties, all waste containing this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes the key hazard classifications that inform the stringent disposal requirements for this compound.

Hazard ClassificationDescriptionGHS Code
Mutagenicity Suspected of causing genetic defectsH341
Reproductive Toxicity May damage fertility or the unborn childH360
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposureH371, H372

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and quantitative limits for hazardous waste accumulation.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the required steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.

  • If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

2. Segregation of Waste:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

  • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

3. Waste Collection:

  • Solid Waste:

    • Place unused or expired this compound directly into the designated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of in this container.

  • Contaminated Labware:

    • Disposable labware (e.g., plastic tubes, flasks) should be placed in the solid hazardous waste container.

    • Reusable glassware must be decontaminated. Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous liquid waste. After the initial rinse, glassware can be washed according to standard laboratory procedures.

  • Liquid Waste (from rinsates):

    • Collect all solvent rinsates in a separate, clearly labeled hazardous liquid waste container.

    • Ensure the container is compatible with the solvent used.

4. Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Mutagen").

  • Store the sealed waste container in a designated satellite accumulation area that is away from general laboratory traffic.

  • Ensure the container is kept closed except when adding waste.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Disposal must be conducted by a licensed hazardous waste management company.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Dispose in Solid Hazardous Waste Container (Contaminated PPE, unused compound) is_solid->solid_waste Yes liquid_waste Dispose in Liquid Hazardous Waste Container (Solvent rinsates) is_solid->liquid_waste No (Liquid Rinsate) label_container Label Container: 'Hazardous Waste' 'this compound' 'Toxic, Mutagen' solid_waste->label_container liquid_waste->label_container seal_container Seal Container Securely label_container->seal_container store_container Store in Designated Satellite Accumulation Area seal_container->store_container contact_ehs Contact EHS for Waste Pickup store_container->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Handler contact_ehs->licensed_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

Logical Relationship of Safety Precautions

The following diagram illustrates the relationship between the hazards of this compound and the required safety and disposal procedures.

cluster_hazard Identified Hazards cluster_ppe Required PPE cluster_disposal Disposal Protocol mutagen Mutagenicity (H341) gloves Gloves mutagen->gloves hazardous_waste Treat as Hazardous Waste mutagen->hazardous_waste repro_tox Reproductive Toxicity (H360) repro_tox->gloves repro_tox->hazardous_waste organ_tox Organ Toxicity (H371, H372) lab_coat Lab Coat organ_tox->lab_coat eye_protection Eye Protection organ_tox->eye_protection organ_tox->hazardous_waste segregation Segregate Waste hazardous_waste->segregation licensed_handler Use Licensed Waste Handler hazardous_waste->licensed_handler no_drain No Drain/Trash Disposal hazardous_waste->no_drain

Caption: Relationship between this compound hazards and safety protocols.

Essential Safety & Logistical Information for Handling 25-Azacholestane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 25-Azacholestane was publicly available at the time of this writing. The following guidance is based on the hazard profile of a structurally related azasteroid compound and general best practices for handling potent research chemicals. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to answer specific operational questions regarding personal protective equipment (PPE), handling protocols, and disposal.

Hazard Summary and Quantitative Data

Due to the lack of a specific SDS for this compound, the following table summarizes the hazards of a similar azasteroid, which should be considered as a conservative estimate for this compound.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity Not Classified-
Skin Corrosion/Irritation Not Classified-
Serious Eye Damage/Irritation Not Classified-
Respiratory or Skin Sensitization Not Classified-
Germ Cell Mutagenicity Category 2P201, P202, P280, P308+P313
Carcinogenicity Not Classified-
Reproductive Toxicity Category 1BP201, P202, P260, P270, P280, P308+P313, P405, P501
Specific Target Organ Toxicity (Single Exposure) Category 2 (Eyes, Central Nervous System)P260, P264, P270, P308+P311
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Central Nervous System, Bone Marrow, Cardio-vascular system)P260, P264, P270, P314, P501

Personal Protective Equipment (PPE) Requirements

Given the potential for severe health effects, a comprehensive PPE strategy is mandatory to prevent all routes of exposure (inhalation, skin contact, ingestion, and eye contact).

PPE CategoryMinimum RequirementSpecifications
Hand Protection Double GlovingInner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant nitrile or neoprene. Change outer glove immediately upon contamination.
Body Protection Disposable Lab Coat or GownSolid-front, long-sleeved, with tight-fitting cuffs. Made of a low-permeability fabric.
Eye Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Respiratory Protection NIOSH-approved RespiratorA full-face respirator with P100 (or equivalent) cartridges is recommended. At a minimum, a half-mask elastomeric respirator with P100 cartridges should be used in a certified chemical fume hood.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe 1. gather_materials Gather All Necessary Materials don_ppe->gather_materials 2. weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh 3. dissolve Dissolve/Prepare Solution in Fume Hood weigh->dissolve 4. experiment Perform Experimental Procedure dissolve->experiment 5. decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces 6. doff_ppe Doff PPE in Designated Area decontaminate_surfaces->doff_ppe 7. dispose_waste Dispose of All Waste as Hazardous doff_ppe->dispose_waste 8.

Figure 1: Step-by-step workflow for handling this compound.

Detailed Experimental Protocols

1. Preparation Phase

  • Designate a Controlled Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with warning signs indicating the presence of a potent and hazardous compound.

  • Assemble Materials: Before starting, ensure all necessary equipment (e.g., spatulas, vials, solvents, vortexer) and waste containers are inside the fume hood. This minimizes the need to move in and out of the controlled area.

  • Don Personal Protective Equipment (PPE): Put on all required PPE in the correct order: inner gloves, lab coat/gown, outer gloves, and finally, the full-face respirator. Perform a seal check on the respirator.

2. Handling Phase (Inside a Chemical Fume Hood)

  • Weighing the Compound:

    • Use a dedicated analytical balance inside a ventilated balance enclosure or a powder containment hood.

    • If a balance enclosure is not available, carefully weigh the compound inside the chemical fume hood.

    • Use a micro-spatula to handle the solid material to minimize dust generation.

  • Solution Preparation:

    • Add the solvent to the vial containing the weighed this compound.

    • Cap the vial securely before mixing or vortexing.

    • Visually inspect the vial for any external contamination before removing it from the fume hood for subsequent experimental steps.

3. Post-Handling and Disposal

  • Decontamination:

    • Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution (if known) or a surfactant-based cleaner, followed by 70% ethanol.

    • All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Remove the outer gloves first and dispose of them.

    • Remove the face shield and respirator.

    • Remove the lab coat/gown.

    • Finally, remove the inner gloves.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal:

    • All solid waste (e.g., pipette tips, vials, contaminated gloves, and lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a separate, sealed, and labeled hazardous waste container.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures

The following logical diagram outlines the immediate actions to take in the event of an exposure or spill.

cluster_exposure Personnel Exposure cluster_spill Spill start Emergency Event skin_contact Skin Contact: Immediately wash with soap and water for 15 minutes. start->skin_contact eye_contact Eye Contact: Flush with eyewash for 15 minutes. Seek immediate medical attention. start->eye_contact inhalation Inhalation: Move to fresh air. Seek immediate medical attention. start->inhalation evacuate Evacuate and restrict access to the area. start->evacuate notify Notify supervisor and EH&S. evacuate->notify cleanup Cleanup only by trained personnel with appropriate PPE. notify->cleanup

Figure 2: Emergency response plan for exposure or spill incidents.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

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